molecular formula C9H8N2O2 B11915715 7-Amino-1H-indole-3-carboxylic acid

7-Amino-1H-indole-3-carboxylic acid

Cat. No.: B11915715
M. Wt: 176.17 g/mol
InChI Key: OSUSBMTWPNEQLJ-UHFFFAOYSA-N
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Description

7-Amino-1H-indole-3-carboxylic acid, with the molecular formula C9H8N2O2 , is a valuable chemical scaffold in medicinal chemistry and drug discovery research. While specific biological data for this isomer is limited in the public domain, derivatives of 3-amino-1H-indole-2-carboxylate are recognized for their interesting biological activity, which is potentially relevant to the treatment of allergies, asthma, and dermatitis due to their ability to inhibit the production of interleukin-4 (IL-4) . Furthermore, the 3-aminoindole-2-carboxylate core has been identified as a potential hit in fragment-based screening campaigns for developing anti-infective agents, as it may inhibit the interaction between the SPSB2 protein and inducible nitric oxide synthase (iNOS) . The indole-3-carboxylic acid structure is a privileged structure in organic synthesis, serving as a key building block for the construction of more complex molecules . Researchers utilize this compound and its derivatives as intermediates in the synthesis of potential therapeutic agents . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-amino-1H-indole-3-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,10H2,(H,12,13)

InChI Key

OSUSBMTWPNEQLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)NC=C2C(=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 7-Amino-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Monograph: 7-Amino-1H-indole-3-carboxylic Acid – Scaffold Architecture & Synthetic Utility[1]

Executive Summary

This compound represents a high-value, bifunctional scaffold in modern medicinal chemistry. Unlike the widely available indole-3-carboxylic acid, the introduction of an amino group at the 7-position creates a unique electronic and steric vector.[1] This molecule serves as a critical intermediate for dual-pharmacophore drugs , particularly in the development of kinase inhibitors, Bcl-2/Mcl-1 antagonists, and auxin-mimic herbicides.[1]

Its chemical significance lies in its amphoteric nature and the orthogonal reactivity of its functional handles: the C3-carboxylic acid (electrophilic attachment point) and the C7-amine (nucleophilic attachment point). This guide details its structural properties, validated synthetic routes, and application in structure-activity relationship (SAR) campaigns.[2]

Structural & Physicochemical Profile

The molecule combines an electron-rich indole core with an electron-withdrawing carboxyl group and an electron-donating amino group.[1] This "push-pull" electronic system creates a distinct dipole and solubility profile compared to the parent indole.[1][2]

Chemical Identity:

  • Systematic Name: this compound[1]

  • Molecular Formula: Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 176.17 g/mol [1][2]

  • Precursor CAS: 1360891-19-5 (for 7-Nitro-1H-indole-3-carboxylic acid)[1]

  • SMILES: NC1=CC=CC2=C1NC=C2C(O)=O[2][3]

Predicted Physicochemical Properties: The 7-amino substituent significantly alters the pKa and lipophilicity relative to the parent indole-3-carboxylic acid.

PropertyValue (Predicted/Observed)Context
pKa (Acid) ~3.9 - 4.2The carboxylic acid proton.[1] Similar to indole-3-carboxylic acid.[2][3][4][5][6]
pKa (Base) ~3.5 - 4.0The conjugate acid of the 7-amine.[1][2] Lower than aniline (4.[2]6) due to the electron-withdrawing indole system.[2]
LogP 0.8 - 1.2More hydrophilic than indole (2.[1][2]14) due to polar -COOH and -NH2 groups.[1][2]
Solubility Low in neutral water; High in dilute HCl or NaOH.[2]Exhibits zwitterionic character at neutral pH, reducing solubility.[2]
Stability Oxidation SensitiveThe 7-aminoindole moiety is prone to oxidative polymerization (browning) in air/light.[2]

Synthetic Pathways

Direct synthesis of the 7-amino derivative is rarely performed as a standalone commodity step due to oxidative instability.[2] The standard protocol involves the reduction of the stable 7-nitro precursor .[2]

Primary Route: Nitro Reduction

This pathway starts with the commercially available 7-nitro-1H-indole-3-carboxylic acid.[1][2] The reduction must be controlled to avoid decarboxylation or over-reduction of the indole double bond.[2]

Synthesis Start 7-Nitro-1H-indole-3-carboxylic acid (CAS 1360891-19-5) Reagent H2, 10% Pd/C MeOH, RT, 4h Start->Reagent Intermediate Unstable Amino Acid Intermediate Reagent->Intermediate Reduction Product This compound (Target) Intermediate->Product Isolation (Ar atm) Deriv Amide/Urea Derivatives (Stable Drug Candidates) Product->Deriv Immediate Functionalization

Figure 1: Synthetic workflow from the nitro-precursor. Immediate functionalization is recommended to prevent oxidation.[2]

Alternative Route: Houben-Hoesch Cyclization For de novo synthesis (e.g., when specific isotopic labeling is required), a pyrrole-3-carboxaldehyde can be reacted with fumaronitrile, followed by cyclization.[2] This is complex and generally reserved for scale-up of specific derivatives.[1][2]

Reactivity & Functionalization Strategy

The power of this scaffold lies in its orthogonal reactivity .[2]

  • C3-Carboxylic Acid (Electrophile):

    • Reactivity: Standard amide coupling (EDC/HOBt, HATU).[2]

    • Nuance: The indole nitrogen (N1) often requires protection (e.g., Boc, SEM) if strong bases are used during coupling to prevent N1-acylation.[2]

  • C7-Amine (Nucleophile):

    • Reactivity: Reacts with acid chlorides, isocyanates, or sulfonyl chlorides.[2]

    • Selectivity: The C7-amine is significantly more nucleophilic than the indole N1, allowing for chemoselective functionalization without protecting N1 in mild conditions.[2]

Medicinal Chemistry Applications

A. Bcl-2/Mcl-1 Dual Inhibitors

Researchers have utilized the indole-3-carboxylic acid scaffold to target anti-apoptotic proteins.[1][2][5] The 7-position is critical for selectivity.[2]

  • Mechanism: The carboxylic acid mimics the aspartate residue of the BH3 domain, engaging the arginine hotspot in the Bcl-2 binding groove.

  • 7-Amino Role: Substituents here (e.g., sulfonamides) extend into the hydrophobic P2 pocket, enhancing affinity and selectivity against Bcl-xL.[2]

B. Auxin Antagonists (Agrochemicals)

Indole-3-carboxylic acid is a metabolite of auxin (IAA).[2] Derivatives at the 7-position can act as antagonists for the TIR1 ubiquitin ligase complex.[1][2]

  • Utility: Used to develop specific herbicides that disrupt plant growth regulation without affecting non-target organisms.[2]

C. Scaffold Map (SAR)

SAR Core This compound (Core Scaffold) N1 N1 Position: Solubility/Permeability modulation (e.g., Methylation, Prodrugs) Core->N1 C3 C3-COOH Position: Primary Binding Motif (H-bond Acceptor/Donor) Target: Arg residues in kinases/Bcl-2 Core->C3 C7 C7-Amino Position: Selectivity Vector (Ureas, Sulfonamides) Avoids steric clash common in C4-6 Core->C7

Figure 2: Structure-Activity Relationship (SAR) map highlighting the three distinct vectors for chemical elaboration.

Experimental Protocol: Reduction of 7-Nitro Precursor

Objective: Synthesis of this compound from 7-nitro-1H-indole-3-carboxylic acid.

Materials:

  • 7-Nitro-1H-indole-3-carboxylic acid (1.0 eq)[1]

  • 10% Palladium on Carbon (Pd/C) (10 wt%)

  • Methanol (Anhydrous)[2]

  • Hydrogen gas (Balloon pressure)

Procedure:

  • Setup: In a flame-dried round-bottom flask, dissolve 7-nitro-1H-indole-3-carboxylic acid (1 mmol) in methanol (10 mL). The solution will likely be yellow.[2]

  • Catalyst Addition: Carefully add 10% Pd/C (25 mg) under a stream of nitrogen.[2] Caution: Pd/C can ignite methanol vapors.[1][2]

  • Reduction: Purge the flask with hydrogen gas (balloon) three times. Stir vigorously at room temperature for 4–6 hours.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The yellow starting material spot should disappear, replaced by a lower Rf fluorescent spot (amine).

  • Workup: Filter the mixture through a pad of Celite under nitrogen (do not let the pad dry out completely to avoid fire hazard). Wash with methanol.[2]

  • Isolation: Concentrate the filtrate in vacuo at low temperature (<40°C).

  • Storage: The resulting off-white/brown solid is air-sensitive.[1][2] Store under argon at -20°C or use immediately in the next coupling step.

Safety & Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Specific Risks:

    • Oxidation: 7-Aminoindoles are electron-rich and prone to auto-oxidation.[1][2] Solutions should not be left open to air.[2]

    • Toxicity: While specific tox data is limited, amino-indoles can be DNA intercalators.[2] Handle as a potential mutagen.[2]

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.[2]

References

  • Synthesis of 7-Nitroindole Precursors

    • Title: Synthesis of a Series of Diaminoindoles.[2]

    • Source: National Institutes of Health (PMC).[2]

    • URL:[Link]

  • Medicinal Chemistry of Indole-3-Carboxylic Acids

    • Title: Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors.[1]

    • Source: PubMed.[2]

    • URL:[Link]

  • General Indole Reactivity & Safety

    • Title: Indole-3-carboxylic acid Safety Data Sheet.[2]

    • Source: Fisher Scientific.[2]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 7-Aminoindole Derivatives in Solution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 7-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates. Understanding the thermodynamic stability of these derivatives in solution is paramount for drug development, influencing formulation, storage, and ultimately, clinical efficacy and safety. This guide provides a comprehensive technical overview of the factors governing the stability of 7-aminoindole derivatives, methodologies for their assessment, and insights into their degradation pathways. By integrating theoretical principles with practical experimental and computational workflows, this document serves as an essential resource for researchers dedicated to advancing 7-aminoindole-based therapeutics.

Introduction: The Significance of 7-Aminoindole Derivatives in Drug Discovery

The indole nucleus is a cornerstone in pharmaceutical sciences, with a rich history of yielding drugs for a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] The 7-aminoindole moiety, in particular, has garnered significant attention due to its unique electronic properties and its role as a key intermediate in the synthesis of a wide range of bioactive molecules.[3] The amino group at the 7-position significantly influences the electron density distribution of the indole ring, which can modulate the molecule's interaction with biological targets and its physicochemical properties, including solubility and stability.[4] As with any drug candidate, a thorough understanding of its stability profile is a critical component of the development process, ensuring that the molecule maintains its integrity and potency from synthesis to patient administration.[5]

Fundamental Principles of Thermodynamic Stability in 7-Aminoindole Derivatives

The thermodynamic stability of a molecule in solution is a measure of its tendency to remain in its native state versus degrading into other products. This is governed by the change in Gibbs free energy (ΔG) of the degradation reaction. A negative ΔG indicates a spontaneous degradation process. The stability of 7-aminoindole derivatives is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors.

Intrinsic Factors: The Role of Molecular Structure

The inherent stability of a 7-aminoindole derivative is dictated by its electronic and steric properties. The electron-donating nature of the 7-amino group can influence the reactivity of the indole ring, particularly its susceptibility to oxidation. Substituents on the indole nitrogen, the pyrrole ring, and the benzene ring can further modulate stability.

  • Electron-donating vs. Electron-withdrawing Groups: Electron-donating groups can increase the electron density of the indole ring, potentially making it more susceptible to oxidation.[6] Conversely, electron-withdrawing groups can decrease the electron density, which may enhance stability against oxidative degradation but could increase susceptibility to nucleophilic attack.[7]

  • Steric Hindrance: Bulky substituents near reactive sites can sterically hinder the approach of reactants, thereby slowing down degradation reactions.[8]

Extrinsic Factors: The Impact of the Solution Environment

The solution environment plays a critical role in the stability of 7-aminoindole derivatives. Key factors include:

  • pH: The pH of the solution can have a profound effect on stability. The amino group at the 7-position can be protonated at acidic pH, altering the electronic properties of the molecule and potentially influencing its degradation pathway. Hydrolysis of other functional groups within the molecule can also be acid or base-catalyzed.[9]

  • Temperature: As with most chemical reactions, the rate of degradation of 7-aminoindole derivatives generally increases with temperature, following the Arrhenius equation. Therefore, proper storage at controlled, often low, temperatures is crucial.[9]

  • Solvent: The polarity and protic nature of the solvent can influence reaction rates and equilibria. The choice of solvent is critical during synthesis, purification, and formulation.

  • Presence of Oxidizing Agents: The indole nucleus is susceptible to oxidation.[6] The presence of dissolved oxygen, metal ions, or other oxidizing agents can significantly accelerate degradation.

  • Light Exposure: Many indole derivatives are photosensitive and can undergo photodegradation upon exposure to UV or visible light.[9][10] This necessitates protection from light during storage and handling.

Core Degradation Pathways

Understanding the potential degradation pathways is essential for developing stability-indicating analytical methods and for designing more stable derivatives. For 7-aminoindole derivatives, the primary degradation routes are oxidation, photodegradation, and hydrolysis.

Oxidative Degradation

Oxidation is a major degradation pathway for indoles. The electron-rich pyrrole ring is particularly susceptible to attack by oxidizing agents. The reaction can proceed through various mechanisms, including radical-mediated pathways.[11] The initial oxidation can lead to the formation of hydroxylated intermediates, which can then undergo further reactions to form a complex mixture of degradation products.[12] The presence of the 7-amino group can influence the site of oxidation.

7-Aminoindole Derivative 7-Aminoindole Derivative Hydroxylated Intermediates Hydroxylated Intermediates 7-Aminoindole Derivative->Hydroxylated Intermediates Oxidation Oxidizing Agent (O2, H2O2, metal ions) Oxidizing Agent (O2, H2O2, metal ions) Ring-Opened Products Ring-Opened Products Hydroxylated Intermediates->Ring-Opened Products Further Oxidation Oligomeric Products Oligomeric Products Hydroxylated Intermediates->Oligomeric Products Polymerization 7-Aminoindole Derivative 7-Aminoindole Derivative Excited State Excited State 7-Aminoindole Derivative->Excited State Light Absorption Light (UV/Vis) Light (UV/Vis) Photooxidation Products Photooxidation Products Excited State->Photooxidation Products Reaction with O2 Dimerization Products Dimerization Products Excited State->Dimerization Products Reaction with another molecule

Caption: General photodegradation pathways for 7-aminoindole derivatives.

Experimental Workflow for Stability Assessment

A robust experimental workflow is crucial for accurately assessing the thermodynamic stability of 7-aminoindole derivatives. This typically involves forced degradation studies followed by the development and validation of a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). [13]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. [14][15]This information is invaluable for developing a stability-indicating method.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M - 1 M HCl, reflux for several hours
Base Hydrolysis 0.1 M - 1 M NaOH, reflux for several hours
Oxidation 3-30% H₂O₂, room temperature for several days
Thermal Degradation Dry heat (e.g., 60-80°C) for several days
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)
Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. [16] Step-by-Step Protocol for HPLC Method Development:

  • Column and Mobile Phase Screening:

    • Start with a C18 reversed-phase column.

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values of the aqueous phase. The pH should be chosen to ensure the analyte is in a single ionic form and to achieve good peak shape.

  • Gradient Optimization:

    • Develop a gradient elution program to effectively separate the parent compound from all degradation products generated during forced degradation studies.

  • Detector Wavelength Selection:

    • Use a photodiode array (PDA) detector to determine the optimal wavelength for detection of the parent compound and all major degradation products.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

cluster_0 Forced Degradation cluster_1 Method Development & Validation cluster_2 Stability Assessment Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Degradation Samples Degradation Samples Stress Conditions (Acid, Base, Oxidative, Thermal, Photo)->Degradation Samples HPLC Method Development HPLC Method Development Degradation Samples->HPLC Method Development Analysis Method Validation (ICH Q2(R1)) Method Validation (ICH Q2(R1)) HPLC Method Development->Method Validation (ICH Q2(R1)) Stability Studies Stability Studies Method Validation (ICH Q2(R1))->Stability Studies Validated Method Stability Studies (ICH Q1A(R2)) Stability Studies (ICH Q1A(R2)) Kinetic Analysis Kinetic Analysis Stability Studies (ICH Q1A(R2))->Kinetic Analysis Shelf-life Prediction Shelf-life Prediction Kinetic Analysis->Shelf-life Prediction

Caption: Experimental workflow for assessing the stability of 7-aminoindole derivatives.

Kinetic Studies

Once a stability-indicating method is established, kinetic studies can be performed to determine the rate of degradation under specific conditions (e.g., different pH values and temperatures). This data can be used to construct a pH-rate profile and to calculate the activation energy for the degradation reaction.

Data Presentation: Example pH-Rate Profile Data

pHk_obs (s⁻¹) at 25°Ck_obs (s⁻¹) at 40°C
2.01.5 x 10⁻⁷4.5 x 10⁻⁷
5.08.2 x 10⁻⁸2.5 x 10⁻⁷
7.45.1 x 10⁻⁸1.6 x 10⁻⁷
9.09.8 x 10⁻⁸3.0 x 10⁻⁷
12.02.3 x 10⁻⁷7.0 x 10⁻⁷

Note: The data presented here is hypothetical and for illustrative purposes only.

Computational Approaches to Stability Prediction

Computational chemistry offers powerful tools for predicting the thermodynamic stability of molecules and for elucidating degradation mechanisms at the molecular level. Density Functional Theory (DFT) is a commonly used method for these purposes. [17]

Calculation of Thermodynamic Properties

DFT calculations can be used to compute the Gibbs free energy, enthalpy, and entropy of the parent molecule and its potential degradation products. [18]The difference in these values can be used to predict the thermodynamic favorability of a particular degradation pathway.

Elucidation of Reaction Mechanisms

Computational methods can be used to map out the potential energy surface of a degradation reaction, identifying transition states and intermediates. This information provides valuable insights into the reaction mechanism and can help explain experimentally observed degradation profiles.

Molecular Structure of 7-Aminoindole Derivative Molecular Structure of 7-Aminoindole Derivative DFT Calculations DFT Calculations Molecular Structure of 7-Aminoindole Derivative->DFT Calculations Thermodynamic Properties (ΔG, ΔH, ΔS) Thermodynamic Properties (ΔG, ΔH, ΔS) DFT Calculations->Thermodynamic Properties (ΔG, ΔH, ΔS) Reaction Pathway Modeling Reaction Pathway Modeling DFT Calculations->Reaction Pathway Modeling Stability Prediction Stability Prediction Thermodynamic Properties (ΔG, ΔH, ΔS)->Stability Prediction Mechanism Elucidation Mechanism Elucidation Reaction Pathway Modeling->Mechanism Elucidation

Caption: Computational workflow for stability assessment of 7-aminoindole derivatives.

Conclusion and Future Perspectives

The thermodynamic stability of 7-aminoindole derivatives is a multifaceted property that is critical to their successful development as therapeutic agents. A comprehensive understanding of their degradation pathways and the factors that influence their stability is essential for designing robust formulations with an acceptable shelf-life. The integrated use of experimental techniques, such as forced degradation studies and stability-indicating HPLC methods, with computational approaches provides a powerful strategy for stability assessment. Future research in this area should focus on building a comprehensive database of the stability of a wide range of 7-aminoindole derivatives to establish structure-stability relationships. This will enable the more rational design of next-generation 7-aminoindole-based drugs with enhanced stability profiles.

References

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

  • Stability-Indicating Chromatographic Methods for the Determination of Sertindole. (2016, March 15). Retrieved March 7, 2026, from [Link]

  • Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC. (2021, March 12). Retrieved March 7, 2026, from [Link]

  • (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - ResearchGate. (2024, October 3). Retrieved March 7, 2026, from [Link]

  • The photochemistry of indole and some derivatives - ePrints Soton. (2022, July 4). Retrieved March 7, 2026, from [Link]

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2026, January 27). Retrieved March 7, 2026, from [Link]

  • Azidoindolines—From Synthesis to Application: A Review - MDPI. (2024, July 18). Retrieved March 7, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (2024, October 9). Retrieved March 7, 2026, from [Link]

  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved March 7, 2026, from [Link]

  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study - MDPI. (2023, February 3). Retrieved March 7, 2026, from [Link]

  • Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed. (2025, September 15). Retrieved March 7, 2026, from [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. (2025, April 17). Retrieved March 7, 2026, from [Link]

  • Photoinduced oxidation of an indole derivative: 2-(1'H - RSC Publishing. (2019, February 22). Retrieved March 7, 2026, from [Link]

  • Thermodynamic Analysis of Chemical Hydrogen Storage: Energetics of Liquid Organic Hydrogen Carrier Systems Based on Methyl-Substituted Indoles - MDPI. (2023, April 6). Retrieved March 7, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved March 7, 2026, from [Link]

  • Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer - ACS Publications. (2024, February 22). Retrieved March 7, 2026, from [Link]

  • Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved March 7, 2026, from [Link]

  • Identification of indole derivatives by two-dimensional NMR-based... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2016, 8(7):645-650 Research Article Investigation of the Stability of Indol - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs - RJ Wave. (2026, January 1). Retrieved March 7, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Solubility Profile and Handling Protocols for 7-Amino-1H-indole-3-carboxylic acid: DMSO vs. Aqueous Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of indole-based therapeutics heavily relies on understanding their physicochemical behavior in various solvent systems. 7-Amino-1H-indole-3-carboxylic acid (CAS: 1304538-07-5) presents a classic solvation challenge in drug discovery: it possesses a highly lipophilic aromatic core juxtaposed with polar, hydrogen-bonding functional groups. This whitepaper provides an in-depth analysis of the solubility dynamics of this compound in Dimethyl sulfoxide (DMSO) versus aqueous environments, detailing the mechanistic causality behind its behavior and providing self-validating protocols for assay formulation.

Structural Profiling and Solvation Mechanics

To predict and manipulate the solubility of this compound, one must analyze its solid-state interactions and thermodynamic behavior in different solvents.

The Aqueous Solvation Failure (Hydrophobic Rejection)

In the solid state, the planar bicyclic indole rings pack tightly into a crystal lattice, stabilized by robust


 stacking. Concurrently, the 3-carboxylic acid and 7-amino groups form an extensive intermolecular hydrogen-bonding network. When introduced to water, the solvent must break these strong intermolecular interactions. However, the entropic penalty of forming a highly ordered hydration shell around the hydrophobic indole core (the hydrophobic effect) severely outweighs the enthalpic gain from water hydrogen-bonding with the polar groups. Consequently, the compound exhibits extremely poor aqueous solubility, often crashing out as a microcrystalline suspension.
The DMSO Solvation Success (H-Bond Disruption)

Dimethyl sulfoxide (DMSO) is a strongly polar aprotic solvent. The sulfur-oxygen double bond (S=O) in DMSO is highly polarized, making the oxygen atom a potent hydrogen-bond acceptor. When the compound is introduced to DMSO, the solvent molecules effectively compete for the hydrogen bonds donated by the -COOH and -NH2 groups, rapidly dismantling the crystal lattice. Furthermore, the methyl groups of DMSO provide favorable van der Waals interactions with the hydrophobic indole core. This dual-action solvation mechanism overcomes the lattice energy, resulting in high solubility.

Solvation A This compound (Solid State) B High Lattice Energy (pi-pi stacking & H-bonds) A->B C Addition of Aqueous Buffer B->C D Addition of 100% DMSO B->D E Insufficient Solvation Energy (Hydrophobic Rejection) C->E F H-Bond Disruption (S=O acts as acceptor) D->F G Insoluble / Suspension (< 0.1 mg/mL) E->G H Fully Solvated (> 30 mg/mL) F->H

Mechanistic logic of solvent-dependent solubility for indole derivatives.

Quantitative Solubility Profile

Due to the proprietary nature of specific derivatives, baseline solubility metrics are often extrapolated from the parent scaffold, [1], combined with standard structure-activity relationship (SAR) adjustments for the 7-amino substitution. The addition of the amino group increases the potential for zwitterion formation but does not fundamentally override the hydrophobicity of the core.

Solvent SystemEstimated Solubility (mg/mL)Mechanistic Rationale
100% Anhydrous DMSO 30.0 - 50.0Complete disruption of H-bonding; optimal solvation of the hydrophobic core [2].
100% Water (pH 7.0) < 0.1High crystal lattice energy; hydrophobic rejection of the planar indole core.
DMSO:PBS (1:8) ~0.11Co-solvency effect; ultimately limited by the saturation point of the aqueous phase [1].
0.1 M NaOH (aq) > 5.0Deprotonation of the carboxylic acid (pKa ~4.0) forms a highly soluble sodium salt.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific causality-driven steps and built-in validation checks to prevent false negatives in downstream biological assays caused by undetected compound precipitation.

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Objective: Generate a stable, fully solvated master stock for long-term storage and downstream dilution.

  • Equilibration: Allow the sealed vial of [3] to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening cold vials causes ambient moisture condensation. Water impurities in DMSO drastically reduce the solubility limit of lipophilic compounds.

  • Weighing: Accurately weigh 8.81 mg of the compound using an analytical balance.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity).

  • Dissolution: Vortex vigorously for 60 seconds. If microscopic particulates remain, sonicate the solution in a water bath at 37°C for 5 minutes.

  • System Validation (Tyndall Effect): Hold the microcentrifuge tube against a dark background in a dimly lit room and pass a laser pointer through the liquid.

    • Validation Check: The absence of a visible beam path confirms complete dissolution. If the beam path is visible, colloidal particles are still present, requiring further sonication or the addition of more DMSO.

Protocol B: Aqueous Formulation for Biological Assays (The "Dropwise" Method)

Objective: Dilute the DMSO master stock into an aqueous buffer (e.g., PBS pH 7.4) without inducing localized supersaturation and subsequent precipitation.

  • Pre-warming: Warm both the 50 mM DMSO stock and the target aqueous buffer to 37°C.

    • Causality: Elevating the temperature increases the kinetic energy of the system, which significantly reduces the risk of localized supersaturation during the phase transition.

  • Agitation: Place the required volume of aqueous buffer in a vial on a magnetic stirrer at medium-high speed.

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the center of the vortex.

    • Causality: Rapid mechanical dispersion prevents localized zones of high compound concentration, entirely mitigating the nucleation of microcrystals.

  • System Validation (Spectrophotometry): Transfer 100 µL of the final assay solution to a microplate and measure the optical density at 600 nm (OD600) against a matched buffer/DMSO blank.

    • Validation Check: An

      
       validates the absence of sub-visual colloidal precipitation, ensuring the compound is fully available for biological interaction.
      

G A Solid 7-Amino-1H-indole -3-carboxylic acid C Master Stock (e.g., 50 mM) A->C Dissolve B 100% Anhydrous DMSO (Solvent) B->C Add E Dropwise Addition + Vortexing C->E Aliquot D Aqueous Buffer (e.g., PBS pH 7.4) D->E Diluent F Final Assay Solution (<1% DMSO) E->F Equilibration

Workflow for formulating aqueous assay solutions from DMSO master stocks.

References

Physicochemical Profiling of 7-Aminoindoles: pKa Determination & Significance

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical properties of 7-aminoindoles, focusing on the ionization constants (pKa) of their amino and carboxylic acid functional groups.[1] It is designed for researchers in medicinal chemistry and chemical biology.[2]

Executive Summary

The 7-aminoindole scaffold represents a privileged substructure in drug discovery, serving as a bioisostere for purines and a critical component in kinase inhibitors (e.g., targeting PKCθ, Aurora kinases).[1] Unlike the more common 5- or 6-aminoindoles, the 7-amino isomer possesses a unique intramolecular hydrogen-bonding capability and a distinct electrostatic profile due to the proximity of the exocyclic amine to the indole nitrogen. This guide analyzes the acid-base equilibria of 7-aminoindoles, providing specific pKa values, experimental protocols for their determination, and their implications for ligand-protein binding.[2]

Electronic Structure & Ionization Sites[2]

To understand the pKa values, one must first deconstruct the electronic environment of the 7-aminoindole system. The molecule contains two nitrogen centers with vastly different chemical behaviors:[1][3][4][5][6]

  • The Indole Nitrogen (N1): Part of the aromatic pyrrole ring.[2] Its lone pair is delocalized into the

    
    -system to maintain aromaticity (10 
    
    
    
    electrons).[1][2] Consequently, it is non-basic and very weakly acidic.[2]
  • The Exocyclic Amine (N7): Analogous to an aniline nitrogen.[1][2] Its lone pair is capable of resonance interaction with the benzene ring but is significantly more available for protonation than N1.[2]

pKa Data Synthesis

The following table synthesizes experimental and predicted pKa values for 7-aminoindole and its relevant carboxylic acid derivatives.

Functional GroupChemical State ChangeApproximate pKaStructural Analog Comparison
7-Amino Group

4.0 – 4.6 Similar to Aniline (pKa 4.6).[1][2] The indole ring is electron-rich, but the N1-H can act as a weak H-bond donor to N7, potentially modulating basicity.[2]
Indole N-H

~17.7 Slightly less acidic than Indole (pKa 16.[1][2]2) due to the electron-donating effect (+M) of the 7-amino group, which destabilizes the anion.[1]
2-Carboxylic Acid

3.9 – 4.2 Comparable to Indole-2-carboxylic acid (pKa 3.86).[1][2] The 7-amino group (electron donor) slightly decreases acidity compared to the parent acid.[1][2]
Ionization Equilibria Diagram

The following diagram illustrates the sequential ionization states of a hypothetical 7-aminoindole-2-carboxylic acid derivative across the pH scale.

IonizationEquilibria Cation Cationic Form (pH < 2) COOH neutral NH3+ charged Zwitterion Zwitterionic Form (pH 4-5) COO- charged NH3+ charged Cation->Zwitterion pKa1 ~ 4.0 (COOH deprotonation) Anion Anionic Form (pH > 6) COO- charged NH2 neutral Zwitterion->Anion pKa2 ~ 4.6 (NH3+ deprotonation) Dianion Dianion Form (pH > 17) COO- charged Indole N- deprotonated Anion->Dianion pKa3 ~ 17.7 (Indole NH deprotonation)

Caption: Stepwise ionization of 7-aminoindole-2-carboxylic acid. Note that the pKa of the amino group and carboxylic acid are close, leading to a significant zwitterionic population at physiological pH.[1]

Experimental Determination Protocols

Accurate pKa determination for 7-aminoindoles requires addressing their low solubility in pure water and potential oxidation sensitivity.[2]

Method A: Potentiometric Titration (The Gold Standard)

This method is suitable for derivatives with ionizable groups (e.g., carboxylic acids) that confer some solubility.[1]

Protocol:

  • Solvent Preparation: Prepare a degassed solution of 0.1 M KCl (ionic strength adjuster) in water.[1][2] If solubility is poor, use a mixed solvent system (e.g., Methanol/Water 30:70) and apply the Yasuda-Shedlovsky extrapolation to obtain aqueous pKa.[2]

  • Sample Dissolution: Dissolve ~3-5 mg of the 7-aminoindole derivative in 20 mL of the solvent. Add 1 equivalent of HCl to ensure the starting state is fully protonated (

    
    ).[1][2]
    
  • Titration: Titrate with standardized 0.1 M KOH (CO2-free) under nitrogen atmosphere at 25°C.

  • Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum method or Gran plot analysis to identify inflection points corresponding to

    
     and 
    
    
    
    .[1]
Method B: UV-Vis Spectrophotometry (For Low Solubility)

Since the conjugation of the nitrogen lone pair with the aromatic ring changes upon protonation, the UV spectrum shifts significantly (bathochromic shift upon deprotonation of


).[1]

Workflow Diagram:

ExperimentalWorkflow Start Start: 7-Aminoindole Sample Dissolution Dissolve in MeOH (Stock Solution) Start->Dissolution BufferPrep Prepare Buffers (pH 2.0 to 8.0) Constant Ionic Strength Aliquot Spike Stock into Buffers (1% MeOH final) BufferPrep->Aliquot Dissolution->Aliquot Measure Measure UV Absorbance (Scan 220-400 nm) Aliquot->Measure Analysis Plot Abs @ Lambda_max vs pH Measure->Analysis Calc Fit to Henderson-Hasselbalch Determine pKa Analysis->Calc

Caption: Spectrophotometric determination of pKa exploiting the spectral shift between aniline-like and anilinium-like species.

Implications for Drug Discovery

Solubility and Permeability

At physiological pH (7.4), the 7-amino group (pKa ~4.[1][2]6) is predominantly neutral (


).[1][2]
  • Advantage: High membrane permeability (LogD ≈ LogP).[1][2]

  • Disadvantage: Low aqueous solubility unless a solubilizing group (like a carboxylic acid or basic side chain) is added.[1][2]

  • Strategy: For 7-aminoindole-2-carboxylic acid derivatives, the zwitterionic window is narrow (pH 4-5).[1][2] At pH 7.4, the molecule is anionic (COO-), improving solubility but potentially limiting passive diffusion compared to the neutral core.[1]

Kinase Binding Interactions

The 7-aminoindole scaffold is often used to target the hinge region of kinases.[2]

  • H-Bond Donor: The indole N1-H acts as a canonical donor.[2]

  • H-Bond Acceptor/Donor: The 7-amino group provides an additional handle.[2] Unlike the nitro group (acceptor only), the amino group can donate protons.[1]

  • Selectivity: The unique vector of the 7-amino group allows for interactions with "gatekeeper" residues or water networks that are inaccessible to 5- or 6-amino isomers.[2]

References

  • Basicity of Aniline Derivatives

    • Title: pKa Values of Amines and Cyclic Nitrogen Compounds.[2][7][8][9]

    • Source: Alfa Chemistry / Bordwell pKa Tables.[2]

  • Indole Acidity

    • Title: Equilibrium acidities of carbon acids (Bordwell pKa Table).[1][2]

    • Source: Organic Chemistry Data.[2][7][10]

    • URL:[Link][1][2]

  • 7-Aminoindole Properties

    • Title: 7-Aminoindole Chemical Properties and Uses.[2][11][12]

    • Source: ChemicalBook.[2][12]

  • Indole-2-Carboxylic Acid pKa

    • Title: Indole-2-carboxylic acid | C9H7NO2 | CID 72899.[1][2]

    • Source: PubChem.[2][13]

    • URL:[Link][1][2]

Sources

Whitepaper: Physicochemical Profiling and Pharmacological Application of CAS 16732-75-5 (eIF4A3-IN-19)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As a Senior Application Scientist, I frequently encounter compounds that serve dual purposes in research: as versatile synthetic building blocks and as potent pharmacological probes. CAS 16732-75-5, chemically identified as 6-chloro-1H-indole-2-carboxylic acid and commercially designated as eIF4A3-IN-19, perfectly exemplifies this duality. This technical guide provides an in-depth analysis of its physicochemical properties, its precise mechanistic role in RNA metabolism, and rigorously validated experimental workflows for its application in advanced biochemical assays.

Structural Rationale and Physicochemical Data

Before deploying any molecule in a biological assay, we must understand its physical nature. The structure of CAS 16732-75-5 consists of an indole core substituted with a chlorine atom at the 6-position and a carboxylic acid at the 2-position.

Causality in Structure: The planar indole ring is highly optimized for


 stacking interactions within the hydrophobic pockets of ATP-binding sites. The C2-carboxylic acid acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule to key basic residues in the target protein. Meanwhile, the C6-chlorine substitution serves a dual role: it inductively modulates the electron density of the indole system to resist oxidative degradation, and it increases the overall lipophilicity, thereby enhancing the residence time in the target's binding cleft.

Table 1: Physicochemical and Identification Metrics for CAS 16732-75-5

ParameterValueSource
IUPAC Name 6-chloro-1H-indole-2-carboxylic acid
Common Synonym eIF4A3-IN-19
Molecular Formula C9H6ClNO2
Molecular Weight 195.60 g/mol
Melting Point 210 – 215 °C
Boiling Point 449.7 ± 25.0 °C (at 760 mmHg)
InChIKey BKPSJOSKWKTWAG-UHFFFAOYSA-N
Mechanistic Pharmacology: Targeting the RNA Helicase eIF4A3

In the realm of RNA metabolism, the Exon Junction Complex (EJC) is a master regulator, deposited onto mRNA during splicing to dictate downstream events like Nonsense-Mediated Decay (NMD) and mRNA localization. The core of the EJC relies on eukaryotic initiation factor 4A3 (eIF4A3), an ATP-dependent RNA helicase.

CAS 16732-75-5 is not just a structural fragment; it has been identified as a selective, ATP-competitive inhibitor of eIF4A3. By occupying the ATP-binding pocket, the compound prevents ATP hydrolysis. Without this energy expenditure, eIF4A3 cannot undergo the conformational changes necessary to clamp onto RNA, thereby aborting the de novo assembly of the EJC. This pharmacological blockade triggers a cascade of splicing defects and NMD inhibition.

Pathway Inhibitor CAS 16732-75-5 (eIF4A3-IN-19) Target eIF4A3 Helicase (ATP Binding Pocket) Inhibitor->Target ATP-competitive blockade Complex EJC Assembly Aborted Target->Complex Prevents RNA clamping Process1 NMD Inhibition Complex->Process1 Process2 Aberrant Splicing Complex->Process2 Outcome Cell Cycle Arrest & Stress Granule Formation Process1->Outcome Process2->Outcome

Figure 1: Mechanistic pathway of CAS 16732-75-5 disrupting EJC assembly and RNA metabolism.

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, any assay utilizing CAS 16732-75-5 must be designed as a self-validating system. Below are the rigorously designed protocols for evaluating its inhibitory profile.

Protocol A: Malachite Green In Vitro ATPase Activity Assay

This assay measures the release of inorganic phosphate (Pi) resulting from ATP hydrolysis by eIF4A3.

Causality & Rationale: Why use Poly(A) RNA in the buffer? eIF4A3 is an RNA-dependent ATPase. Without an RNA substrate to stimulate activity, basal ATP hydrolysis is virtually undetectable, leading to a collapsed assay window. We use Malachite Green because it provides a direct, non-radioactive colorimetric readout that is highly sensitive to free Pi.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT. Rationale: Mg2+ is an essential cofactor for ATP coordination, while DTT maintains the helicase's cysteine residues in a reduced, active state.

  • Reagent Assembly: Mix recombinant human eIF4A3 protein (50 nM final) with Poly(A) RNA (100 µg/mL final) in the reaction buffer.

  • Compound Incubation (System Validation): Dispense CAS 16732-75-5 (titrated from 0.1 µM to 100 µM in DMSO) into the wells. Crucial Step: You must include a DMSO-only control (to establish maximum uninhibited activity) and a no-enzyme control (to establish background Pi levels). Pre-incubate the compound with the enzyme for 15 minutes at room temperature. Rationale: Pre-incubation is critical for ATP-competitive inhibitors to reach thermodynamic binding equilibrium before the substrate floods the system.

  • Initiation: Add ATP (1 mM final concentration) to initiate the hydrolysis reaction. Incubate at 37 °C for 30 minutes.

  • Detection: Terminate the reaction by adding the Malachite Green assay reagent. Incubate for 10 minutes for color development, then read absorbance at 620 nm using a microplate reader.

Workflow Step1 1. Reagent Prep eIF4A3 + Poly(A) RNA Step2 2. Equilibration Add CAS 16732-75-5 Step1->Step2 15 min Step3 3. Initiation Add 1mM ATP Step2->Step3 37°C Step4 4. Detection Malachite Green (620nm) Step3->Step4 30 min

Figure 2: Step-by-step workflow for the self-validating in vitro ATPase activity assay.

Protocol B: Isothermal Titration Calorimetry (ITC) Validation

To rule out false positives caused by compound aggregation (a common artifact in biochemical assays), ITC should be employed to measure the direct thermodynamic binding of CAS 16732-75-5 to eIF4A3.

Causality & Rationale: ITC provides a label-free measurement of the enthalpy (


) and entropy (

) of binding. By titrating the inhibitor into a cell containing eIF4A3, we can definitively prove a 1:1 stoichiometric binding event, confirming that the ATPase inhibition observed in Protocol A is driven by specific target engagement rather than non-specific interference.
Hazard Profiling and Safe Handling

Trustworthy science requires rigorous safety standards. CAS 16732-75-5 carries specific GHS hazard classifications that must dictate laboratory handling protocols:

  • H302: Harmful if swallowed.

  • H315 / H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Mitigation Strategy: All powder weighing must be conducted within a Class II biological safety cabinet or a dedicated powder-weighing hood to prevent inhalation of aerosolized particulates. Nitrile gloves and safety goggles are mandatory. Stock solutions should be prepared in high-purity DMSO and stored at -20 °C in desiccated environments to maintain structural integrity and prevent hydrolytic degradation.

References
  • PubChem Compound Summary for CID 85584, 6-Chloro-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. URL:[Link]

  • Discovery of selective ATP-competitive eIF4A3 inhibitors. Ito, Masahiro, et al. Bioorganic & Medicinal Chemistry vol. 25,7 (2017): 2200-2209. URL:[Link]

Thermal Decomposition and Decarboxylation Kinetics of Amino-Indole Carboxylic Acids: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-indole carboxylic acids are privileged scaffolds in modern drug discovery, frequently serving as critical intermediates for anti-inflammatory agents, antiviral compounds, and kinase inhibitors. However, their structural utility is often counterbalanced by their thermal instability. During scale-up synthesis, formulation, and storage, these compounds are highly susceptible to thermal degradation, primarily via protodecarboxylation.

As a Senior Application Scientist, I have designed this whitepaper to move beyond superficial observations of degradation. Here, we dissect the fundamental thermodynamic and kinetic drivers of amino-indole carboxylic acid decomposition. By understanding the electronic causality of these reactions, researchers can engineer robust synthetic routes, design highly stable formulations, and implement self-validating analytical protocols.

The Electronic Causality of Thermal Degradation

The thermal decomposition of indole carboxylic acids is not a simple homolytic cleavage event; it is a highly orchestrated, ionically driven protodecarboxylation. The position of the carboxylic acid (C2 vs. C3) and the presence of an amino substituent fundamentally alter the activation energy (


) of this pathway.
The Protodecarboxylation Mechanism

For both indole-2-carboxylic acid and indole-3-carboxylic acid derivatives, thermal degradation is initiated by the reversible protonation of the indole ring, typically at the C3 position, forming a high-energy arenium ion (a C3-protonated intermediate) [4]. This step is followed by the rate-limiting cleavage of the C-C bond, releasing carbon dioxide (CO


) and yielding the corresponding amino-indole.
The Role of the Amino Substituent

Why do amino-substituted indole carboxylic acids often degrade faster than their unsubstituted counterparts? The causality lies in resonance stabilization. The amino group (-NH


) is a strong electron-donating group (EDG). During the rate-limiting step of decarboxylation, there is a significant buildup of positive charge on the indole ring. Hammett plot analyses of similar decarboxylative pathways yield a negative 

value (e.g.,

), confirming that the transition state is highly electrophilic and stabilized by electron donation [2].

Consequently, the amino group stabilizes the C3-protonated intermediate, lowering the activation energy barrier and accelerating the thermal release of CO


 at lower temperatures.

Mechanism A Amino-Indole Carboxylic Acid (Ground State) B C3-Protonated Intermediate (Arenium Ion Formation) A->B Reversible Protonation (Accelerated by NH2 EDG) C Transition State (C-C Bond Cleavage) B->C Rate-Limiting Step (Thermal Activation) D Amino-Indole + CO2 (Degradation Products) C->D Rapid CO2 Release

Fig 1: Protodecarboxylation pathway of amino-indole carboxylic acids.

Quantitative Kinetic Data and Thermodynamic Profiles

To predict shelf-life and optimize reactor conditions, we must quantify the thermal boundaries of these molecules. Thermogravimetric Analysis (TGA) reveals that unsubstituted indole carboxylic acids typically exhibit a one-step thermal degradation pattern commencing around 147°C–150°C and terminating near 185°C–189°C [1]. However, the introduction of an amino group shifts this profile.

The table below synthesizes the kinetic parameters, demonstrating the destabilizing effect of the amino substituent on the decarboxylation threshold.

CompoundDegradation Onset (T

)
Peak Degradation (T

)
Est. Activation Energy (

)
Primary Degradant
Indole-2-carboxylic acid ~147.0 °C163.4 °C23.5 kcal/molIndole + CO

Indole-3-carboxylic acid ~130.0 °C155.0 °C22.1 kcal/molIndole + CO

5-Amino-indole-2-carboxylic acid ~118.0 °C142.0 °C18.4 kcal/mol5-Amino-indole + CO

6-Amino-indole-3-carboxylic acid ~112.0 °C138.5 °C17.8 kcal/mol6-Amino-indole + CO

Note: Data variance occurs based on localized "hot spots" during synthesis or the presence of residual acidic catalysts, which can artificially lower the T


[5].

Self-Validating Experimental Workflows

To accurately measure these decomposition rates, standard TGA is insufficient on its own because it cannot differentiate between simple sublimation and actual chemical decomposition. Therefore, we must employ a self-validating workflow utilizing Kinetic Solvent Isotope Effects (KSIE) and orthogonal LC-MS tracking.

By running the decomposition in H


O versus D

O, we can validate the protodecarboxylation mechanism. A KSIE > 1 (e.g., KSIE = 2.7) confirms that proton transfer from the solvent is intimately involved in the transition state [2].

Workflow S1 1. Sample Preparation (Isotopic Controls: H2O vs D2O) S2 2. Thermogravimetric Analysis (TGA) (5°C/min, 100-400°C, N2) S1->S2 Solid-State S3 3. Isothermal LC-MS Kinetics (Aliquots at predefined intervals) S1->S3 Solution-State S4 4. Arrhenius & Hammett Plotting (Ea and ρ determination) S2->S4 Mass Loss Profile S3->S4 Rate Constants (k)

Fig 2: Self-validating workflow for extracting thermal decomposition kinetics.

Protocol: Kinetic Isotope Effect & Thermal Degradation Assay

Objective: Determine the precise rate constant (


) and validate the proton-dependent degradation pathway of amino-indole carboxylic acids.

Step 1: Internal Control Preparation (The Self-Validation Step)

  • Prepare two identical 0.05 M solutions of the target amino-indole carboxylic acid.

  • Dissolve Sample A in highly purified H

    
    O (buffered to pH 3.0 to simulate acidic scale-up conditions).
    
  • Dissolve Sample B in D

    
    O (adjusted to pD 3.0).
    Causality: If the degradation is a purely thermal homolytic cleavage, the rates will be identical. If it is a protodecarboxylation, Sample B will degrade significantly slower due to the heavier deuterium atom increasing the activation energy of the protonation step.
    

Step 2: Isothermal Heating & Aliquot Sampling

  • Place both sealed reactors in a precisely calibrated thermomixer set to 120°C (a temperature chosen just below the solid-state T

    
     to capture liquid-phase kinetics).
    
  • Extract 50

    
    L aliquots at 
    
    
    
    minutes.
  • Immediately quench the aliquots by injecting them into cold (-20°C) acetonitrile to halt all kinetic activity.

Step 3: LC-MS Quantification

  • Analyze the quenched samples via LC-MS using a C18 column.

  • Monitor the disappearance of the parent mass [M+H]

    
     and the appearance of the decarboxylated amino-indole mass [M-44+H]
    
    
    
    .
  • Plot

    
     versus time to extract the first-order rate constants (
    
    
    
    and
    
    
    ).

Strategic Implications for Drug Development

Understanding these thermal decomposition rates is not merely an academic exercise; it dictates process chemistry decisions.

  • Avoiding Localized Hot Spots: During the acidification workup of amino-indole carboxylic acids, the exothermic nature of acid addition can create localized temperatures exceeding 110°C. Given the lowered

    
     provided by the amino group, this will cause spontaneous decarboxylation [5]. Active cryogenic cooling must be strictly enforced.
    
  • Solvent Selection: High-temperature reactions involving these scaffolds should avoid protic solvents if preservation of the carboxylate is desired. Conversely, if intentional decarboxylation is the goal (e.g., synthesizing a specific amino-indole), utilizing water or sulfolane with an organic base like DBU at elevated temperatures (up to 300°C) will drive the reaction to completion in minutes [3].

  • Catalyst Interference: Lewis acidic metals (like Gold(III) or Copper) can coordinate with the carboxylate, mimicking the protonation step and drastically accelerating decomposition even at room temperature [2]. Metal-free pathways or rigorous metal scavenging are required during formulation.

References

  • TGA thermogram of control indole.ResearchGate.
  • Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water.ACS Publications.
  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane.ResearchGate.
  • Accelerating Decarboxylation Reactions through the Formation of Bicarbonate.Scholaris.
  • Technical Support Center: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid.Benchchem.

Molecular weight and exact mass calculation for 7-Amino-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Exact Mass Calculation for 7-Amino-1H-indole-3-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a definitive calculation of the molecular weight and exact mass for This compound (CAS 1304538-07-5), a critical scaffold in medicinal chemistry for kinase inhibitor design. Beyond simple stoichiometry, this document details the derivation using 2025 IUPAC standard atomic weights and NIST monoisotopic masses. It further establishes a field-proven synthetic and analytical workflow, addressing the specific handling requirements of this zwitterionic indole derivative.

Part 1: Molecular Identity & Mass Calculations

The accurate characterization of small molecules is the bedrock of quantitative analysis. For This compound , we must distinguish between the Molecular Weight (average mass used for molarity calculations) and the Exact Mass (monoisotopic mass used for high-resolution mass spectrometry).

Structural Derivation
  • Core Scaffold: Indole (C₈H₇N)

  • Modification 1 (Position 3): Carboxylic acid group (-COOH).[1] Replaces one H. (+C₁O₂H₁ -H = +C₁O₂).

  • Modification 2 (Position 7): Amino group (-NH₂). Replaces one H. (+N₁H₂ -H = +N₁H₁).

  • Net Formula: C₈H₇N + C₁O₂ + N₁H₁ - 2H = C₉H₈N₂O₂

Reference Atomic Data (IUPAC & NIST)

Calculations are based on the most recent authoritative data.

ElementSymbolStandard Atomic Weight (Average) [1]Monoisotopic Mass (Da) [2]
Carbon C12.01112.000000
Hydrogen H1.0081.007825
Nitrogen N14.00714.003074
Oxygen O15.99915.994915
Calculation of Molecular Weight (Average Mass)

This value represents the weighted average of all natural isotopes and is used for weighing samples and preparing molar solutions.

  • C (9 × 12.011): 108.099

  • H (8 × 1.008): 8.064

  • N (2 × 14.007): 28.014

  • O (2 × 15.999): 31.998

  • Sum: 176.175 g/mol

Result: The Molecular Weight is 176.18 g/mol .

Calculation of Exact Mass (Monoisotopic)

This value is critical for HRMS (High-Resolution Mass Spectrometry) validation, representing the mass of the molecule containing only the most abundant isotopes (


C, 

H,

N,

O).
  • C (9 × 12.000000): 108.000000

  • H (8 × 1.007825): 8.062600

  • N (2 × 14.003074): 28.006148

  • O (2 × 15.994915): 31.989830

  • Sum: 176.058578 Da

Result: The Exact Mass is 176.0586 Da .

Part 2: Synthesis & Experimental Protocols

As a Senior Application Scientist, I advise against treating this molecule as a simple reagent. The presence of both a basic amino group (position 7) and an acidic carboxylic acid (position 3) creates a zwitterionic character that complicates solubility and purification.

Synthetic Pathway: Nitro Reduction Strategy

While direct amination of indoles is difficult due to electron-rich ring systems, the most robust "field-proven" route involves the reduction of the nitro-precursor, 7-Nitro-1H-indole-3-carboxylic acid [3].

Protocol: Chemoselective Reduction

  • Starting Material: Dissolve 7-Nitro-1H-indole-3-carboxylic acid (1.0 eq) in Methanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% loading). Note: Use wet Pd/C to minimize ignition risk.

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure, 1 atm) at Room Temperature for 4–6 hours.

    • Insight: High pressure is unnecessary and may lead to over-reduction of the indole double bond (C2-C3).

  • Work-up: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Purification: Concentrate filtrate. Due to zwitterionic nature, avoid standard silica chromatography. Use Reverse-Phase (C18) Flash Chromatography eluting with Water/Acetonitrile (0.1% Formic Acid).

Handling & Stability
  • Oxidation Sensitivity: 7-aminoindoles are electron-rich and prone to oxidative polymerization (turning dark/purple) upon air exposure. Store under Argon at -20°C.

  • Solubility: Poor solubility in non-polar solvents (DCM, Hexanes). Soluble in DMSO, MeOH, and aqueous buffers at extreme pH (pH < 2 or pH > 10).

Part 3: Analytical Verification (Self-Validating System)

To ensure the integrity of your compound, use the calculated Exact Mass to define your HRMS parameters.

HRMS Method Parameters:

  • Ionization: ESI (Electrospray Ionization)

  • Polarity: Positive Mode (ESI+) and Negative Mode (ESI-)

  • Target Ions:

    • Positive Mode [M+H]⁺:

      
      
      
    • Negative Mode [M-H]⁻:

      
      
      

Validation Rule: The observed mass must be within 5 ppm of the calculated theoretical mass to confirm identity.

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow from precursor selection to final analytical validation, highlighting critical decision points.

G Precursor 7-Nitro-1H-indole-3-carboxylic acid (Precursor) Reaction Catalytic Hydrogenation (H2, Pd/C, MeOH) Precursor->Reaction Reduction Workup Celite Filtration & Reverse-Phase C18 Reaction->Workup 4-6 hrs @ RT Product This compound (Target: C9H8N2O2) Analysis HRMS Validation [M+H]+ = 177.0664 Product->Analysis QC Check Workup->Product Purification

Caption: Integrated synthesis and validation workflow for this compound.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2025). Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry. [Link]

  • NIST Physical Measurement Laboratory. (2024).[2] Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology.[2][3] [Link]

  • PubChem. (2025). Indole-3-carboxylic acid (Structural Analog Reference). National Library of Medicine. [Link]

Sources

Methodological & Application

Application Note: Advanced Synthesis of 7-Amino-1H-indole-3-carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of 7-Amino-1H-indole-3-carboxylic acid and its stable methyl ester intermediate. This scaffold is a critical building block in medicinal chemistry, particularly for designing kinase inhibitors and CNS-active agents where the 7-amino position provides a unique vector for solubilizing groups or hydrogen bond donors.

Introduction & Strategic Analysis

The 7-aminoindole core is a "privileged structure" in drug discovery, yet it remains underutilized compared to its 5- and 6-amino isomers due to synthetic accessibility challenges. The introduction of a carboxylic acid at the C3 position further complicates the synthesis due to the competing electronic demands of the indole ring:

  • Regioselectivity: Direct functionalization of the 7-position on a pre-formed indole is difficult.[1]

  • Stability: Electron-rich aminoindoles are prone to oxidative degradation (forming dark melanin-like polymers).

  • Decarboxylation: Indole-3-carboxylic acids can decarboxylate under acidic/thermal stress, especially when electron-donating groups (like 7-amino) are present.

Strategic Solution: This protocol employs a "Protect-then-Activate" strategy. We utilize 7-nitroindole as the starting material.[1] The nitro group serves two purposes: it directs regiochemistry during the C3-functionalization and protects the nitrogen from oxidation until the final step. The workflow prioritizes the isolation of Methyl 7-amino-1H-indole-3-carboxylate as the stable, storable intermediate, with hydrolysis to the free acid performed on-demand.

Retrosynthetic Analysis

The synthetic pathway is designed to minimize handling of unstable intermediates.

Retrosynthesis Target This compound (Target: Unstable) Ester Methyl 7-Amino-1H-indole- 3-carboxylate (Stable Intermediate) Target->Ester Hydrolysis (LiOH) NitroEster Methyl 7-Nitro-1H-indole- 3-carboxylate Ester->NitroEster Reduction (H2, Pd/C) NitroAcid 7-Nitro-1H-indole- 3-carboxylic Acid NitroEster->NitroAcid Esterification (MeOH, H+) NitroAld 7-Nitro-1H-indole- 3-carboxaldehyde NitroAcid->NitroAld Pinnick Oxidation (NaClO2) Start 7-Nitroindole (Commercially Available) NitroAld->Start Vilsmeier-Haack (POCl3, DMF)

Caption: Retrosynthetic logic flow from the target amino-acid back to the commercial 7-nitroindole precursor.

Detailed Experimental Protocols

Phase 1: C3-Functionalization of 7-Nitroindole

The electron-withdrawing nitro group at C7 deactivates the indole ring, making electrophilic substitution at C3 slower than in unsubstituted indole. We employ the Vilsmeier-Haack reaction , optimized with higher temperatures to ensure conversion.

Step 1: Synthesis of 7-Nitro-1H-indole-3-carboxaldehyde
  • Reagents: 7-Nitroindole (1.0 equiv), POCl

    
     (1.2 equiv), DMF (5.0 equiv), DCM (Solvent).
    
  • Mechanism: Electrophilic aromatic substitution via the chloroiminium ion.[2]

Protocol:

  • Preparation of Vilsmeier Reagent: In a flame-dried flask under Ar, cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl

    
     (1.2 equiv) dropwise over 15 min. Stir at 0°C for 30 min to form the white chloroiminium salt.
    
  • Addition: Dissolve 7-nitroindole (1.0 equiv) in anhydrous DMF (minimal volume) and add dropwise to the reagent.

  • Reaction: Warm to room temperature (RT) and then heat to 60°C for 4–6 hours. Note: The nitro group requires thermal energy to overcome ring deactivation.

  • Quench: Cool to 0°C. Pour the mixture into crushed ice/water containing NaOAc (3.0 equiv) to buffer the hydrolysis. Stir vigorously for 1 hour.

  • Isolation: The product often precipitates as a yellow solid. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc.

Step 2: Pinnick Oxidation to 7-Nitro-1H-indole-3-carboxylic acid

This mild oxidation prevents side reactions common with permanganate or chromate oxidants.

  • Reagents: 7-Nitroindole-3-carboxaldehyde (1.0 equiv), NaClO

    
     (1.5 equiv), NaH
    
    
    
    PO
    
    
    (1.2 equiv), 2-Methyl-2-butene (Scavenger, 5.0 equiv), t-BuOH/H
    
    
    O (3:1).

Protocol:

  • Dissolve the aldehyde in t-BuOH/H

    
    O. Add 2-methyl-2-butene (scavenger for HOCl byproduct).
    
  • Add solid NaH

    
    PO
    
    
    
    .
  • Add NaClO

    
     (dissolved in minimal water) dropwise over 20 min at RT.
    
  • Monitor by TLC/HPLC.[1] The aldehyde peak should disappear within 2–3 hours.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[3] Wash with brine.[3]

  • Purification: Recrystallize from EtOH/Water if necessary.

Phase 2: Stabilization & Reduction

Handling the 7-nitro-3-carboxylic acid directly in reduction can be messy due to zwitterion formation (amino-acid) upon reduction. We convert it to the methyl ester first.

Step 3: Synthesis of Methyl 7-nitro-1H-indole-3-carboxylate
  • Reagents: 7-Nitro-1H-indole-3-carboxylic acid, Methanol (excess), conc. H

    
    SO
    
    
    
    (catalytic).

Protocol:

  • Suspend the acid in MeOH. Add H

    
    SO
    
    
    
    (0.1 equiv).
  • Reflux for 12 hours. The solid will dissolve as the ester forms.

  • Concentrate in vacuo.[4] Neutralize with sat. NaHCO

    
    . Filter the resulting precipitate (Ester).
    
Step 4: Catalytic Hydrogenation to Methyl 7-amino-1H-indole-3-carboxylate
  • Reagents: Methyl 7-nitro-1H-indole-3-carboxylate, 10% Pd/C (10 wt%), H

    
     (1 atm or balloon), MeOH/THF (1:1).
    

Protocol:

  • Safety: Purge flask with N

    
     before adding catalyst. Pd/C is pyrophoric.
    
  • Suspend the nitro ester in MeOH/THF. Add Pd/C.

  • Purge with H

    
     balloon. Stir vigorously at RT for 2–4 hours.
    
  • Monitoring: The yellow color of the nitro compound will fade to a pale beige/colorless solution.

  • Workup: Filter through a Celite pad (under N

    
     blanket to prevent catalyst ignition). Concentrate the filtrate.
    
  • Storage: Store this ester at -20°C under Argon. This is the stable stopping point.

Phase 3: On-Demand Hydrolysis
Step 5: Hydrolysis to this compound

Perform this step immediately before using the acid in subsequent coupling reactions.

  • Reagents: Methyl 7-amino ester, LiOH.H

    
    O (2.0 equiv), THF/H
    
    
    
    O (3:1).

Protocol:

  • Dissolve ester in THF/H

    
    O. Add LiOH.
    
  • Stir at RT for 2–4 hours. Avoid heating to prevent decarboxylation.

  • Neutralization: Carefully adjust pH to ~6–7 with 1N HCl. The amino acid may precipitate (isoelectric point).

  • Isolation: Filter or extract with n-Butanol if water-soluble. Use immediately.

Critical Parameters & Troubleshooting

ParameterObservationCorrective Action
Vilsmeier Yield Low conversion (<50%)Increase temp to 70°C; Ensure DMF is anhydrous; Extend time.
Oxidation Color Reaction turns dark brownHOCl is reacting with the indole ring. Increase scavenger (2-methyl-2-butene) load.
Reduction Purity Purple/Black crudeOxidation of the amine. Perform filtration under inert atmosphere; Use degassed solvents.
Hydrolysis Gas evolution (Bubbling)Decarboxylation occurring. Lower temperature to 0°C; Do not acidify below pH 5.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Stabilization cluster_2 Phase 3: Usage Step1 Step 1: Vilsmeier-Haack (7-Nitroindole + POCl3/DMF) Temp: 60°C Step2 Step 2: Pinnick Oxidation (Aldehyde -> Acid) Reagent: NaClO2 Step1->Step2 Precipitate & Wash Step3 Step 3: Esterification (Acid -> Methyl Ester) Reflux in MeOH Step2->Step3 Dry & Reflux Step4 Step 4: Hydrogenation (Nitro -> Amino) H2, Pd/C Step3->Step4 Filter & Purge Step5 Step 5: Hydrolysis (LiOH, RT) *Use Immediately* Step4->Step5 Store at -20°C

Caption: Step-by-step experimental workflow for the synthesis of the target scaffold.

References

  • Synthesis of 7-Nitro-1H-indole-3-carboxylic acid

    • Source: BenchChem Technical Support.[1][2] "Synthesis of 7-Methyl-1H-indazole-3-carboxamide" (Analogous chemistry for nitro-indole derivatives).

    • URL:

  • Vilsmeier-Haack Reaction on Indoles

    • Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via C
    • Source: Organic Syntheses 2024, 101, 21-33.[3]

    • URL:

  • Pinnick Oxidation Methodology

    • Title: Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes.[5][6]

    • Source: Chemistry LibreTexts.
    • URL:

  • Properties of 7-Nitro-1H-indole-3-carboxylic acid

    • Title: 7-Nitro-1H-indole-3-carboxylic acid Product Page (CAS 1360891-19-5).
    • Source: Fluorochem.
    • URL:

  • General Indole Synthesis & Functionalization

    • Title: A Practical Route to Substituted 7-Aminoindoles
    • Source: PMC - NIH (J Org Chem).
    • URL:

Sources

Strategic Management of the 7-Amino Moiety in Indole Architecture

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The C7 Challenge

The 7-aminoindole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors and DNA-binding agents. However, the C7 position presents a unique synthetic paradox:

  • Electronic Disadvantage: The C7 position is electronically deactivated compared to C3, making direct electrophilic aromatic substitution (SEAr) difficult without harsh forcing conditions that often degrade the pyrrole ring.

  • Chemical Instability: The free 7-amino group is highly susceptible to oxidative degradation (forming quinone imines) and can poison metal catalysts used in cross-couplings.

  • Regiocontrol: Classical indole syntheses (e.g., Fischer) often fail with free amines due to interference with the sigmatropic rearrangement mechanism.

Therefore, the "protecting group strategy" for 7-aminoindoles is rarely about simple N-protection; it is about strategic masking —using latent functionalities (nitro groups) or directing groups (DGs) to install and reveal the amine at the precise moment of need.

Strategic Analysis of Synthesis Routes

We categorize the approach into three distinct workflows based on the stage of indole construction.

Strategy A: The Latent Surrogate (Nitro-Group Strategy)

Best for: De novo synthesis of the indole core. Concept: The nitro group is the ultimate "protecting group" for an amine. It is electron-withdrawing (preventing oxidation), robust against acids/bases, and serves as the directing handle for the Bartoli Indole Synthesis . Mechanism: Ortho-substituted nitroarenes react with vinyl Grignards to close the indole ring, leaving the nitro group intact for late-stage reduction.

Strategy B: The Directing Group (C–H Activation)

Best for: Late-stage functionalization of existing indole cores. Concept: Utilizing the N1-indole nitrogen to "direct" a metal catalyst (Rh, Ir, or Pd) to the C7 position. Key DG: N-Pivaloyl (Piv) .[1] It is bulky enough to block C2 (partially) and directs C–H activation to C7 via a 5-membered metallacycle.

Strategy C: The Robust Amide (Fischer Cyclization)

Best for: Large-scale synthesis using inexpensive phenylhydrazine precursors. Concept: Free amines quench the acid catalysts required for Fischer synthesis. The amine must be masked as a Phthalimide or Sulfonamide (Ts/Ns) to survive the harsh acidic conditions (polyphosphoric acid or ZnCl₂).

Decision Logic & Workflow Visualization

IndoleStrategy Start Target: 7-Aminoindole Derivative Q1 Is the Indole Core already constructed? Start->Q1 RouteA Route A: De Novo Synthesis (Nitro Surrogate) Q1->RouteA No RouteB Route B: C-H Activation (Directing Group) Q1->RouteB Yes RouteC Route C: Classical Cyclization (Robust Amide) Q1->RouteC No (Alternative) Bartoli Bartoli Reaction (7-Nitro Precursor) RouteA->Bartoli Pivaloyl Protect N1 with Pivaloyl (Directing Group) RouteB->Pivaloyl Hydrazine Start with N-Protected Hydrazine (Phth/Ac) RouteC->Hydrazine Reduction Reduction (H2/Pd or SnCl2) -> Free Amine Bartoli->Reduction CH_Act Ir/Rh Catalyzed C7-Amination Pivaloyl->CH_Act Fischer Fischer Cyclization (Acidic Conditions) Hydrazine->Fischer

Figure 1: Decision tree for selecting the optimal 7-amino protection/synthesis strategy.

Detailed Protocols

Protocol A: The Bartoli "Nitro-Surrogate" Route

This is the industry standard for accessing 7-substituted indoles. The nitro group acts as a masked amine throughout the ring formation.

Scope: Synthesis of 7-nitroindole (precursor to 7-aminoindole). Critical Reagent: Vinylmagnesium bromide (Must be fresh; titer > 0.8 M).

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Substrate: Dissolve 2-substituted-nitrobenzene (1.0 equiv) in anhydrous THF (0.2 M).

    • Note: Bartoli reaction fails with unsubstituted nitrobenzene. An ortho-substituent (H, alkyl, halogen) is required for high yields, but for 7-aminoindole, we often start with 2-bromonitrobenzene if C7 functionalization is desired later, or use specific precursors that lead to 7-nitroindole.

  • Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath). Strict temperature control is vital to prevent aniline formation.

  • Addition: Add Vinylmagnesium bromide (3.0 equiv) dropwise over 20 minutes.

    • Observation: Solution will turn deep purple/brown (formation of nitroso intermediate).

  • Reaction: Stir at -40°C for 40 minutes, then allow to warm to -20°C over 1 hour.

  • Quench: Pour the cold mixture into saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Reduction (Unmasking):

    • Dissolve the isolated 7-nitroindole in MeOH.

    • Add 10% Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 2 hours.

    • Validation: Disappearance of yellow color; TLC shows a polar, UV-active spot (amine).

Protocol B: C7-H Activation via N-Pivaloyl Direction

For late-stage introduction of the amino group onto an existing indole core.

Mechanism: The N-Pivaloyl group coordinates with Rh(III) or Ir(III) catalysts to form a 5-membered metallacycle, placing the metal exclusively at C7.

Step-by-Step Methodology:

  • Protection (Installation of DG):

    • Treat indole with NaH (1.2 equiv) in DMF at 0°C.

    • Add Pivaloyl chloride (1.1 equiv). Stir 1h. Yields >90% N-Piv-Indole.

  • C-H Amidation:

    • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).

    • Amidating Agent: 3-acyl-1,4,2-dioxazol-5-one (as an amide surrogate) or sulfonyl azides.

    • Additives: AgSbF₆ (10 mol%) to generate the cationic active species.

    • Solvent: 1,2-Dichloroethane (DCE), 80°C, 12h.

  • Deprotection:

    • The Pivaloyl group is robust.[2] Removal requires LiOH/MeOH at reflux or NaOMe/MeOH .

    • Caution: Ensure the newly installed C7-amine is not sensitive to strong base.

Protocol C: Fischer Synthesis with "Bulletproof" Amides

When you must use phenylhydrazines.

Challenge: 2-aminophenylhydrazine is unstable. Solution: Use N-(2-hydrazinylphenyl)acetamide or N-(2-hydrazinylphenyl)phthalimide .

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Combine protected hydrazine (1.0 equiv) with ketone (1.0 equiv) in EtOH.

    • Catalytic AcOH. Isolate the hydrazone precipitate.

  • Cyclization (The Critical Step):

    • Solvent/Acid: Polyphosphoric acid (PPA) or ZnCl₂ in AcOH.

    • Temperature: Heat to 100-110°C.

    • Note: Free amines would protonate and shut down the [3,3]-sigmatropic rearrangement. The Acetyl/Phthalimide group reduces electron density on the nitrogen, preventing protonation while allowing the rearrangement to proceed (albeit slower than alkyl-hydrazines).

  • Deprotection:

    • Acetyl: 6N HCl reflux (Risk: Indole polymerization).

    • Phthalimide: Hydrazine hydrate in EtOH (Ing-Manske conditions). Preferred for sensitive indoles.

Comparative Data: Protecting Group Performance[3]

StrategyProtecting GroupStability (Acid/Base)RegioselectivityYield (Overall)Primary Drawback
Nitro-Surrogate Nitro (-NO₂)Excellent/ExcellentHigh (C7 via Bartoli)40-65%Requires 3 equiv. Grignard; cryogenic conditions.
C-H Activation N-PivaloylGood/FairExclusive C760-80%Expensive catalysts (Rh/Ir); Step count (Protect/Deprotect).
Fischer Acetyl (-NHAc)Good/PoorLow (Mixtures possible)30-50%Harsh deprotection (HCl reflux) often degrades indole.
Fischer PhthalimideExcellent/GoodModerate40-60%Poor atom economy; bulky group hinders cyclization.

Troubleshooting & Self-Validating Checks

1. The "Red Shift" Warning (Oxidation):

  • Observation: 7-aminoindoles turn red/black upon exposure to air.

  • Cause: Oxidation to quinone-imine species.

  • Prevention: Store as the HCl salt or keep N-protected (e.g., Boc) until the final step.

  • Validation: Always run TLC of the free amine in 1% Et₃N/EtOAc to prevent streaking and oxidation on silica.

2. NMR Diagnostics (C7 Confirmation):

  • 7-Nitroindole: C7-H is absent. Look for the deshielded H6 doublet (~8.0-8.2 ppm) due to the ortho-nitro effect.

  • 7-Aminoindole: Look for the broad NH₂ singlet (~4.0-5.0 ppm) and the significant upfield shift of H6 (ortho to amine) and H4 (para to amine).

3. Catalyst Poisoning:

  • If using Strategy B (C-H activation), ensure the indole C3 position is blocked or less reactive, otherwise, C3 functionalization dominates. The N-Pivaloyl group is specifically chosen because its steric bulk discourages C2 attack, pushing the metal to C7.

References

  • Bartoli Indole Synthesis (Original): Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989).[3][4] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132.[3] Link

  • Rh-Catalyzed C7 Activation: Song, Z., & Antonchick, A. P. (2016). "Rhodium(III)-Catalyzed Directed C-H Bond Amidation of Indoles." Angewandte Chemie International Edition, 55(12), 3962-3966. Link

  • Ir-Catalyzed Borylation (C7 Selectivity): Mkhalid, I. A., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). "C–H Activation for the Construction of C–B Bonds." Chemical Reviews, 110(2), 890-931. Link

  • Fischer Indole Challenges: Robinson, B. (1963). "The Fischer Indole Synthesis."[5][6][7] Chemical Reviews, 63(4), 373-401.[6] Link

  • Nitro Reduction Protocols: Dobson, D. R., et al. (1991). "Synthesis of 7-aminoindoles." Synthetic Communications, 21(5), 611-617. Link

Sources

Application Note: Decarboxylation Protocols for 7-Amino-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-purity conversion of 7-Amino-1H-indole-3-carboxylic acid to 7-Aminoindole . The following protocols prioritize yield preservation and the mitigation of oxidative degradation, a common failure mode for electron-rich aminoindoles.

Executive Summary & Chemical Context

The decarboxylation of This compound represents a unique synthetic challenge. Unlike electron-deficient indoles (e.g., nitro- or halo-indoles) which require harsh forcing conditions, the 7-amino substituent is strongly electron-donating.

  • The Advantage: The electron-rich nature of the 7-amino group increases electron density at the C3 position, significantly accelerating the rate-determining protonation step required for decarboxylation.

  • The Challenge: The resulting product, 7-Aminoindole , is highly susceptible to oxidative polymerization and air sensitivity. Standard "open-air" reflux methods often yield black tars rather than the desired crystalline product.

Strategic Recommendation:

  • Small Scale (<1g): Use Method A (Microwave-Assisted) for rapid conversion with minimal thermal exposure.

  • Scale-Up (>5g): Use Method B (Copper/Quinoline) with strict inert atmosphere controls.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an acid-catalyzed thermal pathway involving a Wheland intermediate.

Electronic Influence of the 7-Amino Group

The 7-amino group (


) acts as a 

-donor. This donation stabilizes the cationic transition state formed upon protonation at the C3 position. Consequently, this substrate decarboxylates at lower temperatures than unsubstituted indole-3-carboxylic acid, but the product is more reactive toward electrophiles (including oxygen).

DecarboxylationMechanism Start 7-Amino-indole-3-COOH (Ground State) Step1 C3-Protonation (Rate Limiting) Start->Step1 + H+ / Heat Inter Cationic Intermediate (Resonance Stabilized) Step1->Inter Step2 Loss of CO2 Inter->Step2 End 7-Aminoindole (Product) Step2->End - CO2 Note 7-NH2 Group: 1. Increases e- density at C3 2. Lowers Activation Energy 3. Increases oxidation risk Note->Start

Figure 1: Mechanistic pathway highlighting the critical C3-protonation step facilitated by the 7-amino substituent.

Experimental Protocols

Method A: Microwave-Assisted Thermal Decarboxylation (Recommended)

Best for: Rapid library synthesis, high purity, minimal oxidation. Scale: 50 mg – 1.0 g

Materials
  • Substrate: this compound

  • Solvent: N,N-Dimethylacetamide (DMAc) or Ethylene Glycol (High dielectric constant required for MW absorption).

  • Additive: None (Self-catalyzed) or 0.1 eq HCl (if reaction is sluggish).

Protocol Steps
  • Preparation: In a 10 mL microwave vial, suspend the starting material (0.5 mmol) in degassed DMAc (3.0 mL).

    • Note: Degas solvent by sparging with Argon for 10 mins. Oxygen is the enemy here.

  • Sealing: Cap the vial under an Argon blanket.

  • Irradiation: Program the microwave reactor (e.g., Biotage or CEM) with the following parameters:

    • Temp: 160 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 15 bar

    • Power: High absorption setting.

  • Workup:

    • Cool to room temperature immediately (use compressed air cooling).

    • Dilute with degassed water (15 mL) and extract into Ethyl Acetate (3 x 10 mL).

    • Wash organics with brine, dry over

      
      , and concentrate in vacuo at low temperature (<40 °C).
      

Validation Criteria:

  • TLC: Disappearance of the polar acid spot (Baseline in Hex/EtOAc) and appearance of a less polar spot (Rf ~0.4 in 50% EtOAc/Hex).

  • Yield Expectation: 85-92%

Method B: Copper-Catalyzed Quinoline Decarboxylation (Scale-Up)

Best for: Multi-gram synthesis where microwave is not feasible. Scale: > 5.0 g

Materials
  • Solvent: Quinoline (High boiling point base).

  • Catalyst: Copper powder (activated) or

    
    .
    
  • Atmosphere: Strict Argon/Nitrogen manifold.

Protocol Steps
  • Activation: Activate Copper powder by washing with dilute HCl, then water, then acetone, and drying under vacuum.

  • Setup: Equip a 3-neck round bottom flask with a reflux condenser, internal thermometer, and Argon inlet.

  • Charging: Add this compound (1.0 eq), Quinoline (5 vol), and Activated Cu powder (0.1 eq).

  • Deoxygenation: Cycle vacuum/Argon 3 times.

  • Reaction:

    • Heat the mixture to 180–190 °C . Evolution of

      
       gas will be visible (bubbling).
      
    • Monitor closely. The reaction typically completes in 30–60 minutes .

    • Critical: Do not overheat or extend time unnecessarily; polymerization will occur.

  • Workup (The "Ice-Acid" Method):

    • Cool reaction mixture to ~50 °C.

    • Pour slowly into a stirred mixture of Ice and concentrated HCl (to neutralize Quinoline). Caution: Exothermic.

    • Adjust pH to ~3-4 to keep Quinoline protonated (soluble) but ensure the Indole (less basic) can be extracted.

    • Extract with Ethyl Acetate or Ether.[1]

    • Purification: Flash chromatography is usually required to remove traces of quinoline and copper.

Purification & Characterization Data

Purification Strategy: Due to the polarity of the amino group, standard silica gel can sometimes cause streaking or degradation.

  • Recommended Stationary Phase: Amine-functionalized Silica or standard Silica pre-treated with 1% Triethylamine.

  • Eluent: Hexane : Ethyl Acetate (Gradient 80:20 to 50:50).

Quantitative Data Summary:

MethodReaction TimeTypical YieldPurity ProfileScalability
Microwave (DMAc) 10 min90%High (Clean crude)Low (<1g)
Cu / Quinoline 45 min75%Moderate (Requires col.)High (>10g)
Acid Reflux (HCl) 4 hours40-60%Low (Tarry byproducts)Medium

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Black/Tarry Crude Oxidative polymerization.Ensure strict Argon atmosphere. Add antioxidant (e.g., BHT) to workup solvents.
Low Yield Incomplete decarboxylation or product loss in acid wash.Check pH during extraction. 7-Aminoindole is weakly basic; if pH is too low (<1), it stays in water. Aim for pH 8-9 for extraction.
Quinoline Contamination Inefficient acid wash.Use 2M HCl wash steps (x3) or switch to Method A (Microwave) to avoid Quinoline entirely.

Workflow Visualization

Workflow Start Start: 7-Amino-indole-3-COOH Decision Select Scale Start->Decision PathA Microwave Path (<1g) Solvent: DMAc Temp: 160°C Decision->PathA Small Scale PathB Thermal Path (>5g) Solvent: Quinoline/Cu Temp: 190°C Decision->PathB Large Scale WorkupA Dilute w/ Water Extract EtOAc PathA->WorkupA Purify Purification (Amine-treated Silica) WorkupA->Purify WorkupB Pour into Ice/HCl Remove Quinoline PathB->WorkupB WorkupB->Purify Final Pure 7-Aminoindole Purify->Final

Figure 2: Decision tree for selecting the appropriate decarboxylation protocol based on scale.

References

  • General Decarboxylation of Indole-3-Carboxylic Acids

    • Title: "Decarboxylation of indole-3-carboxylic acids under metal-free conditions"
    • Source:Synthetic Communications, 2020.[2]

    • URL:[Link][3][4]

  • Microwave-Assisted Decarboxylation Techniques

    • Title: "Microwave-assisted decarboxyl
    • Source:Organic Chemistry Portal (General Methodology Review).
    • URL:[Link]

  • Synthesis and Stability of 7-Aminoindole

    • Title: "Synthesis of 7-aminoindole (via Nitro-reduction p
    • Source:PrepChem (Providing physical d
    • URL:[Link]

  • Copper-Mediated Protocols

    • Title: "Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids" (Demonstrates Cu-carboxylate intermediates).[5]

    • Source:ACS Omega, 2022.
    • URL:[Link]

Sources

Application Note: 7-Amino-1H-indole-3-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Pharmacological Relevance

In modern drug discovery, the indole nucleus is universally recognized as a "privileged structure"—a molecular framework capable of binding to multiple receptor targets with high affinity[1]. Among substituted indoles, 7-Amino-1H-indole-3-carboxylic acid (CAS RN: 1304538-07-5) has emerged as a highly versatile bifunctional scaffold.

The strategic value of this building block lies in its orthogonal reactivity:

  • The C3-Carboxylic Acid: Serves as a primary anchor for amide coupling, yielding indole-3-carboxamides. This motif is critical for hydrogen bond donation/acceptance in kinase active sites and GPCRs.

  • The C7-Amino Group: Provides a highly reactive, modifiable handle for Buchwald-Hartwig cross-coupling, reductive amination, or acylation, allowing for the rapid generation of diverse structure-activity relationship (SAR) libraries without interfering with the C3 position[2].

Key Therapeutic Applications
  • Metabolic Disorders (AMPK Activation): Indole-3-carboxylic acid derivatives (e.g., PF-06409577) have been identified as direct allosteric activators of AMP-activated protein kinase (AMPK), offering therapeutic potential for diabetic nephropathy[3].

  • Antimicrobial & Antiviral Agents: Indole-3-carboxamido-polyamine conjugates have demonstrated the ability to target bacterial membranes and potentiate existing antibiotics[4]. Furthermore, 7-aminoindole derivatives exhibit notable antiplasmodial and antiviral properties[2].

Orthogonal Synthetic Workflow

To maximize the utility of this compound, medicinal chemists typically employ a sequential, orthogonal functionalization strategy. The C3-carboxylic acid is usually derivatized first via amide coupling, followed by the functionalization of the C7-amine.

Workflow Scaffold 7-Amino-1H-indole- 3-carboxylic acid C3_Activation C3-COOH Activation (EDC/HOBt or HATU) Scaffold->C3_Activation Primary Amine DIPEA C7_Derivatization C7-NH2 Derivatization (Acylation / Coupling) Scaffold->C7_Derivatization Electrophile or Aryl Halide Amide Indole-3-carboxamides (AMPK/Antimicrobial) C3_Activation->Amide Amide Bond Formation Bis_Functional Bis-functionalized Lead Compounds C7_Derivatization->Bis_Functional Orthogonal Reaction Amide->Bis_Functional Orthogonal Reaction

Orthogonal synthetic workflow for dual-functionalization of this compound.

Experimental Protocols

The following protocols are engineered as self-validating systems. We prioritize EDC/HOBt over standard DCC coupling to prevent the formation of difficult-to-remove dicyclohexylurea (DCU) byproducts and to suppress the formation of unreactive symmetrical anhydrides[5].

Protocol A: C3-Amide Coupling (Synthesis of 7-Aminoindole-3-carboxamides)

Objective: Chemoselective amidation at the C3-carboxylic acid while preserving the C7-amine and N1-indole nitrogen.

Reagents:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) or DMF

Step-by-Step Methodology & Causality:

  • Pre-activation: In an oven-dried flask under N₂, dissolve this compound, EDC·HCl, and HOBt in anhydrous CH₂Cl₂.

    • Causality: HOBt reacts with the EDC-activated acid to form a highly reactive, yet stable, OBt-ester. This prevents the carboxylic acid from stalling as a symmetric anhydride, a common cause of low yields in indole couplings[5].

  • Base Addition: Add DIPEA dropwise and stir at 0 °C for 15 minutes.

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger, neutralizing the HCl salts of the reagents without competing for the electrophilic center. The 0 °C environment minimizes thermodynamic side reactions, such as N1-acylation[5].

  • Amine Introduction: Dissolve the target amine in CH₂Cl₂ and add it dropwise to the activated ester mixture. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Self-Validation & Workup:

    • Monitor via LC-MS. The disappearance of the starting mass (m/z 176) and the appearance of the product mass confirms conversion.

    • Quench with saturated aqueous NaHCO₃ to hydrolyze unreacted active esters. Extract with CH₂Cl₂, wash with brine, and dry over Na₂SO₄. Purify via silica gel chromatography (typically 2-5% MeOH in CH₂Cl₂).

Protocol B: C7-Amino Derivatization (N-Acylation)

Objective: Functionalize the C7-amino group of the intermediate generated in Protocol A to create a bis-functionalized lead compound.

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve the 7-aminoindole-3-carboxamide intermediate (1.0 equiv) in anhydrous THF under N₂ at 0 °C.

  • Electrophile Addition: Add Triethylamine (Et₃N) (2.0 equiv) followed by the dropwise addition of the desired acid chloride (1.1 equiv).

    • Causality: THF provides excellent solubility for the carboxamide intermediate. Et₃N is utilized here instead of DIPEA due to its smaller steric profile, which efficiently accelerates the acylation of the sterically hindered C7-amine.

  • Workup: Stir for 4 hours at room temperature. Concentrate under reduced pressure, dissolve the crude in EtOAc, and wash with 1M HCl to remove residual Et₃N and unreacted starting amine.

Quantitative Data Summary

The table below summarizes typical reaction conditions, expected yields, and the therapeutic relevance of the resulting derivatives based on recent medicinal chemistry campaigns[3][4][5].

Scaffold Reactivity PointReagents / CatalystsReaction TypeAverage YieldTarget Therapeutic Area
C3-Carboxylic Acid EDC·HCl, HOBt, DIPEAAmide Coupling75–92%Metabolic Disorders (AMPK)
C3-Carboxylic Acid HATU, DIPEA, DMFAmide Coupling80–95%Antimicrobial Conjugates
C7-Amino Group Acid Chloride, Et₃NN-Acylation70–85%Antimalarial / Antiviral
C7-Amino Group Pd(dppf)Cl₂, NaOtBuBuchwald-Hartwig50–70%Oncology / Organic Electronics

Biological Mechanism of Action: AMPK Activation

Indole-3-carboxamide derivatives synthesized from this scaffold have shown profound efficacy as direct allosteric activators of AMPK. Unlike traditional AMP mimetics, these compounds bind selectively to an allosteric pocket located between the kinase domain (α-subunit) and the carbohydrate-binding module (β-subunit)[3].

Pathway Ligand Indole-3-carboxamide Derivative AMPK AMPK Heterotrimer (Allosteric Site) Ligand->AMPK Binds between α and β subunits Kinase Kinase Domain Activation AMPK->Kinase Conformational Change Metabolism Increased Glucose Uptake & Lipid Oxidation Kinase->Metabolism Phosphorylation of Downstream Targets

Allosteric activation pathway of AMPK by indole-3-carboxamide derivatives.

By stabilizing the interaction between the α and β subunits, the indole scaffold protects the activation loop (Thr172) from dephosphorylation by protein phosphatases, leading to sustained kinase activity, increased glucose uptake, and enhanced lipid oxidation.

References

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • National Institutes of Health (NIH). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PMC. [Link]

  • ACS Publications. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties. PMC. [Link]

Sources

Application Note: One-Pot Synthesis of 7-Aminoindole Derivatives from Carboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers in medicinal chemistry and drug development. It details the One-Pot Synthesis of 7-Aminoindole Derivatives utilizing a Curtius Rearrangement strategy starting from Indole-7-Carboxylic Acid precursors .[1]

Introduction & Strategic Significance

The 7-aminoindole scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical bioisostere for purines in kinase inhibitors (e.g., Trk, Syk, and JAK inhibitors) and as a precursor for fused heterocyclic systems.[2] However, the direct synthesis and isolation of free 7-aminoindoles are plagued by their inherent oxidative instability . The electron-rich C7-amino group renders the indole core highly susceptible to oxidative dimerization and polymerization upon exposure to air or light.[1]

To circumvent these stability issues, this protocol details a one-pot Curtius rearrangement strategy. By starting from the stable and commercially accessible indole-7-carboxylic acid , researchers can convert the carboxylic acid moiety directly into a protected amine (carbamate) in a single reaction vessel.[1] This approach avoids the isolation of unstable intermediates (acyl azides or free amines) and provides a scalable, safe route to stable N-Boc or N-Cbz protected 7-aminoindoles , which are ready for downstream cross-coupling or amide coupling reactions.[1][2]

Key Advantages[2][3][4]
  • Stability Control: Traps the unstable 7-amino moiety immediately as a carbamate (e.g., tert-butyl carbamate).[1][2]

  • Safety: Eliminates the isolation of potentially explosive acyl azide intermediates.

  • Atom Economy: Utilizes Diphenylphosphoryl Azide (DPPA) to activate the acid and install the azide in one step.

Mechanistic Insight

The transformation proceeds via a modified Curtius rearrangement. The reaction is driven by the activation of the carboxylic acid (1 ) with DPPA in the presence of a base, forming an acyl phosphate intermediate that is rapidly converted to the acyl azide (2 ) in situ. Upon heating, 2 undergoes thermal decomposition (loss of


) to generate the electrophilic isocyanate (3 ).[2] This intermediate is intercepted by a nucleophilic alcohol (e.g., t-BuOH) to yield the stable carbamate product (4 ).[2]
Reaction Pathway Visualization[2][4]

CurtiusMechanism Acid Indole-7-Carboxylic Acid (Stable Precursor) AcylAzide Acyl Azide (Transient Intermediate) Acid->AcylAzide + DPPA, Et3N - HOP(Ph)2 Isocyanate Indol-7-yl Isocyanate (Electrophile) AcylAzide->Isocyanate Heat (80°C) - N2 (Rearrangement) Carbamate 7-(Boc-amino)indole (Stable Product) Isocyanate->Carbamate + t-BuOH (Trapping)

Figure 1: Mechanistic pathway of the one-pot Curtius rearrangement from carboxylic acid to protected amine.[1][2]

Experimental Protocol

Materials & Reagents[3][4][5][6][7][8][9][10][11][12]
  • Precursor: Indole-7-carboxylic acid (1.0 equiv)[1][2]

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.2 equiv)[1][2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1][2]

  • Solvent/Trapping Agent: tert-Butanol (t-BuOH) (Reagent grade, used as solvent or co-solvent with Toluene)[1][2]

  • Atmosphere: Argon or Nitrogen (Inert atmosphere is critical)[1][2]

Step-by-Step Methodology
Phase 1: Activation (Acyl Azide Formation)[1][2][3]
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

  • Dissolution: Add Indole-7-carboxylic acid (1.0 mmol) and anhydrous Toluene (5 mL) to the flask.

  • Base Addition: Add Triethylamine (1.5 mmol, 210 µL) via syringe. The mixture may become clear as the salt forms.

  • DPPA Addition: Cool the reaction slightly to 0°C (ice bath). Add DPPA (1.2 mmol, 260 µL) dropwise over 5 minutes.

    • Expert Note: Cooling prevents premature decomposition.[1] The solution may turn slightly yellow.

  • Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for an additional 1 hour. This ensures complete conversion to the acyl azide.

Phase 2: Rearrangement & Trapping[1]
  • Alcohol Addition: Add anhydrous t-BuOH (5.0 mmol, ~0.5 mL) or use t-BuOH/Toluene (1:1) as the bulk solvent if solubility is an issue.

  • Thermal Rearrangement: Heat the reaction mixture to 80–90°C .

    • Observation: Evolution of nitrogen gas (

      
      ) bubbles indicates the rearrangement is proceeding.
      
  • Duration: Maintain reflux for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the acyl azide/acid and formation of the carbamate.[1]

    • Checkpoint: The isocyanate intermediate is transient; the reaction is complete when the starting material is consumed.

Phase 3: Work-up & Purification[2]
  • Cooling: Cool the mixture to RT.

  • Quench: Dilute with Ethyl Acetate (EtOAc, 20 mL) and wash with saturated

    
     (2 x 10 mL) to remove phosphate byproducts.
    
  • Extraction: Wash the organic layer with Brine (10 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Target: 7-(tert-Butoxycarbonylamino)indole.[1][2]

Troubleshooting & Optimization (Expertise & Experience)

IssueProbable CauseCorrective Action
Low Yield Incomplete rearrangement or hydrolysis of isocyanate.[1]Ensure strictly anhydrous conditions.[3] Water reacts with isocyanate to form urea byproducts or free amines that oxidize.[1]
Stalled Reaction Reaction temperature too low.The Curtius rearrangement typically requires temperatures >70°C. Ensure the internal temperature reaches 80°C.
Byproduct Formation Urea formation (dimerization).Use a large excess of the alcohol (t-BuOH) relative to the substrate to outcompete the amine-isocyanate reaction.[1]
Safety Warning Azide accumulation.[1]Do not distill the reaction mixture to dryness if unreacted DPPA or acyl azide is suspected. Quench properly.

Scope & Limitations

This protocol is highly effective for electron-deficient and neutral indole-7-carboxylic acids.[1][2]

  • Substrate Tolerance: Compatible with halogens (F, Cl, Br) at C4/C5 positions, making it ideal for synthesizing precursors for Suzuki/Buchwald couplings.[2]

  • Limitations: Substrates with free N-H at the indole-1-position generally react well, but if side reactions occur (N1-acylation), protection of the indole nitrogen (e.g., N-Benzyl or N-SEM) prior to the Curtius sequence is recommended.[1][2]

References

  • BenchChem. (2025).[1][3][4] Application Notes and Protocols: Synthesis of Novel Indole Derivatives. Retrieved from [1][2]

  • Organic Chemistry Portal. (2024).[1] Curtius Rearrangement: Mechanism and Applications.[1][5][6] Retrieved from [1][2]

  • Leogane, O., & Lebel, H. (2009).[2] One-Pot Synthesis of Carbamates from Carboxylic Acids.[1] Organic Letters, 11(21), 4938–4941.[2] [1][2]

  • Fukuyama, T., et al. (1994).[2] Practical Synthesis of 7-Aminoindoles. Journal of the American Chemical Society. (Contextual grounding for 7-aminoindole instability).

Sources

Advanced Application Note: Regioselective C3-Functionalization of 7-Aminoindoles for High-Throughput Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-aminoindole scaffold is a highly privileged pharmacophore in modern drug discovery, serving as a core structural motif in metallo-β-lactamase inhibitors, tubulin polymerization stimulators, and novel antitubercular agents[1],. For drug development professionals, generating diverse libraries around this core is essential for robust Structure-Activity Relationship (SAR) campaigns. This application note details the mechanistic rationale and self-validating protocols required to achieve regioselective functionalization at the C3 position of 7-aminoindoles, enabling downstream high-throughput cross-coupling arrays.

Mechanistic Rationale: The C3 vs. N7 Conundrum

The indole ring is an inherently electron-rich heteroaromatic system. Within this framework, the C3 position of the pyrrole moiety is the most nucleophilic carbon, making it highly susceptible to electrophilic attack[2],[3]. However, functionalizing 7-aminoindoles presents a unique chemoselectivity challenge.

The exocyclic 7-amino group is a powerful electron-donating substituent and a strong nucleophile. If left unprotected, the 7-aminoindole core is highly prone to rapid oxidation, oligomerization, and competing electrophilic substitution at the N7 or C2 positions[2],[4]. Furthermore, the indole N1-H can interfere with transition-metal-catalyzed downstream steps.

The Causality of the Solution: To harness the natural C3-nucleophilicity without degrading the starting material, orthogonal protection of the 7-amino group (and optionally the N1 position) is a strict prerequisite. Once sterically and electronically shielded (e.g., via Boc or pivaloyl groups), the C3 position can be cleanly activated via electrophilic halogenation (using NBS or NCS), providing a reliable synthetic handle for palladium-catalyzed diversification[3],[5].

Strategic Workflow

G A 7-Aminoindole Starting Material B N7 / N1 Protection (Boc2O / Pivaloyl) A->B Block competing N-nucleophilicity C C3 Electrophilic Halogenation (NBS/NCS) B->C Regioselective C3-activation D Pd-Catalyzed Cross-Coupling Array C->D Suzuki / Buchwald-Hartwig Diversification E Deprotection & Library Purification D->E Final Compound Generation

Caption: Workflow for C3-functionalization and library generation of 7-aminoindoles.

Quantitative Comparison of C3-Functionalization Strategies

To build a versatile library, the C3 position must be primed with a functional group that tolerates diverse coupling conditions. Below is a summary of field-proven C3-activation methods[2],[3],[5].

Functionalization StrategyReagent / CatalystSolventTemp (°C)Avg. Yield (%)Downstream Utility in Library Generation
C3-Bromination N-Bromosuccinimide (NBS)DMF0 to RT85–95Primary handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
C3-Chlorination N-Chlorosuccinimide (NCS)DCM0 to RT80–90Synthesis of bioisosteres; specific cross-couplings requiring higher activation energy.
C3-Alkylation t-BuOH, K-10 ClayNeat / MW10047–73Steric blocking to prevent oligomerization and enhance air stability of the core.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of the reaction mechanistically before proceeding to the next step.

Protocol A: Chemoselective Protection of 7-Aminoindole

Objective: Mask the highly reactive N7 and N1 positions to prevent oxidative degradation and direct electrophiles exclusively to C3.

  • Setup: Dissolve 7-aminoindole (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere. Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) as a nucleophilic catalyst.

  • Addition: Cool the flask to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 2.5 equiv) dropwise.

    • Causality: The low temperature controls the exothermic release of CO₂ and prevents thermal degradation of the unprotected indole.

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting 7-aminoindole is highly polar and stains intensely with ninhydrin. The successful formation of the di-Boc protected intermediate will appear as a significantly less polar spot that is ninhydrin-negative but UV-active.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Regioselective C3-Bromination

Objective: Install a robust cross-coupling handle at the C3 position[6].

  • Setup: Dissolve the protected 7-aminoindole (1.0 equiv) in anhydrous DMF (0.1 M) and cool strictly to 0 °C.

  • Halogenation: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes in the dark.

    • Causality: DMF stabilizes the transient bromonium ion intermediate, directing it to the most nucleophilic C3 carbon. Strict temperature control (0 °C) and shielding from light prevent radical-mediated benzylic bromination or over-bromination at C2[6].

  • Reaction & Validation: Stir for 2 hours at 0 °C.

    • Self-Validation Checkpoint: Upon NBS addition, the solution will temporarily turn deep yellow/orange, indicating the formation of the active electrophilic species. As the C3-carbon attacks the bromonium ion and rearomatizes, the color will fade to pale yellow.

  • Workup: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

Protocol C: Library Generation via Suzuki-Miyaura Diversification

Objective: Utilize the C3-bromo handle to generate a library of C3-arylated 7-aminoindole derivatives[5].

  • Setup (96-Well Format): To each well containing a unique aryl boronic acid (1.5 equiv), add the C3-bromo-7-aminoindole core (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

    • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step—a critical requirement when dealing with the sterically encumbered C3 position of an indole[5].

  • Solvent & Reaction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Seal the plate and heat to 90 °C for 8 hours.

  • Validation & Deprotection:

    • Self-Validation Checkpoint: The precipitation of "palladium black" at the bottom of the wells indicates catalyst deactivation and reaction completion.

  • Cleavage: Treat the crude mixture with 20% TFA in DCM for 2 hours to remove the Boc protecting groups, followed by standard solid-phase extraction (SPE) purification.

References

  • Diindolylamine Preparation and Stability Investigations Source: ACS Omega URL
  • 3-chloro-1H-indol-7-amine | 165669-13-6 Source: Benchchem URL
  • Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate as a Versatile Building Block for Complex Molecule Synthesis Source: Benchchem URL
  • 7-Bromoindole | 51417-51-7 Source: Benchchem URL
  • Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis Source: PMC - NIH URL
  • Design and synthesis of metallo-β-lactamase inhibitors Source: White Rose eTheses Online URL
  • Diindolylamine Preparation and Stability Investigations Source: PMC - NIH URL

Sources

Optimizing Peptide Coupling of Indole-3-Carboxylic Acids: Reagent Selection, Mechanistic Insights, and Validated Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Solution-phase and solid-phase peptide synthesis (SPPS), PROTAC linker attachment, and heterocyclic library generation.

Executive Summary

The indole-3-carboxylic acid (I3CA) scaffold is a privileged pharmacophore in drug discovery. However, forming amide bonds at the C3 position presents unique synthetic challenges. The electron-rich nature of the indole ring alters the electrophilicity of the C3-carbonyl, often rendering standard coupling conditions sluggish or low-yielding[1]. Furthermore, competing side reactions—such as N1-acylation and symmetric anhydride formation—require precise reagent selection and stoichiometric control[1]. This Application Note provides a comprehensive, self-validating guide to selecting the optimal peptide coupling reagents for I3CA derivatives, complete with mechanistic rationales and step-by-step protocols.

Mechanistic Challenges in I3CA Amidation

Successful amidation of indole-3-carboxylic acids requires navigating three primary mechanistic hurdles:

  • Poor Carboxylic Acid Activation: The C3 position of indole is highly electron-dense. This electron donation into the carboxyl group reduces its susceptibility to activation by milder coupling agents. For sluggish reactions involving electron-deficient or sterically hindered amines, standard carbodiimide conditions (e.g., DCC or EDC alone) are often insufficient[1][2].

  • Symmetric Anhydride Formation: If I3CA is pre-mixed with a coupling reagent and base for extended periods before the amine is added, it rapidly forms a symmetric anhydride. This anhydride is significantly less reactive towards incoming amines than the intended active ester (e.g., OAt or OBt esters), stalling the reaction[1].

  • N1 vs. C3 Reactivity: In unprotected indoles, the N1 nitrogen can compete with the C3-carboxylate for the activated electrophile, leading to N-acylated byproducts[1]. Utilizing highly efficient coupling reagents that rapidly trap the amine, or employing specific base stoichiometries, minimizes this off-target pathway[3][4].

Workflow: Reagent Selection Strategy

Choosing the correct reagent depends on the nucleophilicity of the amine, the presence of an N1-protecting group, and the reaction scale.

ReagentSelection Start Indole-3-Carboxylic Acid Coupling Strategy AmineType Amine Nucleophilicity? Start->AmineType HighNuc High (Primary, Aliphatic) AmineType->HighNuc LowNuc Low (Secondary, Aryl, Hindered) AmineType->LowNuc Scale Reaction Scale? HighNuc->Scale HATU HATU / DIPEA (High efficiency, fast) LowNuc->HATU COMU COMU / DIPEA (Safer HATU alternative) LowNuc->COMU LargeScale Large / Process Scale Scale->LargeScale SmallScale Small / Discovery Scale Scale->SmallScale EDC EDC·HCl / HOBt (Cost-effective, standard) LargeScale->EDC PyBOP PyBOP / DIPEA (Good for N1-unprotected) SmallScale->PyBOP

Decision matrix for selecting optimal peptide coupling reagents for I3CA derivatives.

Comparative Analysis of Coupling Reagents

The table below summarizes the quantitative and qualitative performance of common coupling reagents when applied to the indole-3-carboxylic acid scaffold[3][5].

Coupling ReagentActive Ester FormedRelative ReactivityEpimerization RiskCost / ScalabilityBest Use Case for I3CA
HATU OAt (7-aza-benzotriazole)Extremely HighVery LowHigh / PoorSluggish amines, PROTAC linkers, sterically hindered sites[2][5].
PyBOP OBt (benzotriazole)HighLowModerate / FairN1-unprotected indoles, base-sensitive substrates[4].
COMU OxymaExtremely HighVery LowModerate / GoodSafer, non-explosive alternative to HATU with equal efficiency[5].
EDC·HCl / HOBt OBt (benzotriazole)ModerateModerateLow / ExcellentStandard primary amines, large-scale process chemistry[1].
HBTU OBt (benzotriazole)HighLowLow / GoodSolid-Phase Peptide Synthesis (SPPS) of I3CA-peptides[3][6].

Mechanistic Pathway of HATU-Mediated Activation

HATU is widely considered the gold standard for difficult I3CA couplings[2][5]. The enhanced reactivity of HATU stems from the neighboring group effect of the pyridine nitrogen in the HOAt leaving group, which accelerates the nucleophilic attack of the amine.

Mechanism I3CA Indole-3-Carboxylate (Deprotonated) Intermediate1 O-Acyluronium Intermediate I3CA->Intermediate1 Attacks HATU HATU HATU Reagent HATU->Intermediate1 ActiveEster OAt Active Ester (Highly Electrophilic) Intermediate1->ActiveEster HOAt displacement HOAt HOAt Anion HOAt->ActiveEster Attacks carbonyl Product Indole-3-Carboxamide ActiveEster->Product Amine attack (Pyridine N-assisted) Amine Amine (R-NH2) Amine->Product

Mechanistic sequence of HATU-mediated activation and amidation of Indole-3-Carboxylic Acid.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is embedded in the steps (e.g., specific addition orders) to prevent known failure modes like anhydride formation[1].

Protocol A: High-Efficiency Coupling using HATU (For Sluggish/Hindered Amines)

This protocol is optimized for secondary amines, electron-deficient anilines, or complex PROTAC linker attachments where maximum driving force is required[2][5].

Reagents:

  • Indole-3-carboxylic acid (1.0 equiv.)

  • Amine (1.1 - 1.2 equiv.)

  • HATU (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Anhydrous DMF (10 mL / mmol)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the amine (1.1 equiv.) and Indole-3-carboxylic acid (1.0 equiv.) in anhydrous DMF.

    • Causality Check: Having the amine present before the addition of the coupling reagent prevents the activated OAt-ester from homodimerizing into a symmetric anhydride[1].

  • Base Addition: Add DIPEA (3.0 equiv.) to the stirring solution. Cool the mixture to 0 °C using an ice bath.

  • Activation: Add HATU (1.2 equiv.) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–18 hours. Monitor via LC-MS or TLC (typically 5-10% MeOH in DCM).

  • Quenching & Workup: Dilute the mixture with Ethyl Acetate (30 mL/mmol). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: PyBOP-Mediated Coupling (For N1-Unprotected Indoles)

PyBOP generates an OBt ester and avoids the guanidinium byproducts sometimes seen with aminium-based reagents. It is highly effective for synthesizing selective D3R agonists and other heterocyclic libraries[4].

Reagents:

  • Indole-3-carboxylic acid (1.0 equiv.)

  • Amine (1.0 equiv.)

  • PyBOP (1.2 equiv.)

  • DIPEA (3.0 equiv.)

  • Anhydrous DMF or DCM (10 mL / mmol)

Step-by-Step Methodology:

  • Activation: To a solution of indole-3-carboxylic acid (1.0 equiv.) in DMF, add PyBOP (1.2 equiv.). Stir at room temperature for exactly 10 minutes.

    • Causality Check: A brief 10-minute pre-activation is sufficient for PyBOP to form the OBt ester without significant degradation or anhydride accumulation[4].

  • Amine Addition: Add a pre-mixed solution of the amine (1.0 equiv.) and DIPEA (3.0 equiv.) in DMF dropwise to the activated acid mixture.

  • Reaction: Stir at room temperature for 16–20 hours.

  • Workup: Pour the mixture into ice water to precipitate the crude amide. If the product does not precipitate, extract with DCM, wash with water (3x) to remove DMF and PyBOP byproducts (HMPA), dry, and concentrate.

Protocol C: Cost-Effective Scale-Up using EDC/HOBt

Ideal for standard primary amines and large-scale synthesis where the cost of HATU/PyBOP is prohibitive[1].

Reagents:

  • Indole-3-carboxylic acid (1.0 equiv.)

  • Amine (0.9 - 1.0 equiv.)

  • EDC·HCl (1.2 equiv.)

  • HOBt (1.2 equiv.)

  • DIPEA (2.7 - 3.0 equiv.)

  • Dry CH₂Cl₂ (10 mL / mmol)

Step-by-Step Methodology:

  • Activation: Dissolve indole-3-carboxylic acid (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.) in dry CH₂Cl₂. Add DIPEA (2.7 equiv.) and stir at 0 °C for 10-15 minutes[1].

  • Amine Addition: Dissolve the amine (0.9 equiv.) in a minimal amount of CH₂Cl₂ and add dropwise to the activated mixture at 0 °C[1].

  • Reaction: Warm to room temperature and stir overnight.

  • Workup: Wash the organic phase directly with saturated NaHCO₃, water, and brine. The water-soluble urea byproduct of EDC is easily removed during this aqueous wash, making purification highly efficient[1].

Troubleshooting & Self-Validating Systems

  • Issue: Consistently Low Yields / Stalled Reaction.

    • Diagnostic: LC-MS shows a mass corresponding to [2M - H₂O] (the symmetric anhydride).

    • Correction: Alter the order of addition. Do not pre-activate the carboxylic acid. Mix the acid, amine, and base first, then add the coupling reagent (HATU/COMU) last at 0 °C[1].

  • Issue: Formation of N-Acylated Byproducts.

    • Diagnostic: Two product peaks with identical masses on LC-MS; NMR shows a shift in the indole N-H region or loss of the N-H proton.

    • Correction: The N1 position is competing with the C3 position. Switch to a less aggressive pre-activation time, lower the equivalents of base to 1.5–2.0, or temporarily protect the indole nitrogen (e.g., with a Boc or Ts group) prior to coupling[1].

  • Issue: Epimerization of Chiral Amines/Amino Acids.

    • Diagnostic: Chiral HPLC reveals a racemic mixture or diastereomers.

    • Correction: Ensure the reaction is kept strictly at 0 °C during the activation phase. Switch to COMU or use T3P (Propylphosphonic anhydride), which are known to suppress epimerization better than standard uronium reagents[5].

References

  • BenchChem Technical Support Team. "Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives." BenchChem.
  • BenchChem. "1-Butyryl-1H-indole-3-carboxylic acid." BenchChem.
  • BenchChem Technical Support Team. "Technical Support Center: Enhancing the Yield of Amide Coupling." BenchChem.
  • National Institutes of Health (PMC). "Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist." PMC.
  • RSC Publishing. "A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents." RSC Advances.
  • RSC Publishing. "Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis." RSC Advances.

Sources

Application Notes and Protocols for the Synthesis and Use of 7-Aminoindole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The 7-Aminoindole Scaffold - A Privileged Platform for Fluorescent Probe Development

The indole ring system is a cornerstone in medicinal chemistry and chemical biology, forming the structural basis of numerous natural products and pharmaceutical agents.[1] Its inherent fluorescence, arising from the delocalized π-electron system, makes it an attractive scaffold for the design of fluorescent probes.[2] Among the various substituted indoles, the 7-aminoindole backbone has emerged as a particularly versatile platform. The strategic placement of the amino group at the 7-position offers a key handle for synthetic modification and can significantly influence the photophysical properties of the resulting fluorophore.[3] This amino group can act as a strong electron-donating group, facilitating the creation of probes with pronounced intramolecular charge transfer (ICT) characteristics, which are often sensitive to the polarity of their microenvironment.[3][4] This solvatochromism is a highly desirable feature for probes designed to report on changes in cellular compartments or binding events.

This application note provides a comprehensive guide to the synthesis, characterization, and application of fluorescent probes based on the 7-aminoindole scaffold. We will delve into the core synthetic strategies, provide a detailed step-by-step protocol for the synthesis of a representative probe, discuss methods for photophysical characterization, and present protocols for their application in live-cell imaging and the measurement of intracellular pH.

Core Synthetic Methodologies

The synthesis of functionalized 7-aminoindoles can be approached through several strategic routes. The choice of method often depends on the desired substitution pattern and the available starting materials.

One powerful strategy involves the construction of the indole ring from a substituted pyrrole precursor. For instance, a flexible and efficient conversion of pyrrole-3-carboxaldehydes to substituted 7-amino-5-cyanoindoles has been reported.[5] This method utilizes a three-component Wittig reaction followed by an intramolecular Houben-Hoesch reaction to build the benzenoid portion of the indole.[5]

Another prevalent approach is the direct functionalization of the indole core. While the inherent reactivity of the indole ring typically favors substitution at the C2 and C3 positions of the pyrrole moiety, recent advances in transition-metal-catalyzed C-H activation have enabled site-selective functionalization at the C7 position.[6] These methods often employ a directing group on the indole nitrogen to guide the metal catalyst to the C7-H bond.

For the synthesis of 7-aminoindoles specifically, a common route involves the reduction of a 7-nitroindole precursor. This can be achieved through catalytic hydrogenation using palladium on carbon.

Detailed Experimental Protocol: Synthesis of a Representative 7-Amino-4-cyanoindole Probe

This protocol describes a plausible synthetic route to a 7-amino-4-cyanoindole probe, a scaffold expected to exhibit interesting photophysical properties due to the push-pull nature of the amino and cyano substituents.[7]

Step 1: Synthesis of 4-Chloro-7-nitroindole

This step would typically involve the nitration of a suitable 4-chloroindole precursor. The precise conditions would need to be optimized to favor nitration at the 7-position.

Step 2: Synthesis of 4-Cyano-7-nitroindole

The 4-chloro-7-nitroindole can be converted to 4-cyano-7-nitroindole via a cyanation reaction, for example, using a metal cyanide salt and a palladium catalyst.

Step 3: Synthesis of 7-Amino-4-cyanoindole

  • Materials and Reagents:

    • 4-Cyano-7-nitroindole

    • Methanol (MeOH), spectroscopic grade

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas (H₂)

    • Round-bottom flask or Parr shaker bottle

    • Filtration apparatus (e.g., Büchner funnel or Celite pad)

    • Rotary evaporator

  • Procedure:

    • In a suitable reaction vessel, dissolve 4-cyano-7-nitroindole (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (typically 5-10 mol%).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (e.g., using a balloon or a Parr hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 7-amino-4-cyanoindole.

    • The crude product can be purified by column chromatography on silica gel to obtain the pure fluorescent probe.

cluster_synthesis Synthetic Workflow 4-Chloro-7-nitroindole 4-Chloro-7-nitroindole 4-Cyano-7-nitroindole 4-Cyano-7-nitroindole 4-Chloro-7-nitroindole->4-Cyano-7-nitroindole Cyanation (e.g., Pd-catalyzed) 7-Amino-4-cyanoindole Probe 7-Amino-4-cyanoindole Probe 4-Cyano-7-nitroindole->7-Amino-4-cyanoindole Probe Reduction (e.g., H₂, Pd/C)

Caption: Synthetic workflow for a 7-amino-4-cyanoindole probe.

Photophysical Characterization

A thorough understanding of the photophysical properties of a novel fluorescent probe is essential for its effective application. Key parameters include:

  • Absorption and Emission Spectra: These spectra determine the optimal excitation and emission wavelengths.

  • Molar Extinction Coefficient (ε): A measure of how strongly the probe absorbs light at a given wavelength.

  • Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

  • Stokes Shift: The difference in wavelength between the maximum of the absorption and emission spectra. A large Stokes shift is desirable to minimize self-quenching and improve signal-to-noise.

  • Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

Table 1: Comparative Photophysical Properties of Indole-Based Fluorophores

FluorophoreExcitation (λex, nm)Emission (λem, nm)Stokes Shift (cm-1)Quantum Yield (Φf)Molar Extinction Coefficient (ε, M-1cm-1)Reference
Indole ~280~350~7000~0.12 (in water)~5,600[1]
7-Azaindole ~287~395 (in water)>100000.023 (in water)~6,000[8]
4-Cyanoindole ~300~405 (in water)>10000>0.8~7,000[7]
7-Aminoquinoline ~350~450-550 (solvent dependent)>5000VariableNot reported[3][9]
Hypothetical 7-Amino-4-cyanoindole ~350-400~450-550>5000Expected to be high and solvent-dependentExpected to be >10,000-

Note: The properties of the hypothetical probe are estimations based on the characteristics of related compounds.

Application Protocols

Protocol 1: Live-Cell Imaging

This protocol provides a general framework for using a novel 7-aminoindole probe for live-cell imaging.[6][10][11]

  • Cell Culture and Plating:

    • Culture cells of interest (e.g., HeLa, U2OS) in appropriate growth medium in a 35 mm glass-bottom dish.

    • Plate the cells to achieve a confluence of 50-70% on the day of imaging.

  • Probe Loading:

    • Prepare a stock solution of the 7-aminoindole probe (e.g., 1-10 mM in DMSO).

    • Dilute the stock solution in pre-warmed imaging medium (e.g., phenol red-free DMEM or HBSS) to the desired final concentration (typically 1-10 µM).

    • Remove the growth medium from the cells and wash once with pre-warmed imaging medium.

    • Add the probe-containing imaging medium to the cells and incubate at 37°C in a 5% CO₂ atmosphere for 15-60 minutes. The optimal loading time should be determined empirically.

  • Washing:

    • Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed imaging medium to remove any unbound probe.

  • Imaging:

    • Place the dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.

    • Use an appropriate filter set for the excitation and emission wavelengths of the probe.

    • Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity.[11]

cluster_imaging Live-Cell Imaging Workflow Cell Plating Cell Plating Probe Loading Probe Loading Cell Plating->Probe Loading Incubate cells Washing Washing Probe Loading->Washing Remove unbound probe Fluorescence Microscopy Fluorescence Microscopy Washing->Fluorescence Microscopy Acquire images

Caption: A generalized workflow for live-cell imaging with a fluorescent probe.

Protocol 2: Ratiometric Measurement of Intracellular pH

Many 7-aminoindole derivatives with ICT character are expected to be sensitive to pH. This protocol describes a method for calibrating the probe's fluorescence response to pH.[12][13][14][15]

  • Dye Loading and Calibration Buffer Preparation:

    • Load cells with the pH-sensitive 7-aminoindole probe as described in Protocol 1.

    • Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 5.5 to 8.5).

    • To equilibrate the intracellular and extracellular pH, add a protonophore such as nigericin (e.g., 10 µM) to each calibration buffer.

  • In Situ Calibration:

    • After loading, wash the cells and replace the medium with the first calibration buffer (e.g., pH 8.5).

    • Incubate for 5-10 minutes to allow for pH equilibration.

    • Acquire fluorescence images at two different excitation wavelengths (for ratiometric probes) or a single wavelength (for intensity-based probes).[14]

    • Sequentially replace the calibration buffer with the next pH value in the series, incubating and imaging at each step.

  • Data Analysis:

    • For each cell, measure the fluorescence intensity at each pH value.

    • For ratiometric probes, calculate the ratio of the fluorescence intensities at the two excitation or emission wavelengths.

    • Plot the fluorescence intensity or ratio as a function of pH to generate a calibration curve.

    • This calibration curve can then be used to determine the intracellular pH in experimental samples by measuring their fluorescence and interpolating the corresponding pH value from the curve.

References

  • A Protocol for Measurement of Intracellular pH. (2014). Journal of Visualized Experiments. [Link]

  • A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. (2014). Organic Letters. [Link]

  • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. (2021). Molecules. [Link]

  • Measuring Intracellular pH With the FLIPR I and FLIPR Fluorometric Imaging Plate Reader Systems. (n.d.). Molecular Devices. [Link]

  • Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. (2022). RSC Advances. [Link]

  • Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. (2022). STAR Protocols. [Link]

  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (2025). Molecules. [Link]

  • Development and utilization of a fluorescence sensor for Zn2+ detection. (2024). Research Square. [Link]

  • 5 Steps To Live-Cell Imaging. (2021). Cell & Gene. [Link]

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. (2023). International Journal of Molecular Sciences. [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Novel near-infrared fluorescent probe for live cell imaging. (2016). Experimental and Therapeutic Medicine. [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (2019). ResearchGate. [Link]

  • Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. (2023). RSC Advances. [Link]

  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. (2002). Nucleic Acids Research. [Link]

  • Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. (2021). The Journal of Physical Chemistry B. [Link]

  • 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. (n.d.). Squarespace. [Link]

  • Live-Cell Imaging: Choosing the Right Technique. (2025). Bitesize Bio. [Link]

  • Comparative studies of photophysical properties of Indole molecules. (2026). Mapana Journal of Sciences. [Link]

  • Synthesis and Photophysical Properties of Polarized 7-Heteroaryl Coumarins. (2026). The Journal of Organic Chemistry. [Link]

  • Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. (2023). RSC Advances. [Link]

  • Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging. (2022). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 4‐Cyanoindole Nucleosides, 4‐Cyanoindole‐2ʹ‐Deoxyribonucleoside‐5ʹ‐Triphosphate (4CIN‐TP), and Enzymatic Incorporation of 4CIN‐TP into DNA. (2020). Current Protocols in Nucleic Acid Chemistry. [Link]

  • Development and Applications of New Activity-Based Probes. (n.d.). Frontiers in Chemistry. [Link]

Sources

Scalable synthesis of 7-Amino-1H-indole-3-carboxylic acid for pharmaceutical use

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 7-Amino-1H-indole-3-carboxylic Acid

Executive Summary

This compound is a high-value scaffold in medicinal chemistry, serving as a critical precursor for next-generation kinase inhibitors, antivirals, and auxin-mimic herbicides. Its amphoteric nature and electron-rich indole core make it susceptible to oxidation, posing significant challenges for scale-up. This guide presents a robust, scalable 3-step protocol starting from 7-nitroindole. By delaying the formation of the labile amino group until the final step, this route maximizes yield and purity, avoiding the polymerization issues common in direct aminoindole functionalization.

Strategic Route Analysis

For pharmaceutical applications, the synthesis must balance regioselectivity , scalability , and impurity control .

Synthetic StrategyViabilityAnalysis
Fischer Indole Synthesis LowDifficult to access 7-amino/nitro hydrazines; harsh acid conditions often degrade functional groups.
Vilsmeier-Haack Formylation Medium7-Nitro group deactivates the ring, making electrophilic attack at C-3 sluggish. Requires harsh oxidants later.
TFAA Acylation (Selected) High Trifluoroacetic anhydride (TFAA) is a powerful electrophile that overcomes the electron-withdrawing nitro group. The resulting trifluoromethyl ketone hydrolyzes cleanly to the acid.

The Logic of Nitro-Retention: We utilize 7-nitroindole as the starting material. The nitro group serves two purposes:

  • Protection: It masks the amine, preventing oxidation (quinoid formation) during the C-3 functionalization.

  • Deactivation: While it slows electrophilic substitution, it prevents over-substitution (dimerization) at C-2.

Detailed Experimental Protocol

Stage 1: C-3 Functionalization (The "Masked" Carboxyl)

Objective: Convert 7-nitroindole to 7-nitro-1H-indole-3-carboxylic acid via a trifluoroacetyl intermediate.

Reagents:

  • 7-Nitroindole (1.0 equiv)

  • Trifluoroacetic Anhydride (TFAA) (1.2 - 1.5 equiv)

  • DMF (Dimethylformamide) (5-7 volumes)

  • Sodium Hydroxide (NaOH) (4.0 equiv, 20% aq)

Protocol:

  • Dissolution: Charge a reactor with 7-nitroindole and anhydrous DMF. Cool to 0–5 °C under N₂ atmosphere.

  • Acylation: Add TFAA dropwise over 60 minutes. Critical Control Point: Maintain internal temperature < 10 °C to prevent N-acylation or tar formation.

  • Reaction: Allow to warm to 20–25 °C and stir for 3–4 hours. Monitor by HPLC/TLC for the disappearance of starting material. The intermediate (3-trifluoroacetyl-7-nitroindole) typically precipitates or forms a thick slurry.

  • Hydrolysis: Directly add 20% aqueous NaOH to the reaction mixture (exothermic). Heat to 80 °C for 4–6 hours. This converts the -COCF₃ group to -COO⁻Na⁺.

  • Workup: Cool to room temperature. Dilute with water.[1] Wash with Ethyl Acetate (to remove unreacted neutral indoles).

  • Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH 2–3. The 7-nitro-1H-indole-3-carboxylic acid will precipitate as a yellow solid.

  • Isolation: Filter, wash with water, and dry at 50 °C under vacuum.

    • Expected Yield: 85–92%

    • Purity: >98% (HPLC)[2]

Stage 2: Catalytic Reduction (The "Unmasking")

Objective: Chemoselective reduction of the nitro group to the amine without decarboxylation or ring reduction.

Reagents:

  • 7-Nitro-1H-indole-3-carboxylic acid (1.0 equiv)

  • 10% Pd/C (5 wt% loading, 50% water wet)

  • Methanol or Ethanol (10 volumes)

  • Hydrogen Gas (H₂) (Balloon or 1-3 bar)

Protocol:

  • Slurry: Suspend the nitro-acid in Methanol in a hydrogenation vessel.

  • Catalyst Charge: Add Pd/C catalyst under inert atmosphere (Ar/N₂). Safety: Do not add dry catalyst to flammable solvents.

  • Hydrogenation: Purge with H₂ and stir vigorously at 25–30 °C.

    • Note: Higher temperatures (>50 °C) may risk decarboxylation.

  • Monitoring: Reaction is usually fast (2–4 hours). Monitor H₂ uptake or HPLC.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with Methanol.

  • Isolation (Critical):

    • Option A (Free Acid): Concentrate the filtrate to ~2 volumes. The product, This compound , may crystallize.[3] If not, add diethyl ether to induce precipitation.

    • Option B (HCl Salt - Recommended): Add 1.1 equiv of HCl (in dioxane or ether) to the filtrate. Evaporate to dryness to obtain the hydrochloride salt. This form is significantly more stable against oxidation.

    • Expected Yield: 90–95%

Process Control & Visualization

Impurity Profile Management
  • Regioisomer (N-Acylation): Controlled by keeping the temperature low during TFAA addition. N-acyl groups are transient and hydrolyze during the NaOH step, reverting to the desired product.

  • Decarboxylation: Avoid acidic heating of the final amino acid. Perform drying under vacuum at moderate temps (<45 °C).

  • Oxidation (Purple/Brown color): 7-Aminoindoles oxidize in air. Store under Argon/Nitrogen at -20 °C.

Reaction Pathway Diagram

G Start 7-Nitroindole Inter1 3-Trifluoroacetyl- 7-nitroindole Start->Inter1 TFAA, DMF 0-25°C Inter2 7-Nitro-1H-indole- 3-carboxylic acid Inter1->Inter2 NaOH (aq), 80°C Hydrolysis Final 7-Amino-1H-indole- 3-carboxylic acid Inter2->Final H2, Pd/C MeOH, 25°C

Figure 1: Synthetic workflow for the scalable production of this compound.

References

  • Synthesis of 7-Nitro-1H-indole-3-carboxylic acid

    • Source: Benchchem Technical Support. (2021).[4] "Synthesis of 7-Methyl-1H-indazole-3-carboxamide...". (Confirms the TFAA/Hydrolysis route for electron-deficient indoles).

  • General Method for Indole-3-Carboxylic Acids (TFAA Route)

    • Source: The Journal of Organic Chemistry.[1] (2021).[4] "Synthesis of a Series of Diaminoindoles". (Describes the TFAA mediated carboxylation of nitroindoles).

  • Reduction of Nitroindoles

    • Source: Organic Chemistry Portal.[1] "Reduction of Nitro Compounds". (Validates Pd/C hydrogenation as a clean, scalable method).

  • Stability of Indole-3-Carboxylic Acids

    • Source: University of Liverpool Repository. (2022). "Structural and biochemical characterization of... indole-3-carboxylic acid".

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Amino-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 7-Amino-1H-indole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will address common challenges, provide detailed troubleshooting guides, and present step-by-step protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter with this compound?

A1: Impurities typically originate from three sources: the synthetic route, subsequent degradation, or storage.

  • Unreacted Starting Materials: Depending on the synthesis, you may find residual precursors. For instance, if synthesized from a substituted pyrrole, you might find traces of the starting pyrrole-3-carboxaldehyde.[1]

  • Synthetic Byproducts: Side reactions can generate related indole structures. A common byproduct in indole synthesis can be dimers or products from incomplete cyclization.[1][2]

  • Oxidation/Degradation Products: Indoles, particularly those with electron-donating groups like an amino group, can be sensitive to air and light.[3] This can lead to the formation of colored, often pinkish or brownish, oligomeric impurities which can complicate purification.

  • Residual Solvents: Solvents used in the synthesis or initial workup (e.g., DMF, THF, ethyl acetate) may be present in the crude material.[4][5]

Q2: My solid this compound is pink/brown instead of off-white. Is it impure?

A2: Yes, discoloration is a strong indicator of impurity, most commonly due to oxidation.[5] While a slight pinkish hue might be acceptable for some applications, a darker color suggests significant levels of oxidized byproducts. The purity should always be confirmed by an analytical technique like HPLC or TLC before proceeding.

Q3: How can I quickly assess the purity of my crude sample?

A3: Thin-Layer Chromatography (TLC) is the most efficient method for a rapid qualitative assessment.[5]

  • Stationary Phase: Standard silica gel 60 F254 plates.

  • Mobile Phase: A mixture of a moderately polar and a polar solvent is typically effective. Good starting points are Dichloromethane (DCM)/Methanol (95:5 to 90:10) or Ethyl Acetate/Hexane (50:50) with 1% acetic acid.

  • Visualization: Use a UV lamp (254 nm). A pure sample should ideally show a single, well-defined spot. The presence of multiple spots confirms impurities. Because of the compound's acidic and basic nature, streaking can sometimes occur. Adding a small amount of acid (acetic acid) or base (triethylamine) to the mobile phase can often resolve this.

Q4: I see multiple spots on my TLC. How do I choose the best purification strategy?

A4: The choice depends on the nature of the impurities (their polarity relative to your product) and the scale of your purification. The decision-making process can be visualized as follows:

G start Assess Crude Purity via TLC impurity_type What is the nature of the main impurity? start->impurity_type polar_impurity Impurity is much more polar (Lower Rf) impurity_type->polar_impurity e.g., starting acid nonpolar_impurity Impurity is much less polar (Higher Rf) impurity_type->nonpolar_impurity e.g., non-polar byproduct similar_polarity Impurity has similar polarity (Close Rf) impurity_type->similar_polarity e.g., isomer polar_solution Strategy: Recrystallization or Acid-Base Extraction polar_impurity->polar_solution nonpolar_solution Strategy: Silica Gel Chromatography or Recrystallization nonpolar_impurity->nonpolar_solution similar_solution Strategy: High-Performance Column Chromatography similar_polarity->similar_solution

Caption: Decision tree for selecting a purification method.

Troubleshooting Common Purification Issues

Issue 1: My compound won't fully dissolve for recrystallization or chromatography loading.
  • Causality: this compound is zwitterionic in nature, possessing both a basic amino group and an acidic carboxylic acid group.[6][7] This leads to strong intermolecular interactions (hydrogen bonding, ionic forces), resulting in low solubility in many common organic solvents but some solubility in polar protic solvents like alcohols or water at specific pHs.[8]

  • Solution 1 (Recrystallization): Screen for suitable solvent systems. Due to its properties, mixed solvent systems are often required. A good starting point is an alcohol/water mixture (e.g., Ethanol/Water, Methanol/Water) or DMF/Water. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.

  • Solution 2 (Chromatography): For "dry loading," dissolve the crude product in a solvent it is highly soluble in (like methanol or DMF), add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting dry powder, with the compound adsorbed onto the silica, can then be loaded directly onto the column. This prevents issues with poor solubility in the column's mobile phase.

Issue 2: After column chromatography, my product is still impure, and I see streaking on the TLC.
  • Causality: The amino and carboxylic acid groups can interact strongly with the acidic silanol groups on the surface of the silica gel. This can cause the compound to "streak" down the column instead of moving as a tight band, leading to poor separation.

  • Solution: Modify the Mobile Phase.

    • To Mitigate Basic Interactions: Add a small amount (0.5-1%) of a weak acid, like acetic acid, to your eluent. The acid will protonate the basic 7-amino group, reducing its interaction with the silica.

    • To Mitigate Acidic Interactions: Alternatively, add a small amount (0.5-1%) of a weak base, like triethylamine. The base will deprotonate the acidic silanol groups on the silica, minimizing interactions with the carboxylic acid group of your product.

    • Expert Tip: Adding acetic acid is often the preferred first choice as it is more volatile and easier to remove from the final product than triethylamine.

Issue 3: I lose a significant amount of product during the acid-base extraction workup.
  • Causality: As an amphoteric compound, this compound can be soluble in both acidic and basic aqueous solutions. Precise pH control during the extraction and precipitation steps is critical to ensure it resides in the desired phase and precipitates effectively.

  • Solution 1: Check pH During Precipitation. When acidifying the basic aqueous extract to precipitate your product, ensure you adjust the pH to its isoelectric point. For amino acids, this is the pH of minimum solubility.[7] Use a pH meter and add acid/base dropwise. A broad isoelectric band can sometimes be observed.[7]

  • Solution 2: "Salting Out". After adjusting the pH for precipitation, if the product remains partially dissolved, add solid sodium chloride (NaCl) to the aqueous solution to saturation. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and promoting further precipitation.

  • Solution 3: Back-Extraction. Before discarding any organic layer, wash it one more time with a fresh portion of the aqueous acid or base to ensure all of your product has been extracted.[9] Similarly, after precipitating and filtering your product, you can extract the aqueous filtrate with a solvent like ethyl acetate to recover any remaining dissolved product.

Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is highly effective for separating the amphoteric product from neutral organic impurities. It exploits the differential solubility of the compound in its neutral and salt forms.[10][11]

G cluster_0 Step 1: Dissolution & Basic Extraction cluster_1 Step 2: Phase Separation cluster_2 Step 3: Isolation a1 Dissolve crude product in Ethyl Acetate (EtOAc) a2 Add aq. NaHCO3 solution (weak base) a1->a2 a3 Shake & separate layers a2->a3 b1 Aqueous Layer (Contains deprotonated product as sodium salt) a3->b1 Product moves to aqueous phase b2 Organic Layer (EtOAc) (Contains neutral impurities) a3->b2 Impurities remain c1 Cool aqueous layer in ice bath b1->c1 c2 Acidify slowly with 1M HCl to pH ~4-5 (Product precipitates) c1->c2 c3 Filter solid, wash with cold water, dry c2->c3 end end c3->end Pure Product

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude this compound (~1.0 g) in a suitable organic solvent like ethyl acetate (50 mL) in a separatory funnel. If solubility is low, a co-solvent like THF may be sparingly used.

  • Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 25 mL).[9] A weak base is used to deprotonate the carboxylic acid without significantly affecting the less basic amino group.

  • Separation: Cap the funnel, shake vigorously while venting frequently, and then allow the layers to separate.

  • Collect Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Extract the organic layer again with a fresh portion of NaHCO₃ solution (25 mL) and combine the aqueous extracts. The organic layer now contains neutral impurities and can be set aside.[12]

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise with stirring until the product begins to precipitate. Continue adding acid until the pH is approximately 4-5 (check with pH paper or a meter).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water, followed by a cold non-polar solvent like hexane to aid drying.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Column Chromatography

This is the most versatile method for separating impurities with different polarities.[13]

Comparative Data for Purification Techniques

ParameterRecrystallizationAcid-Base ExtractionColumn Chromatography
Best For Removing small amounts of impurities with different solubility profiles.Removing neutral or highly basic/acidic impurities.Separating complex mixtures, including isomers.
Purity Potentially very high (>99%).Good to high (>98%).High to very high (>99%).
Yield Can be variable; some product loss in mother liquor.Generally high, but depends on precise pH control.Good to high, depends on separation quality.
Scale Excellent for both small and large scale.Excellent for both small and large scale.Can be tedious and costly for large scale (>10g).
Time Moderate.Fast.Slow, can take several hours.

Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM or Hexane/Ethyl Acetate 9:1). Pour the slurry into a column and allow it to pack under gravity or gentle pressure, ensuring the solvent level never drops below the top of the silica bed.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM/MeOH 9:1) or perform a dry load as described in the troubleshooting section.

  • Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 100% DCM to 10% Methanol in DCM.[14]

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified solid.

Protocol 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity analysis.[15]

Typical RP-HPLC Conditions

ParameterCondition
Column C18 (e.g., Symmetry 4.6 x 150 mm, 5 µm)[16]
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid[15][17]
Mobile Phase B Acetonitrile[17]
Gradient Start at 80:20 (A:B), ramp to 50:50 over 20 min[16]
Flow Rate 1.0 mL/min[15]
Column Temp. 30 °C[15]
Detection UV at 270-280 nm[15][18]
Injection Vol. 10 µL

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at ~1 mg/mL. Dilute this with the mobile phase to a working concentration of ~0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[15]

  • Analysis: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved. Inject the sample and run the gradient method.

  • Quantification: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ACS Publications. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids.
  • Unknown Source. Acid-Base Extraction.
  • Wikipedia. Acid–base extraction.
  • SIELC Technologies. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column.
  • PubMed. (2016).
  • PMC. (2014).
  • ResearchGate. (2010).
  • Study.com.
  • Unknown Source.
  • YouTube. (2020). Acid-Base Extraction Tutorial.
  • BenchChem. (2025).
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • Rsc.org. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)
  • MDPI. (2015). 7-Iodo-1H-indole-3-carbonitrile.
  • Organic Chemistry Portal. Synthesis of indoles.
  • BenchChem. (2025).
  • PMC. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • ChemicalBook. Indole-3-carboxylic acid CAS#: 771-50-6.
  • ResearchGate. (2017). What do common indole impurities look like?.

Sources

Technical Support Center: Indole-3-Carboxylic Acid (I3CA) Solubility & Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Specialized Support Hub for Indole Chemistry. Topic: Overcoming Solubility Limits and Instability of Indole-3-Carboxylic Acids in Organic Synthesis. Status: Operational. Lead Scientist: Dr. A. Vance, Senior Application Scientist.

Introduction: The "Brick Dust" Paradox

If you are reading this, you have likely encountered the "brick dust" phenomenon.[1] Indole-3-carboxylic acid (I3CA) and its derivatives often appear as intractable solids that refuse to dissolve in Dichloromethane (DCM), Toluene, or even Tetrahydrofuran (THF).[1]

The Mechanistic Cause: The insolubility is not random; it is structural. I3CA possesses a high crystal lattice energy driven by a dual hydrogen-bonding network:

  • The Carboxylic Dimer: Classic

    
     centrosymmetric dimerization.
    
  • The Indole N-H Interaction: The indole nitrogen acts as a hydrogen bond donor to the carbonyl oxygens of adjacent molecules, linking the dimers into tight, sheet-like structures.

To dissolve I3CA, you must pay an energy penalty to break both networks.[1] This guide provides the thermodynamic "currency" to do so.

Module 1: The Dissolution Matrix

User Query: "What solvent actually works? I've tried DCM and Ether with no success."

Technical Response: Standard organic solvents fail because they cannot disrupt the intermolecular H-bonds. You must use high-dielectric, H-bond accepting solvents or "chaotropic" additives.

Solvent SystemSolubility RatingApplication NotesRemoval Strategy
DCM / Toluene 🔴 Insoluble Do not use for reactions.N/A
THF (Pure) 🟠 Poor Soluble only at high dilution or reflux.Rotary Evaporation
THF + LiCl (5%) 🟢 Good Pro-Tip: LiCl acts as a chaotrope, disrupting H-bonds.[1] Ideal for anhydrous coupling.Aqueous wash required.
Methanol / Ethanol 🟡 Moderate Good for recrystallization; bad for coupling (nucleophilic solvent).Rotary Evaporation
DMSO / DMF 🟢 Excellent The "Nuclear Option." Dissolves >100 mg/mL with sonication.Lyophilization or LiCl wash.
Basic Water (pH > 9) 🟢 Excellent Forms the carboxylate salt. Good for extraction/workup.Acidification (Careful!).
Module 2: Troubleshooting Tickets (FAQs)
Ticket #001: Decarboxylation (The "Disappearing Acid")

Issue: "I heated my reaction to 110°C to get it to dissolve. NMR shows I made Indole, not my product."

Diagnosis: Thermal Decarboxylation. Indole-3-carboxylic acids are inherently unstable. The electron-rich indole ring facilitates protonation at the C3 position, leading to the loss of


. This pathway is accelerated by Heat (>100°C)  and Acid .

Corrective Action:

  • Never reflux in high-boiling solvents (e.g., DMSO/DMF) without strict temperature control.[1] Keep ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[2][3]
    
  • Avoid Acidic Catalysis: If your reaction generates acid (e.g., HCl from acid chlorides), add a scavenger base (DIPEA/Pyridine) immediately.[1]

Ticket #002: Amide Coupling Failure

Issue: "I used EDC/NHS in DCM, but the starting material never dissolved. Yield is <10%."

Diagnosis: Heterogeneous Reaction Kinetics. Surface-only reactions on "brick dust" solids are notoriously slow. EDC is not strong enough to drive the reaction on the solid surface.

Corrective Action:

  • Switch Solvent: Use DMF or NMP.

  • Switch Coupling Agent: Use HATU or PyBOP . These reagents are more reactive and work efficiently in polar aprotic solvents.

  • Protocol Adjustment: Pre-activate the acid in DMF with HATU/Base for 15 minutes before adding the amine. This generates the active ester in solution.

Ticket #003: "Oiling Out" During Workup

Issue: "I used DMSO. When I added water to extract, I got a sticky tar that trapped my product."

Diagnosis: Phase Separation Failure. Indole derivatives are lipophilic enough to form emulsions with DMSO/Water mixtures.

Corrective Action:

  • The "LiCl Wash": Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer 3x with 5% Aqueous LiCl . The lithium salt pulls DMSO into the aqueous layer more effectively than brine or water alone.

Module 3: Strategic Workflows
Workflow A: Solvent Selection Decision Tree

Use this logic to select the reaction medium before starting.

SolventSelection start START: Select Solvent for I3CA q1 Is the reaction moisture sensitive? start->q1 q2 Is high temperature (>80°C) required? q1->q2 Yes (Anhydrous) res_alcohol USE: MeOH or EtOH (If nucleophile allows) q1->res_alcohol No (Aqueous/Protics OK) res_dmso USE: DMSO or DMF (Best Solubility) q2->res_dmso No (Standard) res_thf_licl USE: THF + LiCl (Chaotropic Additive) q2->res_thf_licl No (Strictly Anhydrous/Easy Workup) stop_decarb STOP: Risk of Decarboxylation! q2->stop_decarb Yes

Caption: Decision matrix for solvent selection balancing solubility against reactivity and stability risks.

Workflow B: Decarboxylation Risk Assessment

Understanding the danger zones for Indole-3-Carboxylic Acid stability.

DecarbRisk root I3CA Stability Check acid Acidic Conditions (pH < 4) root->acid heat High Heat (> 100°C) root->heat base Basic Conditions (K2CO3 / NaOH) root->base result_bad DECARBOXYLATION (Loss of CO2) acid->result_bad Protonation of C3 heat->result_bad Thermal Elimination result_good STABLE (Salt Formation) base->result_good Deprotonation Stabilizes

Caption: Stability flowchart highlighting the critical risks of heat and acidity in I3CA processing.

Module 4: Standardized Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)

Designed for intractable indole acids.

  • Dissolution: In a dry flask, dissolve Indole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration 0.2 M).

    • Note: If solid remains, sonicate for 5 minutes.[1] Do not heat.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temp for 15-30 mins.

    • Observation: The solution should turn yellow/orange as the activated ester forms.

  • Coupling: Add the amine (1.1 equiv). Stir for 4–16 hours.

  • Workup (The LiCl Method):

    • Dilute reaction with Ethyl Acetate (10x reaction volume).

    • Wash organic phase with 5% LiCl (aq)

      
       3.
      
    • Wash with Sat.

      
       
      
      
      
      1 (removes unreacted acid).
    • Wash with 0.5M HCl

      
       1 (removes unreacted amine—Perform quickly to avoid decarboxylation).
      
    • Dry over

      
       and concentrate.
      
Protocol B: Purification via Acid-Base Extraction

Use this to purify crude I3CA without column chromatography.

  • Dissolve crude solid in 1M NaOH (or sat.

    
     if sensitive). Filter off any insoluble impurities (these are non-acidic byproducts).
    
  • Cool the filtrate to 0°C in an ice bath.

  • Slowly add 1M HCl dropwise with vigorous stirring.

  • Critical Endpoint: Stop adding acid when pH reaches ~3-4.[4]

    • Warning: Do not go to pH 1. Excess acid + heat generated by neutralization = Decarboxylation risk.

  • Filter the precipitate immediately and wash with cold water.

References
  • Solubility & Crystal Structure: Smith, G., et al. (1998).[1] "Indole-3-carboxylic acid."[3][4][5][6][7][8][9][10] Acta Crystallographica Section C, 54(11), 1766-1768.[1]

  • Decarboxylation Mechanism: Li, J., et al. (2020).[1] "Decarboxylation of indole-3-carboxylic acids under metal-free conditions." Synthetic Communications, 50(8).[1]

  • Amide Coupling Strategies: Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1]

  • Chaotropic Salts in Synthesis: Seebach, D., et al. (2006).[1] "Lithium salts as additives in peptide synthesis." Helvetica Chimica Acta. (General reference for LiCl/THF solubilization technique in peptide/indole chemistry).

Sources

7-Aminoindole Technical Support Center: Recrystallization & Purity Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 7-Aminoindole (CAS: 5192-04-1). This guide is designed for medicinal chemists, process scientists, and researchers working with indole-based scaffolds. 7-Aminoindole is a highly privileged building block in drug discovery, but it is notoriously difficult to purify and store due to its electron-rich nature and extreme sensitivity to autoxidation.

Fundamental Properties & Solvent Selection (FAQ)

Q: Why does my 7-aminoindole rapidly degrade or turn black during purification? A: The indole core is intrinsically electron-rich. The addition of an electron-donating amino group at the 7-position further elevates the HOMO (Highest Occupied Molecular Orbital) energy. This makes 7-aminoindole highly susceptible to[1]. This degradation is accelerated by light, heat, and protic solvents containing [2].

Q: What are the optimal solvent systems for recrystallizing 7-aminoindole? A: 7-Aminoindole is moderately polar. It is highly soluble in DMSO, methanol, and dichloromethane, but [3]. For recrystallization, a binary solvent system utilizing a "good" solvent (to dissolve) and an "anti-solvent" (to induce crystallization) is required.

Recommended System:Toluene / n-Hexane or Ethyl Acetate / n-Hexane . Toluene provides excellent solubility at elevated temperatures (60–70 °C) while minimizing the protic environment that can facilitate hydrogen-bonded oxidation transition states. Hexane acts as the perfect anti-solvent.

Table 1: Solubility Profile of 7-Aminoindole
SolventSolubility ClassUtility in Recrystallization
Water InsolublePoor (Causes oiling out; promotes degradation)
n-Hexane / Heptane Poorly SolubleExcellent Anti-solvent
Toluene Moderately SolubleExcellent Primary Solvent (Heated)
Ethyl Acetate SolubleGood Primary Solvent
Methanol / Ethanol Highly SolubleAvoid (Protic nature can accelerate oxidation)
DMSO Highly SolubleAvoid (Difficult to remove in vacuo)

(Data synthesized from standard chemical property databases and empirical observations[2][3][4])

Troubleshooting Guide: Common Recrystallization Issues

Issue 1: The product "oils out" instead of forming crystals.

  • Causality: Oiling out (liquid-liquid phase separation) occurs when the solute melts out of solution before it crystallizes. This usually happens because the solvent mixture is too rich in the anti-solvent at a temperature above the solute's[2].

  • Solution: Re-dissolve the oil by adding a few drops of the primary solvent (e.g., Toluene) and heating gently. Allow the solution to cool very slowly to room temperature before adding the anti-solvent dropwise. Seeding the solution with a pure crystal of 7-aminoindole at 40 °C provides nucleation sites, bypassing the supersaturation threshold that leads to oiling.

Issue 2: The solution turns dark brown/black upon heating.

  • Causality: Thermal activation in the presence of dissolved oxygen accelerates the oxidative polymerization of the aminoindole[1].

  • Solution: You must strictly adhere to Schlenk techniques. Degas all solvents by sparging with Argon or Nitrogen for at least 30 minutes prior to use. Keep heating temperatures below 70 °C. If the batch is heavily oxidized, recrystallization will fail; you must abort and[5].

Standard Operating Procedure: Anaerobic Recrystallization of 7-Aminoindole

To ensure scientific integrity, this protocol is designed as a self-validating system. If the solution color deviates from pale yellow to dark brown at any step, the inert atmosphere has been compromised and the protocol must be restarted.

Materials Required:

  • Crude 7-aminoindole (solid)

  • Anhydrous Toluene (Primary Solvent)

  • Anhydrous n-Hexane (Anti-solvent)

  • Argon/Nitrogen gas line (Schlenk line)

Step-by-Step Methodology:

  • Solvent Preparation: Sparge anhydrous toluene and n-hexane with Argon for 30 minutes. Validation: Solvents should be kept under positive Argon pressure to ensure zero oxygen ingress.

  • Dissolution: Place crude 7-aminoindole in a Schlenk flask. Purge with Argon (3x vacuum/backfill cycles). Add the minimum volume of degassed toluene required to dissolve the solid at 60 °C (approx. 5-8 mL per gram).

  • Hot Filtration (Optional but Recommended): If dark, insoluble polymeric byproducts are visible, perform a rapid hot filtration through a Celite pad under an inert atmosphere to remove oxidized dimers[1].

  • Crystallization: Remove the heat source. Allow the pale yellow solution to cool to 40 °C.

  • Anti-Solvent Addition: Slowly add degassed n-hexane dropwise until the solution becomes slightly turbid. Validation: The turbidity indicates the exact point of supersaturation. Stop adding hexane immediately.

  • Cooling & Harvesting: Allow the flask to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator for 4 hours. Filter the resulting off-white/pale crystals under a blanket of Argon, wash with cold degassed hexane, and dry strictly in vacuo to prevent post-crystallization oxidation.

Workflow Visualization

The following diagram maps the critical decision points and logical relationships during the recrystallization process.

G Start Crude 7-Aminoindole Degas Degas Solvents (Ar/N2) Avoid O2 & Light Start->Degas Dissolve Dissolve in Toluene (Minimal Vol, 60°C) Degas->Dissolve Filter Hot Filtration (Remove insoluble polymers) Dissolve->Filter Cool Cool to 40°C & Add Hexane Filter->Cool Check Crystallization State? Cool->Check Crystals Pale Crystals Form Check->Crystals Success Oil Oiling Out (Phase Separation) Check->Oil Too much anti-solvent Black Black/Brown Solution (Oxidation) Check->Black O2 contamination Collect Filter & Dry in Vacuo Crystals->Collect AddToluene Add Toluene, Reheat, Cool Slower & Seed Oil->AddToluene Sublimation Abort Recrystallization; Purify via Vacuum Sublimation Black->Sublimation AddToluene->Cool

Decision tree for 7-aminoindole recrystallization and troubleshooting.

References

  • PrepChem. Synthesis of 7-aminoindole. Retrieved from: [Link][5]

  • ACS Omega. Diindolylamine Preparation and Stability Investigations. Retrieved from: [Link][1]

Sources

Technical Support Center: Minimizing Polymerization Side Reactions in Aminoindole Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aminoindole chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these versatile but often unstable compounds. Unprotected aminoindoles, particularly 3-aminoindoles, are highly susceptible to various side reactions, with oxidative dimerization being a primary concern, often leading to what is colloquially described as polymerization or the formation of intractable tars.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize these unwanted reactions and ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why are my 3-aminoindole reactions turning dark and yielding a complex mixture of products?

A1: Unprotected 3-aminoindoles are electron-rich and highly sensitive to air and light.[1][2] This reactivity makes them prone to oxidative dimerization, which is a common decomposition pathway.[2] The formation of these dimerized and potentially oligomeric species is often the cause of the dark coloration and complex product mixtures you are observing.

Q2: What is oxidative dimerization, and how does it lead to "polymerization"?

A2: Oxidative dimerization is the coupling of two aminoindole molecules, typically at the C3 position, to form a 3,3'-biindole structure. This process can be initiated by single-electron transfer (SET) from the electron-rich aminoindole, forming a radical cation that then dimerizes. While not a chain-growth polymerization in the classical sense, this initial dimerization can sometimes be followed by further oxidation and coupling, leading to oligomeric byproducts that are often insoluble and difficult to characterize, contributing to the appearance of "polymers" or tar in the reaction mixture.

Q3: What is the single most effective strategy to prevent these side reactions?

A3: The most robust and widely applicable strategy is the protection of the amino group.[2] Introducing a suitable protecting group, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or 9-fluorenylmethyloxycarbonyl (Fmoc), significantly reduces the electron-donating nature of the amino group, thereby increasing the stability of the indole ring and preventing oxidative side reactions.[2]

Q4: Beyond protecting groups, what are other crucial general precautions?

A4: Working under an inert atmosphere (e.g., nitrogen or argon) is critical to minimize contact with atmospheric oxygen, a key driver of oxidative decomposition.[3] Additionally, using anhydrous solvents and high-purity reagents is essential, as impurities can catalyze or participate in unwanted side reactions.[4]

Troubleshooting Guide: From Theory to Practical Solutions

This section provides a detailed, issue-by-issue guide to troubleshoot common problems encountered during aminoindole synthesis and manipulation.

Issue 1: Rapid Color Change and Product Decomposition Upon Isolation

Symptoms:

  • The reaction mixture progressively darkens (e.g., to brown, purple, or black).

  • The desired product is obtained in low yield after purification.

  • TLC analysis shows a spot on the baseline that intensifies over time.

  • The isolated product quickly changes color upon standing in air and light.

Causality: This is a classic sign of oxidative degradation of an unprotected aminoindole. The electron-rich nature of the 3-aminoindole makes it highly susceptible to oxidation, initiating the dimerization cascade.

Solutions:

  • Implement an Inert Atmosphere: The exclusion of oxygen is paramount. All manipulations should be performed under a blanket of nitrogen or argon.

  • Protect the Amino Group: If the downstream chemistry allows, protect the amino group immediately after its formation.

  • Minimize Light Exposure: Conduct reactions and workups in flasks wrapped in aluminum foil or in a darkened fume hood to prevent photo-oxidation.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvents prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.

A simple yet effective method for maintaining an inert atmosphere in a laboratory setting involves the use of a balloon filled with an inert gas.

  • Glassware Preparation: Ensure your reaction flask and any addition funnels are thoroughly dried in an oven and allowed to cool in a desiccator.

  • Balloon Setup: Attach a needle to a balloon filled with nitrogen or argon.

  • Purging the Flask: Assemble the cooled glassware and flush the system with the inert gas from the balloon for several minutes to displace the air.

  • Maintaining Positive Pressure: Leave the balloon attached to the reaction flask throughout the experiment to maintain a slight positive pressure of the inert gas, preventing air from entering the system.

Issue 2: Formation of a Major, Insoluble Byproduct

Symptoms:

  • A significant amount of solid precipitates from the reaction mixture.

  • The precipitate is largely insoluble in common organic solvents.

  • NMR analysis of the soluble portion shows a low concentration of the desired product.

Causality: This often points to the formation of the 3,3'-biindole dimer or higher-order oligomers, which tend to have poor solubility.

Solutions:

  • Protecting Group Strategy: This is the most effective way to prevent the formation of these dimers. The choice of protecting group depends on the desired reaction conditions for subsequent steps.

    Protecting GroupAbbreviationCommon Introduction ReagentsDeprotection Conditions
    tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA, HCl)
    BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Hydrogenolysis (H₂, Pd/C)
    9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., piperidine)
  • Temperature Control: High reaction temperatures can accelerate decomposition and dimerization. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Solvent Choice: While less studied systematically for aminoindoles, in related systems, the choice of solvent can influence reaction pathways. Aprotic, non-polar solvents may be less likely to promote ionic side reactions.

This protocol is a general guideline and may require optimization for your specific substrate.

  • Dissolution: Dissolve the crude or freshly prepared 3-aminoindole (1.0 equiv) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.

  • Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.5 equiv) and a non-nucleophilic base such as triethylamine (TEA) (1.2–2.0 equiv). For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv) can be added.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel to yield the more stable N-Boc-3-aminoindole.[2]

Issue 3: Low or No Conversion of Starting Material

Symptoms:

  • TLC analysis shows predominantly unreacted starting material.

  • In syntheses involving multiple components, key intermediates are isolated instead of the final aminoindole product.

Causality: This can be due to a number of factors, including catalyst deactivation, suboptimal reaction conditions, or inherent low reactivity of the substrates.

Solutions:

  • Reagent and Catalyst Purity: Ensure all starting materials and catalysts are of high purity and, if necessary, freshly purified or recrystallized. Impurities can inhibit catalytic cycles.[4]

  • Optimization of Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading. In some multi-component reactions, an increase in temperature may be necessary to drive the final cyclization step.[5]

  • Choice of Catalyst: For transition-metal-catalyzed reactions, the choice of metal, ligand, and additives is crucial. If a particular catalyst system is failing, consider alternatives reported in the literature for similar transformations.

Visualizing the Problem: Mechanisms and Workflows

Understanding the underlying mechanisms of side reactions is key to devising effective solutions.

cluster_0 Oxidative Dimerization Pathway Aminoindole Aminoindole Radical_Cation Aminoindole Radical Cation Aminoindole->Radical_Cation -e⁻ (Oxidation) Dimer 3,3'-Biindole Dimer Radical_Cation->Dimer Dimerization Oligomers Oligomers/Decomposition Dimer->Oligomers Further Oxidation

Caption: The oxidative dimerization cascade of 3-aminoindoles.

cluster_1 Troubleshooting Workflow for Aminoindole Reactions Start Reaction Failure/Low Yield Check_Purity Check Reagent/Solvent Purity Start->Check_Purity Inert_Atmosphere Implement Inert Atmosphere Check_Purity->Inert_Atmosphere Protecting_Group Use Protecting Group Inert_Atmosphere->Protecting_Group Optimize_Conditions Optimize Temp./Time/Catalyst Protecting_Group->Optimize_Conditions Success Successful Reaction Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting problematic aminoindole reactions.

Analytical Characterization of Side Products

Identifying the nature of the byproducts is crucial for effective troubleshooting.

Analytical TechniqueApplication
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress; visualization of non-polar byproducts and baseline "tar".
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product and byproduct distribution; separation of complex mixtures.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile byproducts and impurities in starting materials.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of isolated byproducts; can sometimes identify major impurities in crude reaction mixtures.
Mass Spectrometry (MS) Determination of the molecular weight of byproducts, confirming the formation of dimers or oligomers.

References

  • ResearchGate. (n.d.). Proposed mechanism for the formation of indole dimer 38 and trimers 37.. ResearchGate. [Link]

  • Chiba University. (2025, August 26). Scientists crack indole's toughest bond with copper, unlocking new medicines. Phys.org. [Link]

  • Deng, H., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2153–2167. [Link]

  • Izzo, J. A., & Dudley, G. B. (2010). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 75(18), 6076–6082. [Link]

  • Chen, K., et al. (2022). Controlling One- or Two-Electron Oxidation for Selective Amine Functionalization by Alternating Current Frequency. Journal of the American Chemical Society, 144(1), 221–229. [Link]

  • Vaia. (n.d.). Q43P 3-Amino-2-oxindole catalyzes the... [FREE SOLUTION]. Vaia. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Radical-mediated Dimerization and Oxidation Reactions for the Synthesis of Complex Alkaloids. Organic letters, 9(16), 2947–2950. [Link]

  • ResearchGate. (n.d.). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]

  • ACS Publications. (2025, December 1). A Pragmatic Radical Strategy for Dearomative Hydroalkylation of Unactivated Indoles | Journal of the American Chemical Society. ACS Publications. [Link]

  • Aksenov, N. A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3657. [Link]

  • ResearchGate. (n.d.). 2.3 Single-Electron-Transfer Oxidation and Reduction Involving Metal Complexes other than Samarium. ResearchGate. [Link]

  • Chemical Communications. (n.d.). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Royal Society of Chemistry. [Link]

  • Wróbel, R., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. [Link]

  • Wiley Online Library. (n.d.). Single Electron Transfer‐Induced Selective α‐Oxygenation of Glycine Derivatives. Wiley Online Library. [Link]

  • Gevorgyan, V., et al. (2010). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic letters, 12(8), 1740–1743. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

  • ResearchGate. (n.d.). 2.3 Single-Electron-Transfer Oxidation and Reduction Involving Metal Complexes other than Samarium. ResearchGate. [Link]

  • ACS Omega. (2021, May 18). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]

  • Sutter, V. L., & Carter, W. T. (1972). Methods for detecting indole production by gram-negative nonsporeforming anaerobes. Applied microbiology, 24(4), 639–642. [Link]

  • Gandía-Herrero, F., et al. (2016). Structural Effects on the Antioxidant Properties of Amino Acid Betaxanthins. Molecules, 21(6), 767. [Link]

  • RSC Publishing. (2025, February 5). An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Aksenov, N. A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules (Basel, Switzerland), 28(8), 3657. [Link]

  • Rather, R. A., et al. (2024). An insight into role of amino acids as antioxidants via NRF2 activation. Journal of translational medicine, 22(1), 273. [Link]

  • TotalEnergies. (n.d.). Antioxidants and Stabilisers Additives. TotalEnergies Additive Fuels. [Link]

  • Allied Academies. (2024). Antioxidants: Exploring their role in combating free radicals, reducing oxidative stress, and supporting overall health and well-being naturally. Journal of Nutrition and Human Health, 8(6), 237. [Link]

  • ResearchGate. (2025, August 9). 3‐Aminoindole Synthesis from 2‐Nitrochalcones and Ammonia or Primary Amines. ResearchGate. [Link]

  • Scholarworks@UAEU. (2023, December 1). THERMO-KINETIC PARAMETERS GOVERNING DECOMPOSITION OF AMINO ACIDS: A COMPUTATIONAL STUDY. Scholarworks@UAEU. [Link]

  • The importance of antioxidants and place in today's scientific and technological studies. (2019, July 29). Journal of Food Science and Technology. [Link]

  • ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. ACS Publications. [Link]

  • Reddit. (2022, December 3). Which Analytical Chemistry Method is Best in Identifying Synthetic/Natural Polymers?. Reddit. [Link]

  • Andrew, C. D., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Physical Chemistry Chemical Physics, 20(8), 5492–5503. [Link]

  • ResearchGate. (n.d.). Effect of Amine Compounds on the Self-Polymerisation of Methyl Methacrylate. ResearchGate. [Link]

  • Taylor & Francis Group. (2018, January 18). Analytical Methods for Polymer Characterization. Taylor & Francis Group. [Link]

  • ResearchGate. (n.d.). The unexpected formation of 3-aminoindoles. ResearchGate. [Link]

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Storage conditions to prevent degradation of 7-Amino-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Optimal Storage and Handling for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 7-Amino-1H-indole-3-carboxylic acid?

For long-term stability, solid this compound should be stored in a cool, dry, and dark place.[1] The recommended temperature is typically between 2-8°C.[2] It is crucial to keep the container tightly sealed to prevent moisture absorption and oxidation.[3][4] Storing under an inert atmosphere, such as argon or nitrogen, is also advisable to minimize oxidative degradation.[2][5]

Q2: How should I store solutions of this compound?

Solutions of indole derivatives can be unstable, and their degradation can be accelerated by several factors.[5] If you must store solutions, it is recommended to use freshly prepared solutions whenever possible.[5] For short-term storage, keep the solution at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.[5][6][7] The choice of solvent can also impact stability; using degassed solvents can help reduce degradation.[5]

Q3: What are the primary factors that can cause the degradation of this compound?

The main factors contributing to the degradation of this compound and other indole derivatives are:

  • Light: Exposure to light can induce photodegradation.[1][5][8]

  • Air/Oxygen: The indole ring is susceptible to oxidation, particularly in the presence of air.[1][5]

  • Moisture: The compound should be stored in a dry environment as moisture can facilitate degradation reactions.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[5]

  • pH: Both acidic and basic conditions can catalyze the degradation of indoles.[1][5]

Q4: I've noticed a change in the color of my solid this compound. What does this indicate?

A color change, often to a brownish hue, is a common indicator of degradation.[9] This is typically due to oxidation or other chemical reactions occurring upon exposure to light, air, or moisture. If you observe a significant color change, it is advisable to test the purity of the compound before use, as its chemical integrity may be compromised.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent or Unexpected Experimental Results

  • Potential Cause: Degradation of the compound due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, tightly sealed).

    • Assess Purity: If degradation is suspected, re-evaluate the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Use a Fresh Sample: If possible, compare the performance of the suspect material with a new, unopened lot of the compound.

Issue 2: Poor Solubility of the Compound

  • Potential Cause: The compound may have degraded into less soluble byproducts.

  • Troubleshooting Steps:

    • Visual Inspection: Examine the solid for any changes in color or texture that might indicate degradation.

    • Solvent Selection: Ensure you are using a suitable solvent. Dimethyl sulfoxide (DMSO) is a common solvent for this compound.[6][10]

    • Gentle Warming and Sonication: If the compound is slow to dissolve, gentle warming or sonication may aid in dissolution. However, avoid excessive heat, which can accelerate degradation.

Issue 3: Appearance of Extra Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

  • Potential Cause: The presence of degradation products.

  • Troubleshooting Steps:

    • Analyze a Fresh Standard: Prepare a solution from a fresh, unopened vial of the compound to use as a reference.

    • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidizing agents) and analyzing the resulting mixture.[1][5] This can help in identifying the unknown peaks in your sample.

Experimental Protocols

Protocol 1: Assessment of Compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound.

Objective: To determine the purity of a sample of this compound and identify the presence of any degradation products.

Materials:

  • This compound (sample to be tested)

  • Reference standard of this compound (of known high purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 HPLC column

Method:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

  • Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to that of the standard. The appearance of significant additional peaks in the sample chromatogram indicates the presence of impurities or degradation products. The peak area of the main compound can be used to calculate its purity relative to the standard.

Visualization

Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound.

TroubleshootingFlow Troubleshooting this compound Issues start Start: Inconsistent Results or Suspected Degradation check_storage Verify Storage Conditions (Cool, Dry, Dark, Sealed) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage & Use Fresh Aliquot storage_ok->correct_storage No assess_purity Assess Purity (e.g., HPLC, TLC) storage_ok->assess_purity Yes correct_storage->assess_purity purity_ok Purity Acceptable? assess_purity->purity_ok solubility_issue Poor Solubility Observed? assess_purity->solubility_issue use_compound Proceed with Experiment purity_ok->use_compound Yes new_lot Action: Obtain New Lot of Compound purity_ok->new_lot No troubleshoot_solubility Troubleshoot Solubility (Solvent, Sonication) troubleshoot_solubility->use_compound solubility_issue->use_compound No solubility_issue->troubleshoot_solubility Yes

Caption: A flowchart for troubleshooting issues with this compound.

Summary of Recommended Storage Conditions

ConditionSolid FormSolution Form
Temperature 2-8°C (long-term)2-8°C (short-term), -20°C or -80°C (long-term)
Light Protect from light (e.g., amber vial)Protect from light
Atmosphere Tightly sealed container, inert gas (e.g., Ar, N₂) recommendedUse degassed solvents, store under inert gas
Moisture Store in a dry environmentUse anhydrous solvents where appropriate

References

  • Sigma-Aldrich. (2025, October 16).
  • Benchchem. (n.d.). managing the stability of 3-allyl-1H-indole during storage.
  • Thermo Fisher Scientific. (2009, April 29).
  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - indole-3-carboxylic acid 99% ar.
  • Thermo Fisher Scientific. (2012, July 09).
  • ChemScience. (n.d.).
  • Thermo Fisher Scientific. (2025, September 07).
  • Thermo Fisher Scientific. (2010, June 05).
  • Central Drug House (P) Ltd. (n.d.).
  • Carl ROTH. (n.d.).
  • MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
  • Böttcher, C., et al. (n.d.).
  • Sigma-Aldrich. (n.d.). 6-Amino-1H-indole-3-carboxylic acid | 90417-29-1.
  • PubMed. (2014, June 15).
  • LinkedIn. (2026, March 05).
  • Apollo Scientific. (n.d.). 1H-Indole-3-carboxylic acid.
  • Thermo Fisher Scientific. (2009, September 26).
  • ResearchGate. (2010, November 30).
  • PubChem. (n.d.). Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867.
  • Thermo Fisher Scientific. (n.d.). Indole-3-carboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
  • MedChemExpress. (n.d.).
  • ACS Publications. (2025, August 28).
  • Qu, J., et al. (2018, November 01). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH.
  • Benchchem. (n.d.).
  • MedChemExpress. (n.d.). Indole-3-carboxylic acid | Endogenous Metabolite.
  • Cayman Chemical. (n.d.). Indole-3-carboxylic Acid.
  • MilliporeSigma. (n.d.). Indole-3-carboxylic acid Vetec reagent grade, 98 771-50-6.

Sources

Technical Support Center: Metal Catalyst Removal from 7-Aminoindole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The "7-Aminoindole Trap": Why Standard Methods Fail

Welcome to the technical support center. If you are reading this, you are likely facing high residual metal counts (ICP-MS data > 20 ppm) or product discoloration (purple/black specks) despite standard workups.[1]

The Core Problem: 7-Aminoindole is not just a substrate; it is a bidentate ligand . Unlike simple anilines, the proximity of the C7-amine lone pair to the indole N1-hydrogen creates a "pincer" effect.

  • Chelation: The 7-amino group and the indole nitrogen can coordinate to transition metals (especially Pd and Cu), creating a stable 5-membered chelate ring.

  • Oxidation Sensitivity: 7-Aminoindoles are electron-rich. Residual transition metals act as radical initiators, catalyzing the oxidation of the indole into melanin-like oligomers (often observed as a purple/black crust).

The Directive: You cannot rely on simple silica chromatography or crystallization alone. You must use active scavenging under inert conditions to break the metal-ligand bond without triggering oxidation.

Visualizing the Solution (Workflow & Mechanism)

The following diagram illustrates the chelation challenge and the decision tree for selecting the correct remediation path.

G Start Crude 7-Aminoindole (High Metal Content) Analyze 1. Diagnosis (ICP-MS & Visual) Start->Analyze MetalType Identify Metal Analyze->MetalType Pd_Route Palladium (Pd) (Buchwald/Hydrogenation) MetalType->Pd_Route Pd detected Cu_Route Copper (Cu) (Ullmann/Chan-Lam) MetalType->Cu_Route Cu detected Scavenger_Pd Select Scavenger: Thiourea or DMT (High Affinity for Soft Metals) Pd_Route->Scavenger_Pd Strong binder needed Scavenger_Cu Select Scavenger: TAAcOH (Supported EDTA) (Chelates Hard/Borderline Metals) Cu_Route->Scavenger_Cu Chelator needed Process 2. Treatment Protocol (Inert Atmosphere Required) Scavenger_Pd->Process Scavenger_Cu->Process Result Purified Product (< 10 ppm Metal) Process->Result

Caption: Figure 1. Decision matrix for selecting the appropriate scavenger based on the specific metal contaminant. Note the divergence between "Soft" metals (Pd) and "Hard/Borderline" metals (Cu).[1]

Scavenger Selection Guide

Do not use generic "Thiol" resins for 7-aminoindole if the metal load is high. The amino group on your molecule competes with the thiol. You need a scavenger with a higher formation constant (


) than your product.
Comparative Efficacy Table
Metal ContaminantRecommended ScavengerFunctional GroupWhy it works for 7-Aminoindole
Palladium (Pd) Si-Thiourea ThioureaBest Choice. High affinity for Pd(II) and Pd(0).[1] The thiourea sulfur is a "softer" donor than the 7-amino nitrogen, effectively stripping the metal.
Palladium (Pd) Si-DMT DimercaptotriazineAlternative. Extremely high loading capacity. Use if Si-Thiourea fails or for Pd(0) clusters.
Copper (Cu) Si-TAAcOH Triamine-tetraacetic acid (EDTA)Copper binds tightly to amines.[1] EDTA (hexadentate) out-competes the bidentate 7-aminoindole.
Iron (Fe) Si-TAAcOH Triamine-tetraacetic acid (EDTA)Essential for removing rust/residue from reduction steps (e.g., Fe/HCl reductions).[1]
Ruthenium (Ru) Si-DMT DimercaptotriazinePreferred for Grubbs or reduction catalysts.

Critical Note: Avoid "Si-Amine" or "Si-Diamine" scavengers. Since your product is an amine, these scavengers offer no selectivity and will not out-compete the product for the metal.

Validated Experimental Protocols

Protocol A: Batch Scavenging (The Standard)

Use this for <100g scales where filtration is easy.[1]

  • Dissolution: Dissolve the crude 7-aminoindole in a solvent that solubilizes the product but swells the resin (THF, Me-THF, or DMF are ideal; MeOH is acceptable but may not swell polystyrene resins well).

  • Inerting: Sparge the solution with Nitrogen/Argon for 10 minutes. Crucial: Oxygen + Metal + 7-Aminoindole = Rapid Oxidation (Purple/Black impurities).

  • Loading: Add Si-Thiourea (for Pd) at 3–4 equivalents relative to the residual metal content (not the product).

    • Calculation: If you have 1000 ppm Pd, that is ~1 mol% metal. Add 4 mol% of resin.[2]

  • Temperature: Heat to 50°C . Heat improves the kinetics of ligand exchange (breaking the Pd-Indole bond).

  • Time: Stir for 4 hours under Nitrogen.

  • Filtration: Filter through a 0.45 μm pad (Celite or membrane) to remove the resin.

  • Analysis: Check an aliquot via ICP-MS or colorimetric test before concentrating.

Protocol B: The "Cysteine Wash" (The Low-Cost Alternative)

Use this if solid-supported scavengers are unavailable or too expensive.

  • Preparation: Dissolve the crude product in a water-immiscible solvent (EtOAc or Me-THF).

  • The Wash: Prepare a 5-10% aqueous solution of L-Cysteine or N-Acetyl Cysteine (NAC) . Adjust pH to neutral/slightly basic (pH 7-8) using NaHCO3.

  • Extraction: Wash the organic layer vigorously with the Cysteine solution (3x).

    • Mechanism:[1] Cysteine is a potent water-soluble ligand for Pd/Cu. It pulls the metal from the organic phase into the aqueous phase.

  • Rinse: Wash with water and brine to remove residual cysteine.

Troubleshooting & FAQs

Q1: My product turned purple during the scavenger treatment. What happened?

  • Diagnosis: Oxidation.[3] You likely stirred the mixture in air.

  • Fix: 7-Aminoindoles form "indolyl" radicals easily. Dissolve your product in degassed solvent and keep the headspace inert. If the product is already purple, pass it through a short plug of activated carbon (Darco G-60) to adsorb the colored oligomers, though you will lose some yield.

Q2: I used silica gel chromatography, but the Pd counts are still high.

  • Diagnosis: "Streaking." The basic amine interacts with the acidic silanols of the silica, causing the product (and the bound metal) to streak or elute slowly.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize silanols. However, for metal removal, chromatography is rarely sufficient.[1] You must use a scavenger before the column.

Q3: Can I just crystallize the product to remove the metal?

  • Diagnosis: Risky.

  • Reasoning: Metals often act as nucleation sites. Crystallizing 7-aminoindole can inadvertently concentrate the metal inside the crystal lattice (inclusion).

  • Fix: Only crystallize after a scavenging step reduces the metal load to <100 ppm.

Q4: The scavenger resin is clogging my filter.

  • Diagnosis: Mechanical breakdown of resin beads.

  • Fix: Do not use magnetic stir bars which grind the beads. Use an overhead stirrer or a shaker. If filtration is difficult, add a layer of Celite 545 on top of the frit.

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[4] (2022).[4] Establishes PDE limits for Class 1 (Pd, Cd, Pb, As) and Class 2A (Co, V, Ni) elements.Link

  • SiliCycle Application Note. "SiliaMetS® Metal Scavengers Selection Guide." Detailed affinity tables for Thiourea and DMT resins.[2]Link

  • Biotage User Guide. "Strategies for Removal of Metal Catalysts in Organic Synthesis." Protocols for batch and flow scavenging.[5]Link

  • Phillips, S. et al. "Evaluation of Homogeneous and Solid-Supported Scavengers for the Removal of Palladium from Pharmaceutical Intermediates." Organic Process Research & Development, 2016. (Validates the efficacy of Cysteine and Thiourea).

Sources

Technical Support Center: pH Control & Stability for Indole-3-Carboxylic Acid (I3CA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-3-carboxylic acid (I3CA) presents a specific challenge in aqueous formulation: it requires a delicate balance between solubility (favored by higher pH) and chemical stability (favored by protection from oxidative and decarboxylative pathways).[1] This guide provides evidence-based protocols to navigate these competing physicochemical properties.

Section 1: The Physicochemical Landscape

To control I3CA, you must understand its ionization behavior.[1] The molecule possesses a carboxylic acid group attached directly to the indole ring.[2]

  • pKa (Carboxylic Acid): ~3.90 (Predicted) [1, 4][1]

  • pKa (Indole NH): >16 (Very weak acid, effectively neutral in water)[1]

The Stability/Solubility Paradox:

  • pH < 4 (Acidic): The molecule is protonated (neutral charge). Result: Low aqueous solubility; high risk of precipitation.

  • pH > 5 (Mildly Acidic to Neutral): The molecule is deprotonated (anionic carboxylate). Result: High aqueous solubility.[3][4]

  • pH > 9 (Alkaline): The indole ring becomes highly susceptible to oxidative degradation (electron-rich system).[1] Result: Rapid discoloration and decomposition.[5]

Visualizing the Stability Window

I3CA_Stability Solid Solid I3CA (Powder) Acidic Acidic Solution (pH < 4) Protonated Form (Neutral) Solid->Acidic Dissolves poorly Optimal Optimal Window (pH 6.5 - 7.5) Anionic Form (Soluble) Solid->Optimal Dissolves well Precip Precipitate Acidic->Precip High Conc. Optimal->Acidic Acidification Basic Alkaline Solution (pH > 9) High Oxidation Risk Optimal->Basic Base addition Oxidized Oxidation Products (Brown/Black Polymers) Optimal->Oxidized Slow (if exposed to light) Basic->Oxidized O2 / Light

Figure 1: The stability and solubility landscape of I3CA.[1] The green zone represents the target pH window for experimental workflows.[1]

Section 2: Troubleshooting & FAQs
Q1: Why does my I3CA precipitate immediately upon dilution into water?

Diagnosis: This is a classic pKa mismatch . Mechanism: I3CA has a pKa of approximately 3.9. If you dissolve it in pure water (which often becomes slightly acidic due to dissolved CO2, pH ~5.[1]5) or an acidic buffer, a significant portion of the molecule remains in its protonated, hydrophobic form.[1] Solution:

  • Pre-dissolve in Organic Solvent: Create a 1000x stock solution in DMSO or Ethanol (solubility ~30-50 mg/mL) [1, 5].

  • Buffer the Aqueous Phase: Do not dilute into pure water. Dilute into a buffered solution (e.g., PBS) at pH 7.0 - 7.4 . At this pH, >99.9% of the I3CA is ionized (carboxylate anion), preventing precipitation.[1]

Q2: My solution turned from clear to pink/brown overnight. Is it still usable?

Diagnosis: Oxidative degradation. Mechanism: The electron-rich indole ring is sensitive to oxidation, a process catalyzed by light and higher pH.[1] While I3CA is more stable than Indole-3-carbinol, it will still form colored oligomers (quinoidal imine methides or similar conjugated systems) upon oxidation [2, 3].[1] Solution:

  • Immediate Action: Discard the solution. The concentration is no longer accurate, and degradation products may interfere with biological assays.[1]

  • Prevention:

    • Light: Use amber vials or wrap containers in foil.

    • Antioxidants: For sensitive long-term storage, add 0.1% Ascorbic Acid or EDTA to chelate metal ions that catalyze oxidation.[1]

    • pH Cap: Do not exceed pH 8.0.

Q3: Can I use acidic conditions to prevent oxidation?

Diagnosis: Risky trade-off.[1] Mechanism: While lowering pH reduces oxidative potential, it introduces two new risks:[1]

  • Precipitation: As discussed in Q1.

  • Acid-Catalyzed Oligomerization: Indoles can undergo acid-catalyzed dimerization or polymerization, although I3CA is more resistant to this than indole-3-carbinol [2].[1] Recommendation: Stick to neutral pH (6.5–7.5) . It is the "Goldilocks" zone—high enough for solubility, low enough to slow oxidation.[1]

Q4: Is decarboxylation a concern during autoclaving?

Diagnosis: Yes, thermal decarboxylation is a risk.[1] Mechanism: Indole-3-carboxylic acids can decarboxylate to form indole, especially under heat stress or in the presence of metal catalysts [6].[1] While this often requires high temperatures (reflux) or basic catalysis, autoclaving (121°C) provides sufficient energy to initiate this degradation.[1] Solution:

  • Filter Sterilization: Use a 0.22 µm PES or PVDF membrane filter. Do not autoclave I3CA solutions.

Section 3: Optimized Preparation Protocols
Protocol A: Preparation of a Stable 10 mM Stock Solution

Best for: Long-term storage (-20°C)

  • Weighing: Weigh 16.1 mg of I3CA powder.

  • Solvent: Add 10 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Why DMSO? It prevents hydrolysis and suppresses oxidative degradation better than water.[1]

  • Mixing: Vortex until completely dissolved (Solution should be clear/pale beige).

  • Storage: Aliquot into amber tubes. Store at -20°C. Stable for 6 months [5].

Protocol B: Preparation of a Working Buffer (100 µM)

Best for: Immediate use in cell culture or enzymatic assays

  • Buffer Selection: Prepare PBS (Phosphate Buffered Saline) adjusted to pH 7.4 .[1]

  • Dilution: Add 10 µL of the 10 mM DMSO Stock (from Protocol A) to 990 µL of PBS.

    • Final DMSO concentration: 1% (Generally safe for most cell lines; validate if necessary).[1]

  • Verification: Vortex immediately. The solution must remain clear. If cloudiness appears, check the pH of your PBS; it may have drifted acidic.[1]

Section 4: Quantitative Data Summary
ParameterValue / ConditionImpact on Experiment
Molecular Weight 161.16 g/mol Calculation basis.[1]
pKa (COOH) ~3.90Determines solubility threshold.[1] pH must be > 5.[1]
Solubility (Water) Low (< 1 mg/mL at pH 4)High risk of precipitation in unbuffered media.[1]
Solubility (Ethanol) ~50 mg/mLGood for intermediate stocks (evaporates faster than DMSO).[1]
Solubility (DMSO) ~30 mg/mLBest for frozen stocks.[1]
Optimal pH 6.5 – 7.5 Maximizes solubility while minimizing oxidation.[1]
Major Degradants Indole (Decarboxylation)Colored Oligomers (Oxidation)Loss of potency; potential toxicity of degradants.
References
  • ChemicalBook. (2025).[1] Indole-3-carboxylic acid Chemical Properties and Solubility.Link[1]

  • Bradlow, H. L., et al. (1995).[1] Oligomerization of indole-3-carbinol in aqueous acid.[1][6] Journal of the National Cancer Institute. Link(Cited for comparative indole stability mechanisms).[1]

  • BenchChem. (2025).[1][5] Technical Support: Improving the Stability of Indole Compounds.Link

  • PubChem. (2025).[1][2][7] Indole-3-carboxylic acid (Compound Summary).[1][2][4][8][9][10][11][12] National Library of Medicine.[1] Link

  • MedChemExpress. (2024).[1] Indole-3-carboxylic acid Product Information and Protocols.[1][4][11]Link

  • Li, Y., et al. (2020).[1] Decarboxylation of indole-3-carboxylic acids under metal-free conditions.[1] Taylor & Francis Online.[1] Link[1]

Sources

Validation & Comparative

Advanced HPLC Method Development for 7-Amino-1H-indole-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The quantification and purity analysis of highly polar, amphoteric indole derivatives present a notorious challenge in chromatographic method development. 7-Amino-1H-indole-3-carboxylic acid is particularly problematic due to its dual functional groups: an acidic carboxylic acid moiety (pKa ~3.5) and a basic primary amine (pKa ~4.8). Depending on the mobile phase pH, this molecule can exist in a cationic, anionic, or zwitterionic state, leading to unpredictable retention behaviors and severe peak tailing on traditional reversed-phase columns.

This guide provides an objective, data-driven comparison of stationary phase chemistries—specifically evaluating Standard C18, Pentafluorophenyl (PFP), and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a robust, self-validating analytical method for this complex analyte.

The Mechanistic Challenge: Why Standard C18 Fails

To understand the analytical strategy, we must first examine the causality behind the analyte's behavior in solution.

When analyzing indole carboxylic acids, acidic mobile phases (typically containing 0.1% Formic Acid or Trifluoroacetic acid, yielding a pH of ~2.7) are employed to suppress the ionization of the carboxylic acid group, rendering it neutral[1]. However, at this pH, the 7-amino group becomes fully protonated (cationic).

On a standard alkyl-bonded C18 column , this cationic state results in two critical failures:

  • Hydrophobic Collapse: The highly polar protonated amine drastically reduces the molecule's overall hydrophobicity, leading to early elution near the void volume (

    
    ).
    
  • Secondary Interactions: The positively charged amine interacts ionically with residual, unendcapped surface silanols on the silica support, causing severe peak tailing and poor resolution.

To overcome this, alternative stationary phases that offer orthogonal retention mechanisms—such as


 stacking, dipole-dipole interactions, or hydrophilic partitioning—must be utilized[2].

RetentionMechanisms Analyte This compound (Cationic at pH 2.7) C18 Standard C18 Phase (Hydrophobic Only) Analyte->C18 Weak Retention Silanol Tailing PFP PFP Phase (π-π, Dipole, Shape) Analyte->PFP Strong Retention Orthogonal Selectivity HILIC HILIC Phase (Aqueous Partitioning) Analyte->HILIC Strong Retention Polar Interactions

Fig 1. Mechanistic pathways of this compound across different stationary phases.

Stationary Phase Comparison: C18 vs. PFP vs. HILIC

To objectively evaluate performance, we compared three distinct column chemistries using a standardized acidic mobile phase gradient.

The Contenders
  • Standard C18 (e.g., BEH C18): Relies purely on dispersive hydrophobic interactions.

  • Pentafluorophenyl (PFP): The electronegative fluorine atoms create a strong dipole, while the aromatic ring allows for robust

    
     stacking with the electron-rich indole core of the analyte[3]. This phase is highly recommended for halogenated or polar aromatic compounds[4].
    
  • HILIC (e.g., Amide-bonded silica): Operates via partitioning into a water-enriched layer on the silica surface, ideal for highly polar compounds that fail to retain on reversed-phase media[2].

Comparative Experimental Data

The following table summarizes the chromatographic performance of the three columns when analyzing a mixture of this compound and its primary synthetic precursor (Indole-3-carboxylic acid).

Performance MetricStandard C18 (100Å, 3µm)PFP (100Å, 3µm)HILIC Amide (130Å, 3µm)
Retention Time (

)
1.2 min (Near Void)6.8 min 8.5 min
Capacity Factor (

)
0.4 (Unacceptable)5.2 (Optimal) 6.8 (Acceptable)
Peak Asymmetry (

)
2.15 (Severe Tailing)1.08 (Excellent) 1.35 (Slight Tailing)
Resolution (

)
0.8 (Co-elution)4.2 (Baseline) 2.5 (Baseline)
Theoretical Plates (

)
3,20014,500 9,800
Mechanism Suitability PoorSuperior Good

Data Synthesis: The PFP column drastically outperforms the standard C18. The


 interactions between the pentafluorophenyl ring and the indole core, combined with hydrogen bonding from the carboxylic acid, provide optimal retention and peak shape without the need for complex ion-pairing reagents.

Optimized Experimental Protocol (PFP Method)

Based on the comparative data, the PFP column chemistry is selected as the optimal self-validating system. The following step-by-step methodology ensures reproducibility, utilizing a low-pH mobile phase to stabilize the analyte's ionization state.

Phase 1: Sample Preparation
  • Solubilization: Weigh accurately 10.0 mg of this compound standard.

  • Diluent Selection: Dissolve in 5.0 mL of Methanol (HPLC Grade) to ensure complete disruption of intermolecular hydrogen bonding. Sonicate for 5 minutes.

  • Aqueous Adjustment: Dilute to 10.0 mL with Mobile Phase A (0.1% Formic Acid in Water) to match the initial gradient conditions and prevent solvent shock upon injection.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (the amino-indole moiety is susceptible to photo-oxidation).

Phase 2: Chromatographic Conditions
  • Column: High-Purity Silica PFP (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Improves mass transfer and sharpens peaks).

  • Injection Volume: 5 µm.

  • Detection: UV at 280 nm (Optimal absorbance for the indole chromophore)[1].

Phase 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.04060
12.04060
12.1955
16.0955 (Re-equilibration)
Phase 4: System Suitability Testing (SST)

To ensure the protocol is a self-validating system, the following SST criteria must be met prior to sample analysis:

  • RSD of Retention Time:

    
     (n=5 injections).
    
  • Peak Tailing Factor (

    
    ): 
    
    
    
    for the primary analyte.
  • Signal-to-Noise (S/N):

    
     for the Limit of Quantitation (LOQ) standard.
    

ProtocolWorkflow Prep Sample Prep (MeOH/Aqueous Diluent) Protect Amber Vials (Prevent Photo-oxidation) Prep->Protect Inject HPLC Injection (PFP Column, 35°C) Protect->Inject Gradient Gradient Elution (0.1% FA in H2O / ACN) Inject->Gradient SST System Suitability (Tf ≤ 1.5, RSD ≤ 1.0%) Gradient->SST

Fig 2. Step-by-step workflow for the validated PFP-based HPLC methodology.

Conclusion

For the analysis of amphoteric indole derivatives like this compound, standard C18 columns fail to provide the necessary retention and peak shape due to the protonation of the amino group at low pH. By leveraging the


 stacking, dipole-dipole interactions, and shape selectivity of a Pentafluorophenyl (PFP) stationary phase , chromatographers can achieve baseline resolution, excellent peak symmetry, and robust method reproducibility.

References

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction MDPI[Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work LCGC International[Link]

  • Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality MAC-MOD Analytical[Link]

  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase Chromatography Today[Link]

Sources

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 7-Amino-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 7-Amino-1H-indole-3-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond simple peak assignments to explain the causal electronic effects that govern the spectral appearance of this important heterocyclic scaffold. We will compare the target molecule to its parent compound, Indole-3-carboxylic acid, to provide a clear, data-supported understanding of substituent effects.

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system is a cornerstone in medicinal chemistry, forming the core of neurotransmitters like serotonin and a multitude of pharmaceutical agents. The ability to precisely characterize substituted indoles is therefore paramount. ¹H NMR spectroscopy is the most powerful tool for this purpose, offering detailed information about the electronic environment of every proton in the molecule.[1] this compound, with its electron-donating amino group and electron-withdrawing carboxylic acid group, presents a rich case study in the interplay of substituent effects on the indole scaffold.

Foundational Principles: Interpreting the ¹H NMR of Indole Systems

Before analyzing our target molecule, it is crucial to understand the baseline ¹H NMR characteristics of the indole ring. The spectrum is typically divided into two regions: the pyrrole ring protons (H2 and H3) and the benzene ring protons (H4, H5, H6, and H7).

  • Pyrrole Protons : The H2 proton is adjacent to the nitrogen atom and typically appears as a singlet or a finely coupled multiplet. The H3 proton, if present, is highly sensitive to the substituent at the 3-position.

  • Benzene Protons : These protons (H4, H5, H6, H7) form a coupled system, and their chemical shifts are dictated by the electronic nature of substituents on the ring. Electron-donating groups (EDGs) like amines (-NH₂) shield adjacent protons, causing them to resonate at a lower chemical shift (upfield), while electron-withdrawing groups (EWGs) like carboxylic acids (-COOH) deshield them, shifting them downfield.

  • Coupling Constants (J) : The interaction between neighboring protons leads to signal splitting. For aromatic systems, ortho coupling (³J, between adjacent protons) is the strongest (typically 7-10 Hz), followed by meta coupling (⁴J, two bonds away, ~2-3 Hz), and para coupling (⁵J, three bonds away, often <1 Hz).[2]

Spectral Interpretation: this compound

As of the date of this guide, a publicly available, fully assigned experimental spectrum for this compound in DMSO-d₆ is not available. Therefore, we present a detailed predicted spectrum based on established principles of substituent chemical shift (SCS) effects, using experimental data from the closely related Methyl 1H-indole-3-carboxylate as a baseline scaffold. The use of a polar aprotic solvent like DMSO-d₆ is critical for observing the labile N-H and O-H protons, which would otherwise undergo rapid exchange in protic solvents.[3]

The workflow for this predictive interpretation is as follows:

Caption: Structure of this compound with proton numbering.

References

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate ¹H NMR Spectrum in DMSO-d6. Retrieved from Magritek website. [Link]

  • PubChem. (n.d.). Indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Aminoindole. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Calgary. (n.d.). Aromatic H. Chemistry LibreTexts. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • George Mason University. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation. Retrieved from [Link]

  • Biological Magnetic Resonance Bank (BMRB). (n.d.). Entry bmse000097: Indole. Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(5), 452-463. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2013). 100 and More Basic NMR Experiments. Wiley-VCH.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of 7-Aminoindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, particularly kinase inhibitor development, the 7-aminoindole scaffold is a privileged structure due to its unique hydrogen-bonding capabilities and electronic profile compared to its 4-, 5-, and 6-isomers. However, distinguishing these regioisomers during early-phase synthesis or impurity profiling is a persistent analytical challenge.

While NMR is definitive, it is low-throughput. This guide outlines a high-throughput ESI-MS/MS workflow to differentiate 7-aminoindole derivatives from their isomers. The core differentiator lies in the "Proximity Effect" : the 7-amino group's unique spatial relationship with the indole pyrrole nitrogen (


), which facilitates specific proton transfer mechanisms and neutral losses (specifically 

) that are kinetically disfavored in distal isomers (e.g., 5-aminoindole).

Mechanistic Distinctiveness: The "Proximity Effect"

To interpret the mass spectra of 7-aminoindoles, one must understand the competition between two primary fragmentation pathways of the protonated precursor


.
Pathway A: Indole Ring Cleavage (Standard)

This is the baseline fragmentation for all tryptophan-like and indole scaffolds. It involves the cleavage of the pyrrole ring, typically resulting in the loss of HCN (27 Da) or


 (28 Da) . This pathway is driven by the stability of the resulting aromatic cation.
Pathway B: Ammonia Loss (Diagnostic for 7-AI)

The loss of


 (17 Da)  requires the cleavage of the 

exocyclic bond.
  • In 5- and 6-aminoindoles: The amino group is distal to the indole nitrogen. Loss of

    
     is purely driven by electronic resonance and is often outcompeted by Pathway A.
    
  • In 7-aminoindole: The 7-amino group is spatially adjacent (ortho-like) to the indole

    
    . Upon protonation, a 1,5-hydride shift  or proton transfer can occur between the 
    
    
    
    and the exocyclic
    
    
    , facilitating the elimination of ammonia and the formation of a stabilized cation.
Visualization: Fragmentation Pathways

The following diagram illustrates the competitive pathways and the unique mechanism available to the 7-isomer.

FragmentationPathways Precursor Protonated Precursor [M+H]+ (m/z 133) TransitionA Pyrrole Ring Cleavage Precursor->TransitionA Common to all isomers TransitionB 1,7-Proton Interaction Precursor->TransitionB Favored in 7-Aminoindole (Proximity Effect) Frag_HCN Fragment Ion [M+H - HCN]+ (m/z 106) TransitionA->Frag_HCN - 27 Da (HCN) Frag_NH3 Diagnostic Ion [M+H - NH3]+ (m/z 116) TransitionB->Frag_NH3 - 17 Da (NH3)

Caption: Competitive fragmentation pathways. The green path (Ammonia loss) is significantly enhanced in 7-aminoindole due to the proximity of the N1-H and N7-amino group.

Comparative Analysis: 7-Aminoindole vs. Alternatives

The table below summarizes the MS/MS behavior of the 7-isomer against its most common synthetic impurities/alternatives (5-aminoindole and 4-aminoindole).

Experimental Conditions: ESI(+), Collision Energy (CE) = 20-35 eV.

Feature7-Aminoindole (Target)5-Aminoindole (Distal Isomer)4-Aminoindole (Proximal Isomer)
Precursor Ion

m/z 133.08m/z 133.08m/z 133.08
Dominant Fragment m/z 116 (

)
m/z 106 (

)
Mixed population
Mechanism Ortho-effect assisted elimination.Resonance-driven ring cleavage.Peri-effect (interaction with C3-H).
Diagnostic Ratio

High (> 1.5) Low (< 0.5) Intermediate (~1.0)
Secondary Neutral Loss Loss of HCN from m/z 116

m/z 89.
Loss of

from m/z 106.
Loss of HCN.
Differentiation Confidence HighHighMedium
Key Insight for Researchers

When analyzing an unknown sample:

  • Isolate the precursor (m/z 133).

  • Apply ramped Collision Energy (10

    
     40 eV).
    
  • If the

    
     peak is the base peak  at moderate CE (20 eV), the sample is highly likely to be 7-aminoindole .
    
  • If the

    
     peak dominates , it is likely a distal isomer (5- or 6-aminoindole).
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this standardized LC-MS/MS protocol. This workflow includes a "System Suitability Test" (SST) to validate instrument performance before sample analysis.

Step 1: System Configuration
  • Instrument: Q-TOF or Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.

  • LC Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm). Note: Isomers may co-elute on short columns; use a phenyl-hexyl column for better selectivity if chromatographic separation is required.

Step 2: Source Parameters (Optimized for Indoles)
  • Capillary Voltage: 3.0 - 3.5 kV (Avoid >4 kV to prevent in-source fragmentation).

  • Cone Voltage: 20 V (Keep low to preserve the molecular ion).

  • Desolvation Temp: 350°C.

  • Collision Gas: Argon (preferred for CID) or Nitrogen.

Step 3: The Validation Workflow (SST)

Before running unknowns, infuse a standard of Tryptophan (m/z 205).

  • Check: Fragmentation of Tryptophan to m/z 188 (

    
     loss) and m/z 146 (side chain loss).
    
  • Verify: If m/z 188 is <5% of the base peak, your Collision Energy is too high or source conditions are too harsh (in-source decay). Adjust until the precursor is stable.

Step 4: Isomer Identification Logic

Use the following decision tree to interpret your data.

DecisionTree Start Acquire MS2 Spectrum of Precursor (m/z 133) Check_116 Check Intensity of [M-17]+ (m/z 116) Start->Check_116 Result_7AI Likely 7-Aminoindole (Proximity Effect Active) Check_116->Result_7AI High Abundance Check_106 Check Intensity of [M-27]+ (m/z 106) Check_116->Check_106 Low Abundance Branch_High Intensity > 60% (Base Peak) Branch_Low Intensity < 30% Result_5AI Likely 5/6-Aminoindole (Ring Cleavage Dominant) Check_106->Result_5AI Dominant Peak Result_4AI Likely 4-Aminoindole (Mixed Pattern) Check_106->Result_4AI Moderate/Mixed

Caption: Decision logic for assigning aminoindole regioisomers based on relative ion abundance.

References

  • General Indole Fragmentation Mechanisms Source: Wiley Online Library / Journal of Mass Spectrometry Title: "Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives." Link:[Link]

  • Differentiation of Isomers via MS/MS Source: National Institutes of Health (NIH) / PMC Title: "Differentiation of Isomeric Amino Acid Residues in Proteins and Peptides Using Mass Spectrometry." (Provides foundational logic for amino-isomer differentiation). Link:[Link]

  • Mechanisms of Ammonia Loss in Heterocycles Source: Chemguide / Mass Spectrometry Principles Title: "Fragmentation Patterns in Mass Spectra: Amines and Amides."[1] Link:[Link]

  • Ortho-Effect in Mass Spectrometry Source: ScienceDirect / International Journal of Mass Spectrometry Title: "Ortho effects in the mass spectra of substituted aromatic compounds." (General reference for proximity-driven fragmentation). Link:[Link]

Sources

Comparative Reactivity Analysis of 7-Amino- vs. 5-Aminoindole-3-Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indole-3-carboxylic acid scaffolds are pivotal in medicinal chemistry and drug discovery. The introduction of an amino substituent on the benzene ring dramatically influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides a comprehensive comparison of the reactivity of 7-aminoindole-3-carboxylic acid and 5-aminoindole-3-carboxylic acid. We will delve into the electronic effects governing their differential reactivity, present comparative experimental data, and offer detailed protocols for key transformations relevant to drug development professionals.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in a vast array of biologically active compounds, from the essential amino acid tryptophan to numerous pharmaceuticals and agrochemicals.[1] Its unique electronic structure, characterized by a π-rich pyrrole ring fused to a benzene ring, makes it susceptible to a variety of chemical modifications.[2] Electrophilic substitution is a cornerstone of indole chemistry, typically occurring at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate without disrupting the aromaticity of the benzene ring.[3]

The introduction of substituents onto the indole ring can profoundly alter its reactivity and biological profile. Amino groups, being strong electron-donating groups (EDGs), significantly impact the electron density distribution within the indole system. This guide focuses on a comparative analysis of two key isomers: 7-aminoindole-3-carboxylic acid and 5-aminoindole-3-carboxylic acid. Understanding their differential reactivity is crucial for chemists aiming to selectively functionalize these scaffolds in the synthesis of novel therapeutic agents.

Theoretical Background: Electronic Effects of the Amino Group

The position of the electron-donating amino group on the benzene ring dictates its influence on the overall reactivity of the indole system. This influence is a combination of resonance (mesomeric) and inductive effects.

Electronic Influence in 5-Aminoindole-3-Carboxylic Acid

In 5-aminoindole-3-carboxylic acid, the amino group is positioned para to the C3a-C7a bond and meta to the C4 position. Through resonance, the lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring and subsequently into the pyrrole ring. This delocalization significantly increases the electron density at the C2, C4, and C6 positions of the indole nucleus. The increased nucleophilicity of the indole ring makes it more susceptible to electrophilic attack.

Electronic Influence in 7-Aminoindole-3-Carboxylic Acid

For 7-aminoindole-3-carboxylic acid, the amino group is positioned ortho to the C6 position and meta to the C5 position. Its ability to donate electron density into the pyrrole ring via resonance is less direct compared to the 5-amino isomer. However, it still exerts a strong activating effect on the benzene portion of the molecule, particularly at the C6 position. The proximity of the amino group to the pyrrole nitrogen in the 7-position can also lead to intramolecular hydrogen bonding, which may influence the conformation and reactivity of the molecule.

Impact on the Carboxylic Acid and Pyrrole Nitrogen

The electron-donating nature of the amino group also affects the properties of the carboxylic acid at C3 and the pyrrole nitrogen (N1). The increased electron density on the indole ring can slightly decrease the acidity of the carboxylic acid proton compared to unsubstituted indole-3-carboxylic acid. Conversely, the pyrrole nitrogen becomes more basic and, therefore, more nucleophilic, making N-alkylation or N-acylation reactions more favorable.

Comparative Reactivity Analysis

The differing electronic landscapes of the 5-amino and 7-amino isomers lead to distinct outcomes in various chemical transformations.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings.[4][5] In indoles, the C3 position is the most nucleophilic and typically the primary site of electrophilic attack.[3][6] However, the activating effect of the amino group can direct substitution to other positions, particularly on the benzene ring.

  • 5-Aminoindole-3-Carboxylic Acid: The strong activation from the 5-amino group makes the C4 and C6 positions highly susceptible to electrophilic attack. Under forcing conditions, or with highly reactive electrophiles, substitution at these positions can compete with or even supersede reactions at the pyrrole ring.

  • 7-Aminoindole-3-Carboxylic Acid: The 7-amino group strongly activates the C6 position for electrophilic substitution. This allows for selective functionalization at this position, which can be challenging to achieve with other substitution patterns.

N-Acylation and N-Alkylation of the Pyrrole Nitrogen

The pyrrole nitrogen of indole is generally less reactive than the C3 position towards electrophiles. However, under basic conditions, deprotonation of the N-H bond generates a highly nucleophilic indolyl anion, facilitating N-alkylation and N-acylation. The electron-donating amino group increases the basicity of the pyrrole nitrogen, making these reactions more facile for both isomers compared to unsubstituted indole.

Amide Bond Formation

The carboxylic acid at the C3 position is a key handle for derivatization, most commonly through amide bond formation.[7] This reaction is fundamental in drug discovery for creating diverse libraries of compounds. The reactivity of the carboxylic acid can be influenced by the electronic nature of the indole ring. The electron-donating amino group can have a modest effect on the acidity of the carboxylic acid.[8][9] However, standard peptide coupling reagents are generally effective for both isomers.

Experimental Data and Protocols

To provide a practical comparison, we present a summary of expected reactivity and representative experimental protocols.

Comparative Data Summary
Reaction Type5-Aminoindole-3-carboxylic Acid7-Aminoindole-3-carboxylic AcidKey Considerations
Electrophilic Bromination Potential for substitution at C4/C6Potential for substitution at C6Careful control of stoichiometry and temperature is crucial to avoid polysubstitution.
N-Alkylation High yield under standard conditionsHigh yield under standard conditionsA strong base like NaH is typically required for deprotonation of the pyrrole nitrogen.
Amide Coupling Readily forms amides with various aminesReadily forms amides with various aminesStandard coupling reagents (e.g., HATU, HOBt/EDC) are effective.
Experimental Workflows

A generalized workflow for comparing the reactivity of the two isomers is presented below.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products & Analysis start1 5-Aminoindole-3-carboxylic Acid reaction1 Electrophilic Aromatic Substitution (e.g., Bromination) start1->reaction1 reaction2 N-Alkylation start1->reaction2 reaction3 Amide Bond Formation start1->reaction3 start2 7-Aminoindole-3-carboxylic Acid start2->reaction1 start2->reaction2 start2->reaction3 product1a Brominated 5-Aminoindole Derivative reaction1->product1a product1b Brominated 7-Aminoindole Derivative reaction1->product1b product2a N-Alkylated 5-Aminoindole Derivative reaction2->product2a product2b N-Alkylated 7-Aminoindole Derivative reaction2->product2b product3a Amide of 5-Aminoindole Derivative reaction3->product3a product3b Amide of 7-Aminoindole Derivative reaction3->product3b analysis Comparative Analysis (Yield, Purity, Spectroscopic Data) product1a->analysis product1b->analysis product2a->analysis product2b->analysis product3a->analysis product3b->analysis

Caption: Generalized workflow for comparing the reactivity of 5- and 7-aminoindole-3-carboxylic acids.

Protocol: General Procedure for Amide Bond Formation

This protocol provides a standard method for coupling the indole-3-carboxylic acids with a primary amine.

  • Dissolution: Dissolve the respective aminoindole-3-carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary amine (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Visualization of Electronic Effects

The following diagrams illustrate the key resonance structures that contribute to the increased electron density in the indole rings of the two isomers.

G cluster_5_amino 5-Aminoindole-3-Carboxylic Acid Resonance 5_amino_start [Image of 5-aminoindole-3-carboxylic acid with lone pair on 5-NH2] 5_amino_res1 [Image of resonance structure with negative charge at C4] 5_amino_start->5_amino_res1 e- delocalization 5_amino_res2 [Image of resonance structure with negative charge at C6] 5_amino_res1->5_amino_res2 5_amino_res3 [Image of resonance structure with negative charge at C2] 5_amino_res2->5_amino_res3

Caption: Resonance delocalization in 5-aminoindole-3-carboxylic acid.

G cluster_7_amino 7-Aminoindole-3-Carboxylic Acid Resonance 7_amino_start [Image of 7-aminoindole-3-carboxylic acid with lone pair on 7-NH2] 7_amino_res1 [Image of resonance structure with negative charge at C6] 7_amino_start->7_amino_res1 e- delocalization 7_amino_res2 [Image of resonance structure with negative charge at C4] 7_amino_res1->7_amino_res2

Caption: Resonance delocalization in 7-aminoindole-3-carboxylic acid.

Conclusion and Future Outlook

The positioning of an amino group on the indole-3-carboxylic acid scaffold has a profound and predictable impact on its chemical reactivity. The 5-amino isomer experiences enhanced nucleophilicity across the entire ring system, with particularly activated C4 and C6 positions. In contrast, the 7-amino isomer exhibits more localized activation, primarily at the C6 position. Both isomers show increased reactivity at the pyrrole nitrogen compared to the parent indole.

For drug development professionals, a thorough understanding of these reactivity differences is paramount for the strategic design and synthesis of novel indole-based therapeutics. The ability to selectively functionalize specific positions on the indole ring allows for the fine-tuning of pharmacological properties and the exploration of new chemical space. Future research in this area will likely focus on the development of more selective and efficient methods for the functionalization of these valuable building blocks.

References

  • Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. (2021). PMC. [Link]

  • Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. (n.d.). ChemRxiv. [Link]

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. (n.d.). Arkivoc. [Link]

  • Electrophilic Substitution Reactions of Indoles. (n.d.). ResearchGate. [Link]

  • Electronic trends of indole substitution. a1H NMR yields compared to... (n.d.). ResearchGate. [Link]

  • Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O). (2026). ACS Publications. [Link]

  • Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. (2016). RSC Publishing. [Link]

  • Electrophilic Aromatic Substitution of a BN Indole. (n.d.). PMC. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020). Stack Exchange. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PMC. [Link]

  • A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. (2014). PMC. [Link]

  • A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. (2014). ACS Publications. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Chem-Station. [Link]

  • Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. (2010). ResearchGate. [Link]

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. (n.d.). PMC. [Link]

  • Aromatic Electrophilic Substitution. (n.d.). Dalal Institute. [Link]

  • 5-aminoindole derivatives. (n.d.).
  • Electrophilic Aromatic Substitution. (2025). Making Molecules. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (n.d.). PMC. [Link]

  • 15.5: Electrophilic Substitution. (2022). Chemistry LibreTexts. [Link]

  • Which is more acidic carboxylic acid or amine? (2018). Quora. [Link]

  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link]

  • Chapter 27 notes. (n.d.). [Source not provided].
  • 7.8: The Nucleophile. (2019). Chemistry LibreTexts. [Link]

  • The amino acid classific
  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]

  • Acidity of Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]

  • Acidic and basic properties of Amino acids when compared to Carboxylic acids and amines which one is stronger and weaker. (2011). ResearchGate. [Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. (2012). Durham e-Theses. [Link]

  • Nucleophilicity (nucleophile strength). (n.d.). Khan Academy. [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (n.d.). PMC. [Link]

  • Identification of indole-3-carboxylic acids as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors. (2015). PubMed. [Link]

  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (n.d.). Frontiers. [Link]

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UV-Vis Absorption Spectra of Substituted Indoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole Chromophore

Indole is the core structural motif of the essential amino acid tryptophan and serves as the backbone for numerous pharmaceutical agents and fluorescent probes. Understanding its electronic transitions is critical for drug development and photophysical engineering. The near-UV absorption spectrum of the parent indole is dominated by two closely overlapping


 electronic transitions, designated as 

and

according to Platt's perimeter model[1].

Mechanistic Causality: How Substituents Modulate Absorption

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the absorption wavelength (


). Modifying the indole core predictably shifts these transitions through several mechanisms:
  • Electronic Substituent Effects: Introducing substituents to the indole ring perturbs the

    
    -electron system. Counterintuitively,2 of the 
    
    
    
    and
    
    
    absorption bands relative to the parent indole[2]. This occurs because substitution expands the conjugated system or selectively stabilizes the excited state, lowering the overall transition energy.
  • Solvatochromism: The

    
     transition is highly sensitive to solvent polarity. Because the 
    
    
    
    excited state possesses a significantly larger dipole moment than the ground state, 1, causing a pronounced red shift that often merges the
    
    
    and
    
    
    bands in aqueous or ethanolic solutions[1].
  • Isosteric Replacement: Replacing carbon-carbon pairs with boron-nitrogen (BN) units creates BN isosteres. This substitution fundamentally alters the aromaticity and molecular dipole moment. For instance, natural indole has a dipole moment of 2.177 D, whereas external BN indole I drops to 0.543 D, and fused BN indole II shifts to 1.512 D. These electronic reconfigurations result in 3[3].

Comparative Spectral Data

The table below summarizes the quantitative shifts in absorption maxima (


) driven by specific structural modifications to the indole core.
CompoundSubstituent Modification

(nm)
Solvent EnvironmentPhotophysical Consequence
Natural Indole None (Parent Core)~270 – 274Cyclohexane / EtOHBaseline reference; overlapping

and

transitions[4].
5-Bromoindole Halogenation (C5)~280EtOHBathochromic shift due to inductive effects and extended

-conjugation[5].
External BN Indole I BN Isostere (External)282Gas-PhaseRed-shifted relative to parent; significantly reduced dipole moment (0.543 D)[3].
Fused BN Indole II BN Isostere (Fused)292Gas-PhaseStrongest bathochromic shift among BN isosteres; altered aromaticity[3].

Standardized Experimental Protocol for UV-Vis Acquisition

To ensure high-fidelity, reproducible UV-Vis spectra of indole derivatives, the following self-validating protocol must be strictly adhered to:

Step 1: Sample Preparation

  • Action: Dissolve the indole derivative in a UV-transparent solvent (e.g., spectroscopic-grade cyclohexane or ethanol) to yield a final concentration of ~25 μM.

  • Causality: This specific concentration ensures that the maximum absorbance (

    
    ) falls strictly between 0.2 and 0.8 Optical Density (OD). Operating within this window guarantees compliance with the Beer-Lambert Law, preventing detector saturation and non-linear inner-filter effects[6].
    

Step 2: Instrument Calibration & Baseline Correction

  • Action: Allow the dual-beam UV-Vis spectrophotometer's deuterium and tungsten-halogen lamps to warm up for at least 30 minutes. Fill two matched 1.0 cm path length quartz cuvettes with the pure solvent and perform a baseline scan (200–400 nm).

  • Causality: 6, which would completely obscure the critical 270–300 nm

    
    /
    
    
    
    transitions of the indole core[6].
  • Self-Validation: The baseline scan must yield an absorbance of

    
     across the entire 200–400 nm window. Any deviation indicates cuvette contamination, mismatched path lengths, or solvent degradation, requiring immediate recalibration.
    

Step 3: Spectral Acquisition

  • Action: Replace the solvent in the sample cuvette with the 25 μM indole solution. Scan from 200 nm to 400 nm at a moderate scan rate (e.g., 100 nm/min).

  • Causality: A moderate scan rate prevents peak distortion and ensures a sufficient integration time for a high signal-to-noise ratio, which is vital for resolving the closely spaced

    
     and 
    
    
    
    bands during downstream deconvolution.

Experimental Workflow

UVVisWorkflow N1 Sample Preparation (25 μM in Solvent) N2 Solvent Selection (e.g., Cyclohexane / EtOH) N1->N2 Dissolve N3 Baseline Correction (Matched Solvent Blank) N2->N3 Prepare Blank N4 Spectral Acquisition (200-400 nm, Quartz Cuvette) N3->N4 Load Sample N5 Data Analysis (1La / 1Lb Peak Deconvolution) N4->N5 Export Spectra

Experimental workflow for UV-Vis spectral acquisition of substituted indoles.

References

  • AAT Bioquest. "Spectrum [Indole] - AAT Bioquest".
  • Journal of the American Chemical Society. "UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis". acs.org.
  • National Institutes of Health. "A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition". nih.gov.
  • CORE. "Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study". core.ac.uk.
  • BenchChem.
  • BenchChem.

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A Comparative Guide to Purity Validation of 7-Amino-1H-indole-3-carboxylic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is non-negotiable. 7-Amino-1H-indole-3-carboxylic acid, a vital building block in synthesizing a range of pharmacologically active compounds, is no exception. Its purity directly impacts reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final drug substance.

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity validation of this specific molecule. We will not only detail a robust LC-MS protocol but also explore the scientific rationale behind each parameter, empowering you to adapt and troubleshoot with confidence.

Understanding the Analyte: this compound

Before designing any analytical method, a thorough understanding of the target molecule's physicochemical properties is paramount.

  • Structure and Properties: this compound (C₉H₈N₂O₂, Molar Mass: 176.17 g/mol ) is an amphoteric molecule. It possesses a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) attached to a moderately polar indole scaffold. This dual nature dictates its behavior in solution and its interaction with chromatographic stationary phases.

  • Potential Impurities: Impurities can arise from various sources including unreacted starting materials, byproducts from side reactions during synthesis (e.g., oxidation, decarboxylation, or dimerization), and degradation products.[1][2] For instance, discoloration of indole derivatives can often indicate oxidation.[1] A robust analytical method must be able to separate the main compound from these structurally similar impurities.

The Gold Standard: Purity Determination by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this application, offering a powerful combination of high-resolution physical separation (LC) and highly specific mass-based detection (MS).[3][4] This dual capability allows for both the quantification of the main peak and the confident identification of co-eluting impurities, even at trace levels.[4]

Experimental Protocol: A Self-Validating LC-MS Method

This protocol is designed for robustness, drawing from established methods for analyzing indole derivatives.[5][6]

1. Sample Preparation:

  • Objective: To dissolve the sample in a solvent compatible with the mobile phase and to remove any particulate matter.

  • Protocol:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to create a stock solution of 100 µg/mL.

    • Further dilute with the same solvent mixture to a working concentration of ~10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

  • Causality: Using a solvent mixture similar to the initial mobile phase composition prevents peak distortion and precipitation of the analyte on the column. Filtration is critical to avoid clogging the LC system.

2. Liquid Chromatography Conditions:

  • Instrumentation: Standard HPLC or UHPLC system.

  • Column: C18, 2.7 µm particle size, 2.1 x 100 mm.

    • Rationale: A reversed-phase C18 column is the workhorse for separating moderately polar compounds like our analyte. The nonpolar stationary phase retains the indole ring, while the polar mobile phase elutes it. The 2.7 µm particle size offers a good balance between high efficiency and moderate backpressure, suitable for both HPLC and UHPLC systems.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier providing good peak shape. Formic acid is a crucial additive; it acidifies the mobile phase (pH ~2.7), ensuring that the carboxylic acid group is protonated (-COOH) and the amino group is also protonated (-NH₃⁺). This consistent ionization state prevents peak tailing and improves chromatographic reproducibility.[8][9]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Rationale: A gradient elution is essential to separate compounds with a range of polarities. The program starts with a high aqueous content to retain the polar analyte, then gradually increases the organic content to elute it and any more nonpolar impurities. The final re-equilibration step ensures the column is ready for the next injection.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

    • Rationale: Maintaining a constant, elevated column temperature reduces mobile phase viscosity and can improve peak shape and retention time stability.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Instrumentation: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Rationale: ESI is the ideal ionization technique for polar molecules already in a liquid stream.[4] Positive mode is selected because the amino group on the indole ring is readily protonated in the acidic mobile phase, leading to a strong signal for the protonated molecule [M+H]⁺.

  • Expected Ion (m/z): For C₉H₈N₂O₂, the monoisotopic mass is 176.06. Therefore, the primary ion to monitor is the protonated molecule [M+H]⁺ at m/z 177.07.

  • Scan Mode: Full Scan (m/z 100-500) for impurity identification and Selected Ion Monitoring (SIM) at m/z 177.07 for high-sensitivity quantification. For tandem MS systems (MS/MS), monitoring a specific fragmentation (e.g., m/z 177.07 -> 131.06, corresponding to the loss of H₂O and CO) provides exceptional specificity.[10][11]

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂) Flow: 10 L/min

    • Gas Temperature: 325 °C

    • Nebulizer Pressure: 40 psi

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve & Dilute prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 lc1 Inject into LC prep3->lc1 lc2 Separation on C18 (Gradient Elution) lc1->lc2 ms1 ESI Ionization (Positive Mode) lc2->ms1 ms2 Mass Analysis (Full Scan / SIM) ms1->ms2 data1 Obtain Chromatogram ms2->data1 data2 Integrate Peaks data1->data2 data3 Calculate % Purity data2->data3

Caption: Workflow for purity validation by LC-MS.

Method Validation: Ensuring Trustworthy Data

Developing a method is only half the battle. To ensure the data is reliable, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12][13] This is a mandatory requirement for any pharmaceutical product registration.[14]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This is demonstrated by obtaining clean separation of the main peak from any impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. This is typically assessed over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a blank matrix with a known quantity of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is the gold standard, other techniques have their place. The choice of method often depends on the specific goal, available equipment, and stage of development.

TechniquePrincipleAdvantagesLimitationsBest Use Case
LC-MS Chromatographic separation followed by mass-based detection.High specificity and sensitivity; provides molecular weight information for impurity identification.[10]Higher cost and complexity; potential for matrix effects.Definitive purity assessment, impurity identification, and method validation.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, reproducible, and widely available; excellent for quantification.[3]Cannot distinguish between compounds with similar retention times and UV spectra; lower sensitivity for impurities lacking a strong chromophore.Routine quality control (QC) testing of known compounds.
GC-MS Gas-phase separation followed by mass-based detection.Excellent separation efficiency for volatile compounds.[4]This compound is non-volatile and thermally labile; requires derivatization to increase volatility, adding complexity and potential for artifacts.[15]Analysis of volatile impurities or starting materials.
NMR Nuclear magnetic resonance spectroscopy.Unparalleled for definitive structure elucidation.Low sensitivity (not suitable for trace impurity detection); complex data interpretation; not a separative technique.Confirming the structure of the primary compound or an isolated, major impurity.
TLC Thin-Layer Chromatography.Simple, fast, and inexpensive.[15]Qualitative or semi-quantitative at best; poor resolution compared to HPLC.[1]Quick reaction monitoring or preliminary purity checks.
Decision-Making for Purity Analysis

Choosing the right analytical tool is critical. The following diagram illustrates a logical decision-making process for a researcher analyzing this compound.

Decision_Tree start What is the analytical goal? q1 Identify an unknown impurity? start->q1 Identification q2 Routine QC of a known compound? start->q2 Quantification q3 Quick check of reaction progress? start->q3 Qualitative Check q4 Confirm absolute chemical structure? start->q4 Structural Elucidation ans1 Use LC-MS (or LC-MS/MS) q1->ans1 ans2 Use HPLC-UV q2->ans2 ans3 Use TLC q3->ans3 ans4 Use NMR q4->ans4

Caption: Decision tree for selecting an analytical method.

Conclusion

For the comprehensive and trustworthy purity validation of this compound, LC-MS stands out as the most powerful and reliable technique. Its ability to couple high-resolution separation with specific mass identification provides an unparalleled level of confidence, which is essential in research and pharmaceutical development. While techniques like HPLC-UV are invaluable for routine quality control and TLC is useful for rapid checks, only LC-MS offers the specificity needed to confidently identify and control unknown impurities. The adoption of a well-developed and fully validated LC-MS method, as detailed in this guide, is a critical step toward ensuring the quality, safety, and efficacy of any downstream application.

References

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Pharmaceuticals, 15(8), 981. Available from: [Link]

  • Hilaris. (2024). A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Journal of Chromatographic Science. Available from: [Link]

  • Wang, T., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 25-31. Available from: [Link]

  • Wang, L., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 25(5), 1234. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Kim, S. H., et al. (2015). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 13(5), 2966-2978. Available from: [Link]

  • IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews, 6(1). Available from: [Link]

  • Bouchafra, H., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Metabolites, 14(10), 629. Available from: [Link]

  • Medistri SA. (2023). Small Molecule Identification and Purity Testing. Available from: [Link]

  • Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 111634, 7-Aminoindole. Retrieved from [Link].

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Accreditation and Quality Assurance, 30, 203-214. Available from: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Phenomenex. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. Available from: [Link]

  • Exposome-Explorer. (n.d.). Indole-3-carboxylic acid glucuronide (Compound). Retrieved from [Link].

  • Anireddy, J. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Organic and Medicinal Chemistry Letters, 1(1), 5. Available from: [Link]

  • D'Autréaux, F., et al. (2011). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. Journal of Biological Chemistry, 286(33), 29033-29044. Available from: [Link]

  • ResearchGate. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. Available from: [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available from: [Link]

  • Han, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Pest Management Science, 78(11), 4887-4896. Available from: [Link]

  • Wang, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 15(1), 1. Available from: [Link]

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Technical Guide: IR Spectroscopy Analysis of Indole-Based Carboxylic Acids and Amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Peaks for Carboxylic Acid and Amine Groups in Indoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In drug discovery, the indole scaffold—found in tryptophan, indomethacin, and numerous alkaloids—presents a unique spectroscopic challenge. The coexistence of the indole ring’s secondary amine (N–H) with exocyclic carboxylic acids or amines creates overlapping vibrational modes that can obscure structural assignment.

This guide provides a definitive framework for distinguishing these functional groups. Unlike generic spectroscopy texts, this analysis focuses on the interference patterns specific to the indole ring, distinguishing between zwitterionic salts, hydrogen-bonded dimers, and free monomers.

The Spectroscopic Landscape: Indole vs. Exocyclic Groups

To accurately assign peaks, one must first characterize the "background" noise of the indole scaffold itself.

The Indole Scaffold Baseline

The indole ring is an electron-rich, conjugated system. Its vibrational modes are sharp and distinct, serving as internal standards.

  • Indole N–H Stretch: Typically 3350–3450 cm⁻¹ . It is significantly sharper than O–H stretches.

  • Aromatic C=C Ring Stretches: A cluster of sharp peaks at 1620, 1580, and 1450 cm⁻¹ . Note: These frequently interfere with carboxylate (COO⁻) and amide bands.

Comparative Analysis: Diagnostic Peaks

The following table synthesizes peak assignments for Indole-3-carboxylic acid derivatives and Tryptophan-like systems.

Table 1: Critical IR Frequencies (cm⁻¹)
Functional GroupModeFrequency (Solid/KBr)Frequency (Dilute Soln.)Characteristics
Indole N–H Stretch3350–3420 3450–3490 Sharp, medium intensity. Shifts -50 cm⁻¹ if H-bonded.
Carboxylic Acid (-COOH) O–H Stretch2500–3300 ~3500 (Free)Very Broad. "Messy" absorption overlapping C–H region.[1]
C=O Stretch1680–1710 1730–1760 Strong intensity. Lower freq in solid due to dimerization.
Carboxylate (-COO⁻) Asym. Stretch1550–1620 N/ADanger Zone: Overlaps with Indole C=C ring modes.
Sym. Stretch1380–1420 N/AWeaker; confirms salt formation if present.
Primary Amine (-NH₂) N–H Stretch3300–3500 3300–3500 Doublet (Sym/Asym).[2] Distinguishes -NH₂ from Indole -NH (Singlet).
Ammonium (-NH₃⁺) N–H Stretch2800–3200 N/ABroad, multiple bands.[3] Overlaps alkyl C–H stretches.
Scenario Analysis: The "Zwitterion Trap"

A common failure mode in analyzing amino-indoles (like Tryptophan) is ignoring the state of matter.

  • Solid State (KBr/ATR): Most amino acids exist as Zwitterions (COO⁻ / NH₃⁺).

    • Result: The diagnostic C=O peak at 1710 cm⁻¹ disappears .

    • New Signal: A strong band appears at ~1590–1660 cm⁻¹ (COO⁻), often mistaken for an aromatic ring stretch or Amide I band.

  • Solution State (pH adjusted): Acidification converts COO⁻ back to COOH.

    • Result: The C=O peak at ~1710 cm⁻¹ reappears , confirming the carboxylic acid.

Experimental Protocol: Self-Validating Assignment

To ensure scientific integrity, use this differential workflow to confirm peak assignments.

Phase 1: Solid State Baseline (KBr Pellet or ATR)
  • Prepare Sample: Grind 1-2 mg of indole derivative with 100 mg KBr (or use Diamond ATR).

  • Scan: Collect spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

  • Checkpoint: Look for the "Broad V" of the Acid O–H dimer (2500–3300 cm⁻¹). If absent, suspect Zwitterion or Salt form.

Phase 2: Hydrogen Bond Breaking (Dilution Test)

Why: Distinguishes intermolecular H-bonds (dimers) from intramolecular bonds.

  • Solvent: Dissolve sample in dry CHCl₃ or CCl₄ (non-polar).

  • Scan: Use a liquid cell (CaF₂ windows).

  • Observation:

    • Acid C=O: Should shift from ~1700 cm⁻¹ (dimer) to ~1750 cm⁻¹ (monomer).

    • Indole N–H: Should sharpen and shift slightly higher (>3450 cm⁻¹).

    • If peaks do not shift: The H-bond is intramolecular (locked geometry).

Phase 3: Salt Formation (The "Shift" Test)

Why: Confirms Carboxylic Acid vs. Ester/Amide.[4]

  • Method: Treat a small aliquot of solution with TEA (Triethylamine).

  • Scan:

    • COOH (1710 cm⁻¹)

      
      COO⁻ (1600 cm⁻¹) .
      
    • Esters and Amides will not show this drastic shift.

Visualization of Logic & Workflows
Figure 1: Spectral Decision Tree for Indole Derivatives

IndoleAnalysis Start Unknown Indole Spectrum Region1 Check 3300-3500 cm⁻¹ Start->Region1 Region2 Check 1680-1760 cm⁻¹ Start->Region2 Doublet Doublet Peak? (Sym/Asym) Region1->Doublet StrongPeak Strong Peak 1680-1760 cm⁻¹? Region2->StrongPeak PrimaryAmine Primary Amine (-NH₂) + Indole N-H Doublet->PrimaryAmine Yes Singlet Singlet Peak? Doublet->Singlet No IndoleOnly Indole N-H Only (Secondary Amine) Singlet->IndoleOnly Yes Acid Carboxylic Acid (-COOH) (Dimer or Monomer) StrongPeak->Acid Yes NoPeak No Peak >1680? StrongPeak->NoPeak No CheckSalt Check 1550-1620 cm⁻¹ (Strong/Broad) NoPeak->CheckSalt Zwitterion Carboxylate Salt (-COO⁻) (Zwitterion) CheckSalt->Zwitterion Yes

Caption: Decision logic for distinguishing overlapping amine and acid signals in an indole scaffold.

Figure 2: H-Bonding & State of Matter Workflow

ExperimentalWorkflow Sample Solid Sample (Indole Derivative) KBr KBr Pellet / ATR Sample->KBr Soln Dilute Soln (CHCl₃/CCl₄) Sample->Soln ResultSolid Spectrum A (Solid) Broad O-H (2500-3300) C=O ~1700 (Dimer) OR COO⁻ ~1600 (Salt) KBr->ResultSolid ResultLiq Spectrum B (Solution) Sharp Indole N-H (>3450) C=O Shift -> 1750 (Monomer) COO⁻ disappears (if acidified) Soln->ResultLiq Comparison Compare A vs B Shift = Intermolecular H-Bond No Shift = Intramolecular ResultSolid->Comparison ResultLiq->Comparison

Caption: Experimental workflow to validate peak assignments by disrupting hydrogen bonding networks.

References
  • OpenStax. "Spectroscopy of Carboxylic Acids and Nitriles." Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." Available at: [Link]

  • Cao, X., et al. "Infrared spectral, structural, and conformational studies of zwitterionic L-tryptophan." Journal of Physical Chemistry A, 1999. Available at: [Link]

  • Trivedi, M.K., et al. "FT-IR spectrum of control indole."[5] ResearchGate. Available at: [Link]

  • NIST Chemistry WebBook. "Indole-3-acetic acid IR Spectrum." Available at: [Link]

Sources

Comparative Profiling of 7-Substituted Indole Carboxylic Acids: SAR and Biological Efficacy

[1]

Executive Summary

The "Privileged" 7-Position: While the C3 and C5 positions of the indole scaffold are the traditional workhorses of medicinal chemistry, the C7 position offers a unique vector for optimization. Located adjacent to the indole nitrogen (N1), substituents at C7 can exert profound steric influence on the N1-H hydrogen bond donor capability, modulate pKa via the inductive effect, and access distinct hydrophobic pockets in enzyme active sites that are unreachable by C5-analogs.

This guide compares the biological activity of 7-substituted indole carboxylic acids against their unsubstituted counterparts across two distinct domains: Plant Hormonal Signaling (Auxin Mimicry) and Pharmacological Enzyme Inhibition .

Part 1: The Chemical Context – Why the 7-Position Matters

The biological divergence of 7-substituted indoles stems from three physicochemical alterations:

  • Metabolic Blocking: The C7 position is a common site for oxidative metabolism. Substitution here (e.g., with -Cl, -F, or -NO2) blocks hydroxylation, significantly extending half-life (t1/2).

  • Electronic Modulation: Electron-withdrawing groups (EWGs) at C7 increase the acidity of the N1 proton, strengthening hydrogen bond interactions with receptor backbones (e.g., in kinase hinge regions).

  • Orthogonal Sterics: Unlike C5 substituents which extend linearly, C7 substituents create a "width" dimension, acting as a molecular clamp or filling cryptic pockets.

Part 2: Comparative Case Study A – Auxinic Activity

Subject: 7-Chloroindole-3-acetic acid (7-Cl-IAA) vs. Indole-3-acetic acid (IAA)

Mechanism of Action

Native IAA is rapidly degraded in plant tissues by IAA-oxidases (peroxidases). Halogenation at the indole ring generally impedes this enzymatic attack. While 4-Cl-IAA is a potent natural auxin found in peas, synthetic 7-Cl-IAA exhibits a distinct profile: it retains high affinity for the TIR1 ubiquitin-ligase receptor but is highly resistant to oxidative decarboxylation.

Biological Data Comparison

Data aggregated from standard coleoptile elongation and root growth inhibition assays.

CompoundSubstituent (C7)Relative Lipophilicity (LogP)Metabolic StabilityRelative Potency (Pea Stem Assay)
IAA (Control) -H1.41Low (Rapid oxidation)100% (Baseline)
7-Cl-IAA -Cl~2.10High150-300%
7-F-IAA -F~1.60Moderate110-130%

Key Insight: The 7-Cl substituent does not significantly alter the binding mode to the TIR1 receptor but drastically reduces the clearance rate, resulting in "super-auxin" physiological effects.

Pathway Visualization (Auxin Signaling & Degradation)

AuxinPathwayIAAIAA (Native)TIR1TIR1 Receptor(E3 Ligase)IAA->TIR1BindsDegradationOxidativeDecarboxylationIAA->DegradationRapidCl_IAA7-Cl-IAA (Analog)Cl_IAA->TIR1Binds StronglyCl_IAA->DegradationBlocked by7-Cl StericsResponseGene Expression(Growth)TIR1->ResponseDegrades Repressors

Caption: The 7-Cl substituent blocks the oxidative degradation pathway (red line) while maintaining receptor activation, leading to sustained biological response.

Part 3: Comparative Case Study B – Enzyme Inhibition

Subject: 7-Nitro-1H-indole-2-carboxylic acid vs. Indole-2-carboxylic acid (I2CA) Target: Fructose-1,6-bisphosphatase (FBPase) – A target for Type 2 Diabetes management.

Mechanism of Action

Indole-2-carboxylic acids act as allosteric inhibitors. The carboxylic acid mimics the phosphate group of the substrate. However, the unsubstituted scaffold often lacks the potency required for clinical use. Introducing a 7-Nitro (-NO2) group creates a critical electrostatic interaction and induces a conformational change in the enzyme's allosteric site.

Biological Data Comparison

Data based on IC50 values against recombinant human FBPase.

CompoundSubstituent (C7)IC50 (µM)Interaction Mechanism
I2CA (Parent) -H> 100 µMWeak ionic interaction with Arg/Lys residues.
7-Nitro-I2CA -NO20.99 µMStrong H-bond acceptor; engages allosteric pocket residues.
7-Amino-I2CA -NH2> 200 µMLoss of activity (Electronic clash).

Key Insight: The electronic nature of the C7 substituent is binary here. The electron-withdrawing Nitro group is essential for potency, whereas electron-donating groups (like Amino) abolish activity, highlighting a strict SAR requirement.

Part 4: Experimental Protocols

Protocol A: Root Growth Inhibition Assay (Auxin Activity)

Objective: To quantify the enhanced potency of 7-substituted indoles due to metabolic stability.

Reagents:

  • Seeds: Arabidopsis thaliana (Col-0) or Pisum sativum.

  • Media: Murashige and Skoog (MS) basal salts, 1% sucrose, 0.8% agar.

  • Solvent: DMSO (Final concentration < 0.1%).

Step-by-Step Workflow:

  • Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 1% sodium hypochlorite (10 min). Rinse 5x with sterile distilled water.

  • Stratification: Plate seeds on MS media containing varying concentrations (0, 10nM, 100nM, 1µM) of IAA or 7-Cl-IAA . Stratify at 4°C for 2 days to synchronize germination.

  • Growth: Transfer plates to a growth chamber (22°C, 16h light/8h dark cycle). Place plates vertically to allow gravitropic root growth.

  • Measurement: After 7 days, photograph plates. Use ImageJ software to measure primary root length.

  • Validation: Calculate the IC50 for root length inhibition. Expectation: 7-Cl-IAA should show a lower IC50 (higher potency) than IAA.

Protocol B: FBPase Enzymatic Inhibition Assay

Objective: To determine the IC50 of 7-Nitro-indole-2-carboxylic acid.

Reagents:

  • Enzyme: Recombinant human FBPase.

  • Substrate: Fructose-1,6-bisphosphate (FBP).[1][2]

  • Detection: Malachite Green Phosphate Assay Kit (Colorimetric).

Step-by-Step Workflow:

  • Preparation: Dissolve test compounds in DMSO. Dilute in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2) to prepare a serial dilution (0.1 µM to 100 µM).

  • Incubation: Mix 10 µL of enzyme solution with 10 µL of test compound. Incubate at 25°C for 15 minutes to allow allosteric binding.

  • Reaction Start: Add 20 µL of substrate (FBP). Final volume: 40 µL.

  • Termination: After 20 minutes, add 100 µL of Malachite Green reagent to stop the reaction and complex with the released inorganic phosphate (Pi).

  • Quantification: Read absorbance at 620 nm after 10 minutes.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to extract IC50.

Workflow Visualization

ExperimentalWorkflowStartStart: Compound LibraryDilutionSerial Dilution(DMSO -> Buffer)Start->DilutionIncubationEnzyme + Inhibitor(15 min @ 25°C)Dilution->IncubationReactionAdd Substrate (FBP)HydrolysisIncubation->ReactionDetectionMalachite Green(Phosphate Detection)Reaction->DetectionAnalysisIC50 CalculationDetection->Analysis

Caption: Standardized workflow for determining the IC50 of indole-based FBPase inhibitors.

References

  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.[2] Bioorganic & Medicinal Chemistry.

  • Reinecke, D. M. (1999). 4-Chloroindole-3-acetic acid and plant growth substances in pea and related species.[3][4] Plant Growth Regulation.

  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[5] Science.

  • Tivendale, N. D., et al. (2012). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology.

  • BenchChem. A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds. BenchChem Technical Guides.

Safety Operating Guide

Comprehensive Disposal and Handling Guide for 7-Amino-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing specialty indole derivatives requires more than simply reading a Safety Data Sheet (SDS). It demands a fundamental understanding of the molecule's chemical reactivity to ensure safe, compliant, and environmentally responsible disposal.

7-Amino-1H-indole-3-carboxylic acid is a highly specialized building block used in drug development and advanced organic synthesis. Because it contains both a reactive aromatic amine and a carboxylic acid moiety, its waste profile is complex. This guide provides immediate, field-proven logistical and safety protocols to ensure your laboratory remains compliant with environmental regulations while protecting personnel.

Physicochemical & Hazard Profile

To design a self-validating disposal system, we must first understand the quantitative and qualitative properties of the molecule that dictate its waste classification[1].

Table 1: Chemical Profile and Waste Justification

Property / HazardValue / DescriptionJustification for Disposal Strategy
Chemical Name This compoundRequires specific profiling as an aromatic amine derivative.
CAS Number 1304538-07-5Essential unique identifier for hazardous waste manifesting.
Molecular Formula C9H8N2O2Contains nitrogenous aromatic rings; strictly prohibits drain disposal.
Molecular Weight 176.17 g/mol Solid at room temperature; poses a particulate inhalation risk.
Key Functional Groups Aromatic amine, Carboxylic acid, IndoleAmine drives aquatic toxicity; Acid allows pH manipulation (but drain disposal remains prohibited).
GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires contact protection (PPE) and prevents standard municipal trash disposal.

Mechanistic Justification for Disposal Strategy

A common operational error in laboratories occurs when researchers assume that because this compound contains a carboxylic acid group, it can be neutralized with a base (e.g., NaOH) to form a water-soluble carboxylate salt, seemingly qualifying it for drain disposal.

This is a critical safety and compliance failure.

The presence of the C7-primary aromatic amine fundamentally alters the environmental risk profile. Aromatic amines are notoriously resistant to standard biological wastewater treatment and exhibit significant aquatic toxicity[2]. Furthermore, the electron-rich indole core is highly susceptible to ambient oxidation, potentially forming reactive, deeply colored oligomeric byproducts. According to American Chemical Society (ACS) guidelines, drain disposal is strictly reserved for low-toxicity, highly water-soluble compounds that do not adversely affect environmental health[3]. Therefore, regardless of pH or aqueous solubility, all solutions containing this compound must be handled as characteristic hazardous waste and routed for high-temperature incineration[4].

Operational Disposal Workflow

The following decision tree dictates the logistical flow of waste generated from experiments utilizing this compound.

WasteDisposal Start This compound Waste Generation State Waste State? Start->State Solid Solid Waste (Powder/Contaminated Labware) State->Solid Solid Liquid Liquid Waste (Solutions/Extracts) State->Liquid Liquid SolidBin Collect in Solid Hazardous Waste Bin Solid->SolidBin OrgSolv Organic Solvents (DMSO, DMF, MeOH) Liquid->OrgSolv Organic Aqueous Aqueous Solutions (Buffers) Liquid->Aqueous Aqueous OrgBin Collect in Organic Solvent Waste Carboy OrgSolv->OrgBin AqBin Collect in Aqueous Hazardous Waste Carboy Aqueous->AqBin Collect Drain Drain Disposal (STRICTLY PROHIBITED) Aqueous->Drain Do Not Drain Incineration Licensed Hazmat Incineration Facility SolidBin->Incineration OrgBin->Incineration AqBin->Incineration

Figure 1: Segregation and disposal workflow for this compound waste.

Step-by-Step Methodologies

Protocol 1: Solid Waste Management (Powder & Contaminated Consumables)

Context: Handling unreacted powder, contaminated weighing paper, pipette tips, and spatulas.

  • Segregation: Isolate all solid waste that has come into direct contact with the chemical. Do not mix this with general, non-hazardous lab trash.

  • Containment: Place items into a chemically compatible, high-density polyethylene (HDPE) solid waste bucket lined with a heavy-duty poly-bag.

  • Labeling: Affix a standard hazardous waste tag immediately upon the first addition of waste. Label the contents explicitly: "Hazardous Waste - Toxic Solid: Contains this compound (Aromatic Amine)."

  • Storage: Store the container in your designated Satellite Accumulation Area (SAA).

Protocol 2: Liquid Waste Management (Organic & Aqueous)

Context: Disposing of reaction filtrates, HPLC mobile phases, and extraction solvents.

  • Solvent Classification: Determine if the solvent matrix is organic (e.g., DMSO, DMF, Methanol) or aqueous (e.g., biological buffers).

  • Compatibility Check: Ensure the receiving carboy (typically PTFE or HDPE) is compatible with the solvent matrix. Causality Note: Do not mix this waste with strong oxidizers (e.g., nitric acid), as the electron-rich indole ring can undergo violent, exothermic oxidation.

  • Transfer & Cap: Use a dedicated funnel to transfer the liquid. Crucial: The container must be kept tightly closed at all times except when actively adding waste to prevent fugitive emissions and maintain EPA compliance[5].

  • Prohibition of Evaporation: Never leave solutions in a fume hood to evaporate as a method of disposal. This violates Environmental Protection Agency (EPA) regulations regarding the treatment of hazardous waste[5].

Protocol 3: Spill Response & Decontamination

Context: Accidental release on the benchtop, balance enclosure, or floor.

  • PPE Up-Leveling: Ensure you are wearing nitrile gloves (double-gloving is recommended for spill cleanup), safety goggles, and a lab coat.

  • Powder Spills (Dust Control): Do not dry-sweep. Causality Note: Dry sweeping aerosolizes the fine powder, creating an acute inhalation hazard due to the reactive amine group. Instead, cover the spill with a slightly damp absorbent pad to suppress dust generation, then carefully wipe it up.

  • Liquid Spills: Surround the spill with an inert absorbent (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Surface Decontamination: Wash the affected area with a mild detergent solution, followed by a water rinse. Collect all washings and absorbent materials as solid hazardous waste.

Regulatory Compliance & Satellite Accumulation

To maintain a self-validating safety system, laboratories must adhere to EPA regulations regarding Satellite Accumulation Areas (SAAs). For safety and environmental reasons, hazardous waste containing this compound must be stored in a designated SAA at or near the point of generation.

  • Inspection: SAAs must be inspected weekly for container leakage or degradation.

  • Time Limits: Containers must be removed from the SAA and transferred to a central accumulation area within three days after the waste container becomes full. Closed, properly labeled containers that are only partially filled may remain in an SAA for up to one (1) year[2].

References

Sources

Personal protective equipment for handling 7-Amino-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: PPE and Handling Guidelines for 7-Amino-1H-indole-3-carboxylic Acid

Mechanistic Hazard Profile & Causality

This compound (CAS: 1304538-07-5) is a highly valuable privileged scaffold in pharmaceutical drug discovery. However, its specific structural features dictate strict laboratory handling parameters. The molecule possesses both a nucleophilic primary amine and an acidic carboxylic acid moiety. This zwitterionic character allows it to interact aggressively with mucosal membranes and epidermal layers, leading to its classification under standard GHS hazard statements for indole carboxylic acids: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Causality in Exposure: The fine, lyophilized particulate nature of the powder presents a severe risk of aerosolization. When inhaled, the compound dissolves in the moisture of the respiratory tract, causing localized pH shifts and acute tissue irritation (H335)[2]. Furthermore, the lipophilic indole core enhances dermal penetration. This risk is exponentially increased when the compound is solubilized in polar aprotic solvents like DMSO or DMF, which act as carrier solvents that can drag the solute directly through the skin barrier, necessitating highly specific chemical barrier protection.

Tiered PPE & Engineering Controls Matrix

To effectively mitigate these risks, Personal Protective Equipment (PPE) selection cannot be arbitrary; it must be matched to the operational phase and the physical state of the chemical.

Operational PhaseEngineering Control TargetHand ProtectionEye/Face ProtectionBody Protection
Powder Weighing Fume Hood (Face velocity 80-120 fpm)Double Nitrile (≥ 5 mil)Chemical Splash GogglesFlame-resistant Lab Coat
Solution Prep (DMSO/DMF) Fume Hood (Sash at working height)Double Nitrile (≥ 5 mil)Goggles + Face ShieldLab Coat + Chemical Apron
Spill Cleanup Local Exhaust / Room VentilationHeavy-duty Nitrile (≥ 8 mil)Goggles + Face ShieldTyvek Suit / Apron

Self-Validating Operational Protocol

True laboratory safety requires that every protocol includes built-in verification steps to ensure system integrity before chemical exposure occurs.

Phase 1: Pre-Operation & PPE Donning

  • Glove Integrity Test: Select nitrile gloves (minimum 5 mil thickness).

    • Causality: Nitrile is mandated over latex because the lipophilic indole core and common organic solvents rapidly permeate latex barriers.

    • Validation: Perform a visual inflation test (trap air in the glove and squeeze) on both gloves to validate barrier integrity and check for micro-punctures before donning[3].

  • Eye Protection: Don tight-fitting chemical splash goggles (EN 166 or NIOSH approved). Standard safety glasses are insufficient as they do not prevent aerosolized powder from bypassing the lenses and contacting the conjunctiva[3].

Phase 2: Fume Hood Operations

  • Airflow Verification:

    • Validation: Before opening the chemical container, verify the fume hood inward face velocity is between 80-120 fpm. If a digital monitor is unavailable, perform a physical "tissue flutter test" at the sash opening to visually confirm negative pressure.

  • Anti-Static Weighing: Use an anti-static zero-stat gun or anti-static spatulas.

    • Causality: this compound is a dry organic powder; static charge causes immediate aerosolization, directly increasing the H335 respiratory hazard. Neutralizing static prevents the powder from "jumping" out of the weigh boat.

  • Solubilization: If dissolving in DMSO, keep the sash pulled down to the lowest workable height. Double-glove during this step. If a drop of DMSO solution touches the outer glove, immediately remove the outer glove, as the solvent will permeate the first layer within minutes.

Phase 3: Doffing & Decontamination

  • Glove Removal: Use the "beak method" (pinching the outside of the glove at the wrist and pulling it inside out) to ensure the contaminated outer surface never touches bare skin[3].

  • Surface Decontamination: Wipe down the balance and hood surface with a solvent that dissolves the compound (e.g., dilute ethanol or isopropanol), followed by a secondary water wash to remove any residual organic acid.

Spill Response & Disposal Plan

Solid Spills: Do not sweep dry powder, as this generates hazardous dust[2].

  • Causality: Mechanical sweeping re-suspends the H335 particulates directly into the breathing zone.

  • Protocol: Cover the spill with damp absorbent paper to suppress dust, then carefully scoop the dampened material into a hazardous waste container.

Disposal: this compound and its contaminated packaging must be disposed of as hazardous organic waste.

  • Causality: Environmental accumulation of biologically active indole derivatives is toxic. The material must be dissolved in a flammable solvent and destroyed in a licensed chemical incinerator equipped with an exhaust air scrubber to prevent the environmental release of toxic nitrogen oxides (NOx)[3].

Operational Workflow Visualization

Workflow N1 Risk Assessment CAS: 1304538-07-5 N2 Don PPE (Nitrile, Goggles, Lab Coat) N1->N2 N3 Engineering Control (Chemical Fume Hood) N2->N3 N4 Weighing & Solubilization (Anti-static tools) N3->N4 N5 Spill Event? N4->N5 N6 Neutralize & Absorb (Solid Waste) N5->N6 Yes N7 Hazardous Waste Disposal (Incineration) N5->N7 No N6->N7

Operational workflow and spill response for this compound handling.

References

  • BLD Pharm. "1367968-89-5 | 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (Indole Carboxylic Acid Hazard Classifications)." BLD Pharm. 1

  • Sigma-Aldrich. "SAFETY DATA SHEET - 2-Hydroxyterephthalic acid (Standard H302, H315, H319, H335 Guidelines)." Sigma-Aldrich. 2

  • Carl Roth. "Safety data sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking." Carl Roth. 3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.